The Chemical Architecture and Synthesis of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: A Comprehensive Technical Guide
Executive Summary In the landscape of modern drug discovery and agrochemical development, highly functionalized pyrazole derivatives serve as privileged scaffolds. 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS:...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery and agrochemical development, highly functionalized pyrazole derivatives serve as privileged scaffolds. 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 590410-65-4) is a critical intermediate characterized by its dense array of reactive functional groups: an N-methylated pyrazole core, a C3-methyl group, a C4-carbaldehyde, and a C5-hydroxyl group [3]. This whitepaper provides an in-depth technical analysis of its structural properties, the mechanistic rationale behind its synthesis via Vilsmeier-Haack formylation, and its downstream applications in synthesizing 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and novel pharmaceutical agents.
Structural Identity and Physicochemical Profiling
The synthetic utility of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde stems from its tautomeric nature and the electronic push-pull system established by its substituents. The electron-donating hydroxyl group at C5 and the methyl group at C3 highly activate the C4 position, making it an ideal candidate for electrophilic aromatic substitution.
Below is a consolidated physicochemical profile of the compound:
Mechanistic Rationale: The Vilsmeier-Haack Formylation
The most efficient and regioselective method for synthesizing 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack formylation of 1,3-dimethyl-1H-pyrazol-5-ol [1].
Causality of Reagent Selection
Dimethylformamide (DMF): Acts as both the solvent and the formyl group donor.
Phosphorus Oxychloride (POCl₃): Acts as the activating agent. It reacts with DMF to generate the highly electrophilic chloroiminium ion (Vilsmeier Reagent).
Regioselectivity: The C4 position of the pyrazole ring is uniquely nucleophilic due to the synergistic electron-donating effects of the C5-hydroxyl (via resonance) and C3-methyl (via hyperconjugation) groups.
Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation at the C4 position of the pyrazole core.
To ensure scientific integrity, the following protocol is designed as a self-validating system . Every critical step includes an in-process control (IPC) to verify the reaction's progress and prevent downstream failures.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of the target carbaldehyde.
Detailed Methodology & Causality
Step 1: Preparation of the Vilsmeier Reagent
Action: Charge a dry, nitrogen-purged round-bottom flask with anhydrous DMF (3.0 equivalents). Cool the flask to 0°C using an ice bath. Add POCl₃ (1.2 equivalents) dropwise over 30 minutes.
Causality & Validation: The formation of the chloroiminium ion is highly exothermic. Maintaining 0°C prevents the thermal degradation of the reagent. Self-Validation: The solution will transition from colorless to a pale yellow/orange viscous complex, confirming reagent formation.
Step 2: Substrate Addition
Action: Dissolve 1,3-dimethyl-1H-pyrazol-5-ol (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.
Step 3: Heating and Electrophilic Aromatic Substitution
Action: Remove the ice bath and gradually heat the reaction mixture to 80-90°C. Stir for 3-4 hours.
Causality & Validation: While the C4 position is activated, thermal energy is required to overcome the activation barrier for the substitution complex. Self-Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (1:1). The reaction is complete when the starting material spot completely disappears.
Step 4: Quenching and Hydrolysis
Action: Cool the mixture to room temperature and pour it slowly over crushed ice. Carefully adjust the pH to 5-6 using a saturated aqueous sodium acetate (NaOAc) or sodium bicarbonate (NaHCO₃) solution.
Causality & Validation: Pouring over ice safely quenches unreacted POCl₃. Adjusting the pH to 5-6 is critical; the C5-hydroxyl group is slightly acidic. If the solution is too basic (pH > 8), the product will form a water-soluble enolate salt and fail to precipitate. If too acidic, the iminium intermediate will not fully hydrolyze into the aldehyde. Self-Validation: The use of a calibrated pH meter ensures the exact isoelectric precipitation point is reached, yielding a heavy precipitate.
Step 5: Isolation
Action: Filter the precipitate under a vacuum, wash thoroughly with cold distilled water to remove residual DMF and inorganic salts, and recrystallize from ethanol to afford pure 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
Applications in Drug Development & Agrochemicals
The strategic placement of the aldehyde group at the C4 position transforms this pyrazole into a highly versatile building block:
Agrochemicals (HPPD Inhibitors): The 5-hydroxy-1,3-dimethylpyrazole core is the foundational heterocyclic scaffold for synthesizing selective herbicides, most notably Pyrasulfotole [2]. In commercial production, the pyrazole derivative is coupled with a trifluoromethyl-substituted benzenesulfonyl chloride. The C4-carbaldehyde can be oxidized to a carboxylic acid or directly engaged in coupling reactions to build these complex, highly active agrochemicals.
Pharmaceutical Libraries: In medicinal chemistry, the C4-carbaldehyde acts as a primary electrophile for Knoevenagel condensations (reacting with active methylene compounds) or reductive aminations (reacting with primary/secondary amines). This enables the rapid generation of diverse pyrazole-containing libraries screened for antimicrobial, anti-inflammatory, and kinase-inhibitory activities [1].
Structural Chemistry and Crystallographic Analysis of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Executive Summary 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 590410-65-4) is a highly versatile heterocyclic building block and a potent bidentate ligand. Belonging to the broader family of 4-acyl-5-hydroxypy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 590410-65-4) is a highly versatile heterocyclic building block and a potent bidentate ligand. Belonging to the broader family of 4-acyl-5-hydroxypyrazoles, this compound is extensively utilized in coordination chemistry, particularly for the extraction of lanthanides and the synthesis of single-molecule magnets[1][2]. This technical guide provides an in-depth analysis of its solid-state molecular geometry, tautomeric behavior, and the rigorous Single-Crystal X-ray Diffraction (SCXRD) methodologies required to elucidate its structural parameters.
Molecular Architecture & Tautomeric Equilibrium
A defining feature of 5-hydroxy-1H-pyrazole-4-carbaldehyde derivatives is their complex tautomeric equilibrium. In solution, these compounds can exist in several forms: the OH form (5-hydroxypyrazole), the NH form (pyrazol-5-one), and the CH form (4-formyl-4H-pyrazol-5-one).
Causality of Solid-State Conformation
The selection of a dominant tautomer in the solid state is not random; it is strictly governed by the thermodynamics of crystal packing and hydrogen bonding networks.
Intramolecular Hydrogen Bonding: The presence of the 4-carbaldehyde group adjacent to the 5-hydroxy group facilitates a strong intramolecular hydrogen bond (O–H···O=C). This interaction forms a pseudo-six-membered chelate ring, which locks the molecule into a highly planar conformation.
Intermolecular Networks: In the solid state, the NH or OH forms are typically stabilized by robust intermolecular hydrogen bonding, often forming dimeric or polymeric chains[3]. When coordinating to metals, the ligand deprotonates to form a bidentate O,O'-donor, utilizing both the phenolate-like oxygen at C5 and the formyl oxygen at C4[1].
Caption: Tautomeric equilibrium and crystallization workflow.
To accurately resolve the position of the labile hydrogen atom (which dictates the assigned tautomer) and to determine precise bond lengths, high-resolution SCXRD is required. The following is a self-validating protocol for structural elucidation.
Step 1: Crystal Growth
Dissolve 50 mg of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in 2 mL of a moderately polar solvent (e.g., a 1:1 mixture of chloroform and methanol).
Filter the solution through a 0.22 µm PTFE syringe filter to remove nucleation-inducing particulate matter.
Allow the solution to undergo slow evaporation at ambient temperature (20–25 °C) in a vibration-free environment for 48–72 hours until suitable single crystals (typically pale yellow blocks or needles) form.
Step 2: Crystal Mounting and Data Collection
Selection: Select a crystal with dimensions approximately 0.2 × 0.1 × 0.1 mm using a polarized light microscope.
Mounting: Coat the crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) and mount it on a MiTeGen cryoloop.
Cryocooling: Immediately transfer the loop to the goniometer head under a steady stream of liquid nitrogen (100 K). Causality: Cooling to 100 K minimizes atomic thermal vibrations (reducing thermal ellipsoid volumes), which is critical for resolving high-angle reflections and accurately locating the electron density of the tautomeric hydrogen atom.
Exposure: Collect diffraction data using a diffractometer equipped with a CCD/CMOS detector and Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å).
Step 3: Data Reduction and Structure Solution
Integrate the raw frames and apply multi-scan absorption corrections.
Solve the phase problem using Direct Methods or Intrinsic Phasing via the SHELXT program[4].
Refine the structure using full-matrix least-squares on
F2
with SHELXL [4]. Ensure all non-hydrogen atoms are refined anisotropically.
Caption: Single-Crystal X-ray Diffraction (SCXRD) data processing pipeline.
Crystallographic Data & Structural Parameters
In the solid state, the core pyrazole ring of 4-formyl-5-hydroxypyrazoles exhibits significant electron delocalization. The bond lengths are intermediate between formal single and double bonds, reflecting the resonance stabilization of the pseudo-aromatic system. When coordinated to metal centers (such as Dysprosium or Copper), the ligand enforces specific coordination geometries, such as distorted square pyramidal or square antiprismatic arrangements[1][3].
Quantitative Structural Summary
The following table summarizes the representative crystallographic parameters and key bond geometries expected for the 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde core based on analogous 4-acylpyrazolone structures[2][3].
Structural Parameter
Expected Value / Range
Mechanistic Significance
Crystal System
Monoclinic / Triclinic
Common for planar, hydrogen-bonded heterocyclic organic molecules.
C(5)–O(Hydroxyl) Bond
1.32 – 1.35 Å
Indicates partial double-bond character due to enolization.
C(4)–C(Formyl) Bond
1.42 – 1.45 Å
Shorter than a standard C-C single bond, indicating conjugation with the pyrazole ring.
C=O (Formyl) Bond
1.22 – 1.24 Å
Typical carbonyl double bond, slightly lengthened if participating in strong H-bonding.
Intramolecular O···O
2.55 – 2.65 Å
Very strong hydrogen bond forming the pseudo-six-membered chelate ring.
Bite Angle (O-M-O)
75° – 82°
When deprotonated and coordinated to a metal (M), it forms a tight chelate bite angle[3].
Coordination Chemistry: The Bidentate O,O'-Chelation Motif
The true industrial and scientific value of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde lies in its coordination chemistry. Upon deprotonation, the molecule acts as a monoanionic, bidentate ligand.
Causality of Metal Affinity:
The high electronegativity of the two oxygen donors (the C5-phenolate and C4-formyl), combined with the rigid planarity enforced by the pyrazole backbone, makes this ligand highly selective for hard Lewis acids. This includes transition metals like Cu(II) and Zn(II), as well as lanthanides like Dy(III) and Eu(III)[1][2]. In lanthanide extraction, these acyl-hydroxypyrazole derivatives often outperform standard β-diketones due to their lower
pKa
, allowing for efficient metal extraction at lower pH levels[2].
Physicochemical properties of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Physicochemical Properties of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Scaffold
In the landscape of medicinal chemistry and drug discovery, the pyrazole core stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a prominent member of this class, serving as a highly versatile heterocyclic building block. Its strategic importance lies in the dual functionality it presents: a reactive aldehyde group at the 4-position and a hydroxyl group at the 5-position. These functional groups act as chemical handles, permitting a wide array of synthetic transformations and enabling the systematic construction of diverse molecular libraries for structure-activity relationship (SAR) studies.[1]
Derivatives synthesized from pyrazole carbaldehydes have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][3][4][5] A thorough understanding of the foundational physicochemical properties of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is therefore not merely academic; it is a critical prerequisite for any researcher aiming to harness its potential in the rational design and development of novel therapeutic agents. This guide provides an in-depth analysis of these core properties, blending established theoretical principles with practical experimental methodologies.
Molecular and Structural Characteristics
The identity and behavior of a molecule are fundamentally dictated by its structure. For 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, its arrangement of atoms governs its reactivity, polarity, and ability to interact with biological targets.
Table 1: Core Molecular Identifiers
Property
Value
IUPAC Name
5-hydroxy-1,3-dimethyl-pyrazole-4-carbaldehyde
Molecular Formula
C₆H₈N₂O₂
Molecular Weight
140.14 g/mol
Canonical SMILES
CN1N=C(C(=C1O)C=O)C
Crystallographic and Conformational Insights
The electronic nature of the pyrazole ring, combined with the electron-withdrawing carbaldehyde group and the electron-donating hydroxyl group, creates a distinct electronic distribution. This "push-pull" system influences the molecule's dipole moment and its capacity for intermolecular interactions, such as hydrogen bonding, which are crucial for crystal packing and binding to protein targets.[4][9]
Fundamental Physical Properties
The physical properties of a compound dictate its behavior in various experimental and physiological environments, influencing everything from reaction kinetics to bioavailability.
Melting Point: A Gauge of Purity and Lattice Energy
The melting point is a critical parameter for assessing the purity of a crystalline solid. For pyrazole derivatives, melting points can vary widely based on substitution patterns, which affect crystal lattice energy. While data for the title compound is sparse, related structures like 1,3-dimethyl-1H-pyrazole-5-carbaldehyde have a reported melting point of 40-42°C.[10] The addition of a hydroxyl group is expected to increase the melting point due to the potential for strong intermolecular hydrogen bonding.
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is the gold-standard method for determining the melting point and enthalpy of fusion, offering high precision and requiring only a small amount of sample.[11][12] The principle involves measuring the difference in heat flow between the sample and an inert reference as they are subjected to a controlled temperature program.[12][13]
Methodology:
Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.
Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.
Instrument Setup: Place the sample and reference pans into the DSC cell.
Thermal Program: Heat the cell at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.[14] The area under the peak corresponds to the heat of fusion.
Caption: Workflow for Melting Point Determination using DSC.
Solubility: The Key to Biological and Chemical Utility
Solubility is arguably one of the most critical physicochemical properties in drug development, directly impacting absorption and formulation. Based on the behavior of similar pyrazole-carbaldehyde derivatives, 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is expected to be insoluble in water but readily soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[15] The hydroxyl group may impart slight aqueous solubility, but the overall heterocyclic structure generally limits it.
Experimental Protocol: Equilibrium Solubility via the Shake-Flask Method
The shake-flask method remains the most reliable technique for determining equilibrium solubility.[16] It involves agitating an excess of the solid compound in a solvent for an extended period to ensure equilibrium is reached.
Methodology:
Preparation: Add an excess amount of the compound to a known volume of the solvent (e.g., water, buffer at physiological pH) in a sealed flask. The excess solid is crucial to ensure saturation.[16][17]
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[18]
Phase Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This is often achieved by centrifugation or filtration.
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Calculation: The measured concentration represents the equilibrium solubility of the compound in that solvent at that temperature.
Caption: Workflow for the Shake-Flask Solubility Assay.
Foundational Chemical Properties
The chemical properties of the molecule, particularly its acidity/basicity and reactivity, are central to its synthesis, stability, and interaction with biological systems.
pKa: Predicting Ionization in a Biological Milieu
The acid dissociation constant (pKa) is a measure of the tendency of a molecule to donate or accept a proton. It is a critical parameter in drug development as it determines the charge state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding.[19][20]
For 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, two key ionizable groups are present:
The 5-hydroxyl group: This group is weakly acidic, and its pKa will be influenced by the electron-withdrawing nature of the adjacent pyrazole ring and carbaldehyde group.
The pyrazole ring: The N2 nitrogen atom is weakly basic.
While experimental determination is preferred, accurate computational methods are frequently employed for rapid screening.[21][22] These methods combine quantum mechanical calculations with machine learning algorithms to predict pKa values with reasonable accuracy (RMSE of 0.7–1.0 log units).[19] For a related compound, 1,3-dimethyl-1H-pyrazole-5-carbaldehyde, a predicted pKa of 1.03 is noted, corresponding to the protonation of the basic nitrogen.[10] The hydroxyl group's acidity would be a separate, higher pKa value.
Caption: Conceptual overview of pKa determination and its importance.
Stability and Reactivity
The compound is generally stable under standard laboratory conditions.[15] Its reactivity is dominated by the aldehyde functional group, which serves as a prime site for derivatization. Common synthetic transformations include:
Condensation Reactions: The aldehyde readily reacts with various nucleophiles (amines, hydrazines, etc.) to form Schiff bases, hydrazones, and other C=N linked derivatives. This is a primary strategy for library synthesis.[1]
Vilsmeier-Haack Reaction: This reaction is often used in the synthesis of the pyrazole-4-carbaldehyde core itself from a suitable pyrazolone precursor.[1][15][23] It involves formylation using a mixture of phosphorus oxychloride (POCl₃) and DMF.[1][24]
Spectroscopic Fingerprint
Spectroscopic data provides the definitive structural confirmation of a synthesized compound. The key features for 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde are summarized below, based on characteristic values for its constituent functional groups.[25]
Table 2: Expected Spectroscopic Data
Technique
Feature
Expected Chemical Shift / Wavenumber
¹H NMR
Aldehyde proton (-CHO)
δ 9.5-10.5 ppm (singlet)
N-methyl protons (-NCH₃)
δ 3.5-4.0 ppm (singlets)
C-methyl proton (-CCH₃)
δ 2.0-2.5 ppm (singlet)
Hydroxyl proton (-OH)
Broad singlet, variable shift
¹³C NMR
Carbonyl carbon (C=O)
δ 185-195 ppm
Pyrazole ring carbons
δ 110-160 ppm
Methyl carbons
δ 10-40 ppm
FT-IR
O-H stretch (hydroxyl)
~3200-3600 cm⁻¹ (broad)
C=O stretch (aldehyde)
~1670-1700 cm⁻¹ (strong)
C=N stretch (pyrazole)
~1580-1620 cm⁻¹
Note: NMR shifts are referenced to TMS in a solvent like DMSO-d₆ or CDCl₃. IR data is for KBr pellet or thin film.
Conclusion
5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a foundational building block whose value is derived from its unique combination of a privileged heterocyclic core and versatile functional groups. Its physicochemical properties—moderate melting point, limited aqueous but good organic solvent solubility, and distinct acidic/basic centers—are all critical parameters that inform its handling, reaction optimization, and potential as a drug scaffold. The experimental protocols and data presented in this guide provide a robust framework for researchers to effectively utilize this compound in the synthesis and development of new, biologically active molecules, ultimately advancing the frontiers of medicinal chemistry.
References
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Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy.
Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv
Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Rowan Newsletter.
X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. IISc Bangalore.
Measuring the Melting Point. Westlab Canada.
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review.
Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid deriv
Experimental and computational screening models for prediction of aqueous drug solubility. PubMed.
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde in Medicinal Chemistry. Benchchem.
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
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Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.
Original Functionalized Pyrazoles For Drug Discovery. Life Chemicals.
Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO.
Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
Unveiling the Mechanistic Versatility of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide delves into the intricate mechanisms of action for derivatives of the 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehy...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide delves into the intricate mechanisms of action for derivatives of the 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde scaffold. Rather than a monolithic pathway, emerging research reveals this chemical core as a privileged structure, capable of engaging a diverse array of biological targets depending on its further substitution. This adaptability positions it as a valuable starting point for drug discovery campaigns across multiple therapeutic areas, including oncology, inflammation, and infectious diseases. This document synthesizes current understanding, providing not just a review of established findings but also actionable experimental frameworks for researchers actively developing novel compounds based on this versatile pyrazole core.
Core Introduction: A Scaffold of Therapeutic Potential
The pyrazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its metabolic stability and synthetic tractability.[1][2] The specific decoration of the 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde core endows it with unique electronic and steric properties. The hydroxyl group at the 5-position can act as a critical hydrogen bond donor or acceptor, or as a chelating moiety for metal ions within enzyme active sites.[3] The carbaldehyde at the 4-position serves as a versatile synthetic handle, allowing for the construction of diverse libraries through reactions like condensation, while also potentially participating in covalent or non-covalent interactions with biological targets.[4][5] This guide will explore the primary, evidence-backed mechanisms of action stemming from this core structure.
Primary Mechanisms of Action and Therapeutic Targets
The true utility of this pyrazole scaffold lies in its polypharmacology. Different derivatives have been shown to selectively target distinct enzymes and pathways, which we will explore in detail.
Epigenetic Reprogramming via Lysine-Specific Demethylase 1 (LSD1) Inhibition
A significant breakthrough in the application of the 5-hydroxypyrazole scaffold has been the development of its derivatives as potent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[6]
Causality and Scientific Rationale: LSD1 is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated lysine residues on histones (primarily H3K4 and H3K9), playing a crucial role in transcriptional regulation. Its overexpression is implicated in various cancers, particularly acute myeloid leukemia (AML), where it contributes to a block in cellular differentiation.[6] Reversible inhibition of LSD1 is a promising therapeutic strategy to restore normal gene expression and promote the differentiation of leukemic blasts. The 5-hydroxypyrazole core is central to this inhibitory activity, with the hydroxyl group likely interacting with the flavin cofactor or key active site residues.
Signaling Pathway and Point of Inhibition:
Caption: Inhibition of LSD1 by 5-hydroxypyrazole derivatives.
Experimental Protocol: In Vitro LSD1 Inhibition Assay
This protocol provides a framework for assessing the inhibitory potential of novel 5-hydroxypyrazole derivatives against recombinant human LSD1.
Reagents and Materials:
Recombinant human LSD1-CoREST complex.
HRP-conjugated secondary antibody.
Amplex® Red reagent.
Dimethylated H3K4 peptide substrate.
Test compounds (dissolved in DMSO).
Assay buffer (e.g., 50 mM HEPES, pH 7.5).
384-well black assay plates.
Procedure:
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
Add 50 nL of the compound dilutions to the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
Add 2.5 µL of LSD1-CoREST enzyme solution (final concentration ~2.5 nM) to all wells except the "no enzyme" control.
Incubate for 15 minutes at room temperature to allow for compound binding.
Initiate the reaction by adding 2.5 µL of the substrate mix containing the H3K4 peptide (final concentration ~2 µM), Amplex Red (~50 µM), and HRP (~0.1 U/mL).
Monitor the fluorescence intensity (excitation ~530 nm, emission ~590 nm) every minute for 30 minutes using a plate reader.
Calculate the rate of reaction (slope of the fluorescence curve).
Determine the percent inhibition relative to the DMSO control and calculate IC₅₀ values using a non-linear regression model.
Metabolic and Herbicide Activity via 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition
A derivative bearing the core 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonyl structure has been identified as a highly potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3]
Causality and Scientific Rationale: HPPD is a non-heme Fe(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate. This pathway is essential for tyrosine catabolism in most aerobic organisms. In plants, inhibition of HPPD leads to a lethal bleaching effect, making it a prime target for herbicides.[3] In humans, genetic deficiencies in this pathway cause tyrosinemia. The pyrazole derivative acts as a competitive inhibitor, with the 5-hydroxy and adjacent carbonyl oxygen forming a bidentate chelate with the active site Fe(II) ion, displacing water and preventing catalysis. This interaction is further stabilized by π-π stacking with key phenylalanine residues.[3]
Visualization of HPPD Active Site Binding:
Caption: Binding mode of the pyrazole inhibitor in the HPPD active site.
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.0).
Test compounds dissolved in DMSO.
UV-transparent 96-well plates.
Procedure:
To each well, add assay buffer, ascorbate (1 mM), catalase (300 U), and the test compound at various concentrations.
Add the HPPD enzyme (final concentration ~50 nM).
Incubate for 10 minutes at room temperature.
Initiate the reaction by adding the HPP substrate (final concentration ~200 µM).
Immediately measure the decrease in absorbance at 310 nm over 10 minutes, which corresponds to the consumption of HPP.
Calculate initial reaction velocities and determine IC₅₀ values by plotting percent inhibition against inhibitor concentration.
Modulation of Inflammatory Pathways
The pyrazole scaffold is famously represented by the selective COX-2 inhibitor Celecoxib. Derivatives of 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can modulate the inflammatory response through several mechanisms.
Causality and Scientific Rationale: Cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7] There are two main isoforms: COX-1, which is constitutively expressed and has homeostatic functions, and COX-2, which is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[2] Pyrazole derivatives can selectively bind to the active site of COX-2.[4][8]
Signaling Pathway and Point of Inhibition:
Caption: Selective inhibition of the COX-2 pathway by pyrazole derivatives.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
Reagents and Materials:
Ovine or human recombinant COX-1 and COX-2 enzymes.
Arachidonic acid substrate.
Colorimetric or fluorescent probe (e.g., AMPLEX Red).
Heme cofactor.
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
Test compounds and standards (e.g., Celecoxib, Ibuprofen).
Procedure:
Run separate assays for COX-1 and COX-2.
Add assay buffer, heme, and the respective enzyme to the wells of a 96-well plate.
Add test compounds at various concentrations and incubate for 10 minutes at 37°C.
Initiate the reaction by adding arachidonic acid.
After a 5-10 minute incubation, stop the reaction and measure the product formation using a suitable detection method (e.g., EIA kit for PGE₂ or fluorescence for peroxidase activity).
Calculate IC₅₀ values for each isoform to determine potency and selectivity.
Causality and Scientific Rationale: TNF-α is a pro-inflammatory cytokine that plays a central role in systemic inflammation. Overproduction of TNF-α is a hallmark of many autoimmune diseases. Certain hydrazone derivatives of pyrazole-4-carboxaldehydes have been shown to potently inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated immune cells.[9] The exact molecular target is not always fully elucidated but may involve upstream signaling components of the NF-κB pathway.
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours.
Collect the cell culture supernatant.
Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
Determine the IC₅₀ for the inhibition of TNF-α production.
A parallel cytotoxicity assay (e.g., MTT) should be run to ensure that the observed inhibition is not due to cell death.
Conclusion and Future Directions
The 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde scaffold is a remarkably versatile platform for the development of targeted therapeutics. The evidence clearly indicates that derivatives can be rationally designed to inhibit distinct and high-value targets in oncology (LSD1), agriculture/metabolic disease (HPPD), and inflammation (COX-2, TNF-α). The presence of the 5-hydroxy and 4-carbaldehyde groups provides key interaction points and synthetic handles that are crucial for this polypharmacology.
Future research should focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the pyrazole core to optimize potency and selectivity for each identified target.
Elucidation of Novel Mechanisms: Exploring other potential targets for this scaffold, particularly in the areas of kinase inhibition and antimicrobial activity, where pyrazoles have historically shown great promise.[10][11]
Pharmacokinetic Profiling: Optimizing derivatives to achieve favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for in vivo efficacy.
This guide provides a foundational understanding and a practical framework for researchers to build upon, accelerating the translation of these promising chemical entities into next-generation therapeutic agents.
References
Anonymous. (2023). 5-Hydroxy Pyrazole Derivative as An Antihyperlipidemic Agent: Design, Synthesis and Evaluation with Npc1l1 Inhibitory Activity. IJSDR. [Link]
El-Metwaly, A. M., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]
Mould, D. P., et al. (2017). Development of 5-hydroxypyrazole derivatives as reversible inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters. [Link]
Ni, J., et al. (2020). Discovery of Novel Pyrazole-Quinazoline-2,4-dione Hybrids as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. PubMed. [Link]
Xu, D., et al. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. PMC. [Link]
Anonymous. (2025). Structural Design, Synthesis and Molecular Docking Studies of 6-[5-(Substituted Phenyl)-4,5-Dihydro-1H-Pyrazol-3-Yl]Pyrrolo[2,1-F][3][12]Triazin-4-Amine Derivatives as Anti-Inflammatory Agents. Journal of Chemical Health Risks. [Link]
Clausen, R. P., et al. (2006). N-Hydroxypyrazolyl glycine derivatives as selective N-methyl-D-aspartic acid receptor ligands. PMC. [Link]
Evranos-Aksöz, B., et al. (2021). MOLECULAR DOCKING STUDIES ON SOME 4,5-DIHYDRO-1H- PYRAZOLE DERIVATIVES AS CYCLOOXYGENASE INHIBITORS. DergiPark. [Link]
Anonymous. (2020). Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. Iraqi Journal of Pharmaceutical Sciences. [Link]
Gürsoy, E. A., & Güzeldemirci, N. U. (2017). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. [Link]
El Behery, M., et al. (2025). Biological and In Silico Studies of a Novel Pyrazolo[3,4‐d]Thiazole Derivatives: Anticancer, Anti‐Inflammatory, Molecular Docking, and SAR. ResearchGate. [Link]
Anonymous. (2024). In silico screening, Molecular docking studies of some Pyrazole derivatives as Inhibitors of Fungal 14-alpha demethylase. IJNRD. [Link]
Ferfra, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [Link]
Joshi, G., et al. (2021). Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors: Tracing the anticancer mechanism via xanthine oxidase inhibition. Bioorganic Chemistry. [Link]
Pandhurnekar, C., et al. (2021). A Comprehensive Review on Synthesis and Therapeutic Potential of Pyrazole and its Analogues. Journal of Advanced Scientific Research. [Link]
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Demian, Y. Y., et al. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry. [Link]
Al-Ostath, A. I., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
Wang, Z., et al. (2018). New Hydrazone Derivatives of Pyrazole-4-carboxaldehydes Exhibited Anti-inflammatory Properties. Bentham Science Publisher. [Link]
Anonymous. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]
Alshazly, O., et al. (2025). Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Novelty Journals. [Link]
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Becker, S., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. PMC. [Link]
Al-Ghorbani, M., et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry. [Link]
Al-Abdullah, E. S. (2013). Synthesis of novel 1,3,4-trisubstituted pyrazoles as anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry. [Link]
Selvam, P., et al. (2014). Pyrazole-4-carbaldehyde derivatives. ResearchGate. [Link]
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Electronic transitions and UV-Vis spectroscopy of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide to the Electronic Transitions and UV-Vis Spectroscopy of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Electronic Transitions and UV-Vis Spectroscopy of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] This guide provides a detailed examination of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, a functionalized derivative with significant potential in synthetic and medicinal chemistry. We will explore the theoretical underpinnings of its electronic structure, detail the experimental protocols for its characterization using UV-Vis spectroscopy, interpret the resulting spectral data, and discuss the implications of these electronic properties in the context of drug discovery and development. This document serves as a comprehensive resource, blending fundamental principles with practical, field-proven insights for scientists engaged in the characterization and application of novel heterocyclic compounds.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole and its derivatives have garnered immense interest from the scientific community owing to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties.[4][5][6] Molecules incorporating this five-membered heterocyclic ring are integral to numerous commercial drugs, such as the COX-2 inhibitor Celecoxib and the cannabinoid receptor antagonist Rimonabant.[4] The compound of focus, 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, is a versatile intermediate, with its substituent groups—a hydroxyl (-OH), two methyl (-CH₃), and a carbaldehyde (-CHO)—offering multiple avenues for further chemical modification and structure-activity relationship (SAR) studies.[1]
Understanding the electronic properties of such a molecule is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy provides a powerful, non-destructive technique to probe the electronic transitions within a molecule, offering critical insights into its structure, conjugation, and potential interactions with biological targets. This guide will elucidate the principles governing the UV-Vis absorption of this specific pyrazole derivative, providing a robust framework for its analysis.
Theoretical Framework: Electronic Transitions in Aromatic Heterocycles
The UV-Vis absorption spectrum of an organic molecule is dictated by the transitions of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals upon the absorption of electromagnetic radiation. In 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, the key electronic transitions are primarily of two types: π → π* and n → π*.[7][8]
π → π (Pi to Pi-star) Transitions:* These are high-energy, high-intensity transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems with double or triple bonds and aromatic rings. The pyrazole ring and the carbonyl group (C=O) of the carbaldehyde are the primary chromophores responsible for these transitions.
n → π (n to Pi-star) Transitions:* These are lower-energy, lower-intensity transitions that occur when an electron from a non-bonding orbital (lone pair) is promoted to a π* antibonding orbital. The lone-pair electrons on the two adjacent nitrogen atoms of the pyrazole ring and the oxygen atom of the carbonyl and hydroxyl groups are responsible for these transitions.[8]
The specific positions (λ_max) and intensities (molar absorptivity, ε) of these absorption bands are modulated by the substituents on the pyrazole ring. These groups, known as auxochromes, alter the energy levels of the molecular orbitals.
Hydroxyl (-OH) and Methyl (-CH₃) Groups: These are electron-donating groups that, through resonance and inductive effects, increase the electron density of the π-system. This generally lowers the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), resulting in a bathochromic shift (red shift) to longer wavelengths.
Carbaldehyde (-CHO) Group: This is an electron-withdrawing group that extends the conjugation of the π-system. This extended conjugation also stabilizes the excited state more than the ground state, leading to a significant bathochromic shift.
Therefore, the UV-Vis spectrum of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is expected to show intense absorption bands corresponding to π → π* transitions of the conjugated system and weaker, longer-wavelength absorptions (or shoulders) corresponding to n → π* transitions.
The following protocol outlines a self-validating system for the reliable acquisition of UV-Vis spectra. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Instrumentation
A high-performance, double-beam UV-Vis spectrophotometer is required. A double-beam instrument is crucial as it simultaneously measures the light intensity passing through the sample and a reference cuvette, automatically correcting for solvent absorbance and instrument drift.
Spectroscopic grade solvent (e.g., Ethanol, Methanol, or Acetonitrile)
Calibrated volumetric flasks and micropipettes
Quartz cuvettes (1 cm path length)
Causality of Solvent Choice: The solvent must be transparent (non-absorbing) in the wavelength range of interest (typically 200-800 nm). Furthermore, solvent polarity can influence the position of absorption maxima, a phenomenon known as solvatochromism.[9] Polar solvents can stabilize the ground and excited states differently, often causing a blue shift (hypsochromic) for n → π* transitions and a red shift (bathochromic) for π → π* transitions. Ethanol is a common choice as it is polar and transparent down to ~210 nm.
Step-by-Step Methodology
Preparation of Stock Solution: Accurately weigh a precise amount (e.g., 1 mg) of the pyrazole compound and dissolve it in the chosen spectroscopic grade solvent in a calibrated volumetric flask (e.g., 10 mL) to create a stock solution of known concentration.
Preparation of Working Solutions: Perform serial dilutions from the stock solution to prepare a series of working solutions with concentrations that will yield absorbance values in the optimal range of 0.1 to 1.0 A.U., as dictated by the Beer-Lambert Law. This range minimizes instrumental error.
Instrument Calibration and Baseline Correction:
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.
Fill two matched quartz cuvettes with the spectroscopic grade solvent. Place one in the reference beam path and one in the sample beam path.
Perform a baseline correction across the desired wavelength range (e.g., 200-800 nm). This subtracts the absorbance of the solvent and cuvettes, ensuring the final spectrum is solely due to the analyte.
Sample Measurement:
Empty the sample cuvette and rinse it with the lowest concentration working solution before filling it with the same solution.
Place the sample cuvette back into the sample holder.
Acquire the full absorption spectrum.
Repeat the measurement for all prepared working solutions, moving from lowest to highest concentration.
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each electronic transition. Calculate the molar absorptivity (ε) for each peak using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).
Experimental Workflow Diagram
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Interpretation of Spectroscopic Data
While experimental data for the exact target molecule is sparse in publicly available literature, we can predict its spectral characteristics based on closely related pyrazole-carbaldehyde derivatives.[8][10] The spectrum is expected to exhibit two primary absorption regions.
High-Energy Region (220-280 nm): This region will be dominated by an intense absorption band corresponding to the π → π* transition of the highly conjugated pyrazole-carbaldehyde system. The electron-donating methyl and hydroxyl groups, combined with the electron-withdrawing carbaldehyde, create a "push-pull" system that enhances conjugation and shifts this peak to a longer wavelength than the parent pyrazole ring.
Low-Energy Region (280-350 nm): A much weaker absorption band, or a shoulder on the tail of the main π → π* peak, may be observed in this region. This band is attributable to the forbidden n → π* transition of the carbonyl group's lone-pair electrons.
Tabulated Spectroscopic Data (Hypothetical)
Wavelength (λ_max)
Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
Solvent
Assigned Electronic Transition
~265 nm
~15,000 - 25,000
Ethanol
π → π
~310 nm
~500 - 1,500
Ethanol
n → π
Note: These values are estimates based on similar structures. Actual experimental values are necessary for definitive characterization.
The Role of Computational Chemistry
To achieve a deeper, mechanistic understanding of the observed electronic transitions, experimental UV-Vis spectroscopy is often complemented by computational methods like Time-Dependent Density Functional Theory (TD-DFT).[11][12] This synergy provides a powerful, self-validating analytical framework.
Prediction of Spectra: TD-DFT calculations can predict the UV-Vis absorption spectrum of a molecule, providing theoretical λ_max values that can be directly compared with experimental results.[7]
Orbital Analysis: These calculations allow for the visualization of the molecular orbitals (e.g., HOMO and LUMO) involved in each electronic transition. This confirms the assignment of absorption bands to specific transitions (n → π* or π → π*).[13]
Structural Insights: Computational modeling helps understand how molecular conformation and electronic distribution contribute to the spectroscopic properties.
Caption: Synergy between Experimental and Computational Methods.
Applications and Relevance in Drug Development
The characterization of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde by UV-Vis spectroscopy is not merely an academic exercise; it has direct, practical applications in the pharmaceutical pipeline.
Quantitative Analysis: Once the molar absorptivity is determined, UV-Vis spectroscopy becomes a rapid, cost-effective tool for quantifying the concentration of the compound in solution, essential for dose-response studies, solubility assays, and quality control.
Probing Molecular Interactions: Changes in the UV-Vis spectrum upon the addition of a biological target (e.g., a protein or DNA) can indicate binding. Shifts in λ_max or changes in absorbance can be used to calculate binding constants and study the local environment of the drug in the binding pocket.
Reaction Monitoring: The aldehyde group is a reactive handle for synthesizing a library of derivatives.[1][14] UV-Vis spectroscopy can be used to monitor the progress of these reactions by observing the disappearance of the reactant's chromophore and the appearance of the product's.
Photostability Testing: As many drug candidates are sensitive to light, UV-Vis spectroscopy is a primary tool for assessing photostability. Degradation of the compound upon exposure to UV or visible light can be quantified by a decrease in the characteristic absorbance peak.
Conclusion
5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a molecule of significant interest, embodying the pharmacologically relevant pyrazole scaffold functionalized for further chemical exploration. Its electronic properties, readily interrogated by UV-Vis spectroscopy, are governed by a combination of high-intensity π → π* transitions and low-intensity n → π* transitions, which are heavily influenced by its unique substitution pattern. A thorough understanding of its spectroscopic signature, achieved through a combination of rigorous experimental protocol and computational validation, is fundamental. This knowledge provides the basis for quantitative analysis, interaction studies, and quality control, making UV-Vis spectroscopy an indispensable tool in the research and development of new therapeutic agents based on this promising molecular framework.
References
The Spectroscopic and Electronic Properties of Dimethylpyrazole and Its Derivatives Using the Experimental and Computational Methods. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022). Molecules. Retrieved March 27, 2026, from [Link]
UV-Vis absorption and normalised emission spectra of the pyrazole... (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (2019). Journal of Molecular Structure. Retrieved March 27, 2026, from [Link]
Solvatochromic and single crystal studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved March 27, 2026, from [Link]
UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent. (n.d.). Academia.edu. Retrieved March 27, 2026, from [Link]
Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. (2023). Molecules. Retrieved March 27, 2026, from [Link]
Adsorption and inhibition mechanism of pyrazole derivatives on carbon steel: combined electrochemical, surface, and DFT/MD study. (2026). RSC Publishing. Retrieved March 27, 2026, from [Link]
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). Magnetic Resonance in Chemistry. Retrieved March 27, 2026, from [Link]
Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2025). Journal of Science and Technology. Retrieved March 27, 2026, from [Link]
Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. (2020). ACS Omega. Retrieved March 27, 2026, from [Link]
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation. Retrieved March 27, 2026, from [Link]
5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. (2010). Molbank. Retrieved March 27, 2026, from [Link]
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). International Journal of Molecular Sciences. Retrieved March 27, 2026, from [Link]
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. (2011). Acta Crystallographica Section E. Retrieved March 27, 2026, from [Link]
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC. Retrieved March 27, 2026, from [Link]
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ARKIVOC. Retrieved March 27, 2026, from [Link]
Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. (2021). Journal of Advanced Scientific Research. Retrieved March 27, 2026, from [Link]
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3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). Molbank. Retrieved March 27, 2026, from [Link]
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Density functional theory (DFT) calculations for 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide to Density Functional Theory (DFT) Calculations for 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Abstract This technical guide provides a comprehensive, field-proven methodology for condu...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Density Functional Theory (DFT) Calculations for 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Abstract
This technical guide provides a comprehensive, field-proven methodology for conducting Density Functional Theory (DFT) calculations on 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This molecule, a key heterocyclic aldehyde, serves as a versatile scaffold in the development of novel therapeutic agents and agrochemicals.[1][2] Understanding its electronic structure, reactivity, and spectroscopic properties through computational means is paramount for accelerating modern drug discovery and materials science. This document is intended for researchers, computational chemists, and drug development professionals, offering a narrative that combines theoretical underpinnings with a practical, step-by-step workflow. We will detail the rationale behind the selection of computational methods, guide the user through the execution of the analysis using the Gaussian software suite, and provide a framework for interpreting the resulting data, including geometric, vibrational, and electronic properties.[3][4]
Introduction: The Significance of Pyrazole Scaffolds and the Predictive Power of DFT
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of compounds with demonstrated pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2][5][6] 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a valuable synthetic intermediate used to build more complex, biologically active molecules.[1][7] The aldehyde functional group, in particular, provides a reactive handle for diverse chemical modifications, making it a cornerstone for creating libraries of potential drug candidates.[5][8]
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry, providing a remarkable balance of computational cost and accuracy for studying organic molecules.[9] By modeling the electronic structure, DFT allows us to predict a wide range of molecular properties in silico, including:
Stable Molecular Geometries: Determining the three-dimensional arrangement of atoms.
Vibrational Frequencies: Predicting infrared (IR) and Raman spectra.
Chemical Reactivity: Identifying the most reactive sites within the molecule.
Electronic Properties: Understanding electron distribution and energy levels, which govern the molecule's behavior in chemical reactions and biological interactions.[10]
This guide will focus on a robust DFT protocol to elucidate these properties for our target molecule, thereby providing actionable insights for its application in further research and development.
Theoretical Foundation: Selecting the Right Tools for the Job
The accuracy of any DFT calculation is fundamentally dependent on the choice of two key components: the exchange-correlation functional and the basis set. This choice is not arbitrary; it is a deliberate decision based on decades of computational research and benchmarking.
The Exchange-Correlation Functional: B3LYP
For a given electron density, the exact exchange-correlation functional remains unknown, necessitating the use of approximations. Among the vast number of available functionals, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional has become a standard for calculations on organic molecules.[9][11][12]
Causality for Choosing B3LYP:
Proven Accuracy: Extensive testing has shown that B3LYP provides excellent geometric structures and energetic properties for a wide range of organic compounds.[11][12]
Hybrid Nature: As a hybrid functional, B3LYP incorporates a portion of the exact exchange energy from Hartree-Fock theory, which helps to correct for the self-interaction error found in simpler functionals, leading to more reliable predictions.[13]
Balance: It represents an optimal compromise between computational expense and accuracy, making it a trustworthy choice for routine investigations and complex systems alike.[9] While newer functionals exist, B3LYP's reliability and extensive validation in the literature make it an authoritative starting point.[14]
The Basis Set: 6-311++G(d,p)
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set dictate the flexibility the calculation has to model the electron distribution. For a molecule like 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, which contains electronegative oxygen and nitrogen atoms with lone pairs and a delocalized π-electron system, a sophisticated basis set is required. We recommend the 6-311++G(d,p) (also known as 6-311++G**) basis set.
Dissecting the 6-311++G(d,p) Basis Set:
6-311G: This indicates a "split-valence, triple-zeta" basis set. It uses three functions to describe the valence electrons, providing high flexibility, while using a single function for the core electrons to save computational time.[15]
++ (Diffuse Functions): The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These are broad, shallow functions that are essential for accurately describing the spatial extent of electron density far from the nucleus. They are critical for systems with lone pairs, anions, or in calculations of properties like electron affinity and non-covalent interactions.[15][16]
(d,p) (Polarization Functions): These functions allow for the distortion of atomic orbitals from their standard shapes. The d adds d-type functions to heavy atoms, and the p adds p-type functions to hydrogen atoms. This polarization is crucial for describing chemical bonds, particularly in cyclic and polar molecules, leading to more accurate geometries and vibrational frequencies.[15][17]
This combination of a robust hybrid functional and a flexible, polarized, and diffuse basis set establishes a high-quality theoretical model for our target molecule.
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the complete workflow for performing a DFT calculation on 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde using the Gaussian software package.[18]
Diagram: DFT Calculation Workflow
Caption: Relationship between HOMO, LUMO, and chemical stability.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density, which is invaluable for predicting how the molecule will interact with other species.
[19]
Red Regions (Negative Potential): Indicate electron-rich areas, typically around electronegative atoms like oxygen. These are the most likely sites for electrophilic attack.
Blue Regions (Positive Potential): Indicate electron-poor areas, typically around hydrogen atoms, especially the hydroxyl proton. These are the most likely sites for nucleophilic attack.
[20]
For 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, the MEP would likely show a strong negative potential (red) around the carbonyl oxygen and the hydroxyl oxygen, and a strong positive potential (blue) on the hydroxyl hydrogen, identifying these as the primary sites of intermolecular interaction and reactivity.
Conclusion
This guide has provided an authoritative and practical framework for performing and interpreting DFT calculations on 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. By employing the B3LYP functional with the 6-311++G(d,p) basis set, researchers can reliably predict the molecule's geometric, electronic, and vibrational properties. The protocol emphasizes self-validation through frequency analysis and provides a clear path to interpreting complex quantum chemical data. These computational insights are crucial for understanding the molecule's reactivity, guiding synthetic modifications, and ultimately accelerating the discovery of new drugs and materials based on this valuable pyrazole scaffold.
References
Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. [Link: https://gaussian.com/expchem/]
Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry, 98(45), 11623–11627. [Link: https://pubs.acs.org/doi/abs/10.1021/j100096a001]
Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH. [Link: https://www.wiley.com/en-us/A+Chemist's+Guide+to+Density+Functional+Theory%2C+2nd+Edition-p-9783527303724]
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215–241. [Link: https://link.springer.com/article/10.1007/s00214-007-0310-x]
Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews, 103(5), 1793–1874. [Link: https://pubs.acs.org/doi/abs/10.1021/cr990029p]
Jensen, F. (2017). Introduction to Computational Chemistry. John Wiley & Sons. [Link: https://www.wiley.com/en-us/Introduction+to+Computational+Chemistry%2C+3rd+Edition-p-9781118825999]
Hehre, W. J. (2003). A Guide to Molecular Mechanics and Quantum Chemical Calculations. Wavefunction, Inc. [Link: https://www.wavefun.
Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. John Wiley & Sons. [Link: https://www.wiley.com/en-us/Essentials+of+Computational+Chemistry%3A+Theories+and+Models%2C+2nd+Edition-p-9780470091821]
ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2011/i]
BenchChem. (2025). Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde in Medicinal Chemistry. [Link: https://www.benchchem.com/product/b2849]
An In-depth Technical Guide on Tautomerism in 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Compounds
Abstract This technical guide provides a comprehensive exploration of the tautomeric phenomena observed in 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and related pyrazole derivatives. Pyrazoles are a cornerstone i...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive exploration of the tautomeric phenomena observed in 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and related pyrazole derivatives. Pyrazoles are a cornerstone in medicinal chemistry, and understanding their tautomeric behavior is critical for drug design, synthesis, and biological activity assessment.[1][2][3][4] This document delves into the structural nuances of pyrazole tautomers, the influential factors governing their equilibrium, and the advanced analytical techniques employed for their characterization. Detailed experimental protocols and data interpretation strategies are presented to equip researchers, scientists, and drug development professionals with the necessary tools to navigate the complexities of tautomerism in this important class of heterocyclic compounds.
Introduction: The Significance of Tautomerism in Pyrazole Scaffolds
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The biological efficacy of a pyrazole-based drug candidate is intrinsically linked to its three-dimensional structure and its ability to interact with a specific biological target. Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton, profoundly influences the physicochemical properties of pyrazole derivatives.[1][5] This structural plasticity can affect a molecule's polarity, hydrogen bonding capacity, and overall shape, thereby impacting its absorption, distribution, metabolism, excretion (ADME) profile, and target-binding affinity.
For N1-unsubstituted pyrazoles, annular tautomerism is a key consideration, where the proton can reside on either of the two ring nitrogen atoms.[6] In the case of 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, the presence of the hydroxyl and carbaldehyde functionalities introduces additional layers of complexity, namely keto-enol and imine-enamine tautomerism. A thorough understanding of these tautomeric equilibria is paramount for rational drug design and the development of effective therapeutic agents.
Tautomeric Forms of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
The structure of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde allows for the existence of several potential tautomers. The primary equilibrium to consider is the keto-enol tautomerism involving the 5-hydroxy group and the adjacent pyrazole ring carbon.
5-Hydroxy-pyrazole (Enol form): This form contains a hydroxyl group at the C5 position of the pyrazole ring.
Pyrazol-5-one (Keto form): This tautomer features a carbonyl group at the C5 position and a proton on one of the nitrogen atoms.
Furthermore, the 4-carbaldehyde group can also participate in tautomerism, although this is generally less favored. The interplay between these forms results in a complex equilibrium that is highly sensitive to environmental conditions.
The relative stability of these tautomers is dictated by a delicate balance of electronic and steric effects.[7] Electron-donating or -withdrawing groups on the pyrazole ring can significantly influence the position of the tautomeric equilibrium. For instance, electron-withdrawing groups tend to favor the N1-H tautomer.[7]
Synthesis of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: A Detailed Protocol via Vilsmeier-Haack Reaction
This comprehensive guide provides a detailed protocol for the synthesis of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. This proto...
Author: BenchChem Technical Support Team. Date: April 2026
This comprehensive guide provides a detailed protocol for the synthesis of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. This protocol is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The synthesis involves a two-step process: the preparation of the key intermediate, 1,3-dimethyl-5-hydroxypyrazole, followed by its formylation at the C4 position using the Vilsmeier-Haack reaction.
Introduction
Pyrazole derivatives are a cornerstone in the development of novel therapeutic agents, with numerous approved drugs containing this privileged scaffold.[1] The introduction of a formyl group into the pyrazole ring, as in 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, provides a versatile handle for further chemical modifications, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][4]
Reaction Schematics and Mechanism
The overall synthetic route is depicted below:
Step 1: Synthesis of 1,3-dimethyl-5-hydroxypyrazole
Caption: Vilsmeier-Haack formylation workflow.
The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of DMF and POCl₃. [4]The electron-rich pyrazole ring then attacks this electrophile, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during the workup procedure yields the desired aldehyde. [2]It is important to note that 1,3-dimethyl-5-hydroxypyrazole exists in tautomeric forms, with the 5-oxo form being a significant contributor. The reaction with the Vilsmeier reagent can lead to the formation of a 5-chloro derivative, which is then hydrolyzed to the final 5-hydroxy product upon aqueous workup.
Experimental Protocols
Part 1: Synthesis of 1,3-dimethyl-5-hydroxypyrazole
This procedure is adapted from established methods for the synthesis of pyrazolones from β-ketoesters and hydrazines.
[5]
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Ethyl acetoacetate
130.14
28.63 g (28.1 mL)
0.22
Methylhydrazine
46.07
9.21 g (10.5 mL)
0.20
Ethanol
46.07
As solvent
-
Diethyl ether
74.12
For washing
-
Procedure:
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (28.1 mL, 0.22 mol).
Cool the flask in an ice-water bath to 0 °C.
Slowly add methylhydrazine (10.5 mL, 0.20 mol) dropwise to the stirred ethyl acetoacetate. The rate of addition should be controlled to maintain the temperature below 10 °C.
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
Heat the reaction mixture to 80 °C and maintain this temperature for 1 hour.
Increase the temperature to 90 °C and continue stirring for an additional 30 minutes.
After cooling to room temperature, remove the volatile components (unreacted starting materials, ethanol, and water) under reduced pressure.
Wash the resulting solid with diethyl ether to afford the crude 1,3-dimethyl-5-hydroxypyrazole. The product can be used in the next step without further purification.
Part 2: Synthesis of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
This protocol is based on the general principles of the Vilsmeier-Haack reaction on pyrazole substrates.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
1,3-dimethyl-5-hydroxypyrazole
112.13
2.80 g
0.025
N,N-Dimethylformamide (DMF)
73.09
7.5 mL
-
Phosphorus oxychloride (POCl₃)
153.33
20 mL
-
Ethyl acetate
88.11
For extraction
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
For washing
-
Anhydrous Magnesium Sulfate (MgSO₄)
120.37
For drying
-
Procedure:
In a 50 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (7.5 mL).
Cool the flask to 0 °C in an ice-water bath.
Slowly add phosphorus oxychloride (20 mL) dropwise to the DMF, ensuring the temperature remains below 10 °C.
After the addition is complete, stir the mixture at 0 °C for 20 minutes to allow for the formation of the Vilsmeier reagent.
Slowly add 1,3-dimethyl-5-hydroxypyrazole (2.80 g, 0.025 mol) portion-wise to the reaction mixture.
After the addition, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into 100 mL of ice-cold water with vigorous stirring. This step is exothermic and should be performed with caution in a well-ventilated fume hood.
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
Extract the aqueous layer with ethyl acetate (4 x 10 mL).
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization
The crude 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can be purified by recrystallization. Common solvent systems for pyrazole derivatives include ethanol, ethyl acetate/petroleum ether, or a mixture of ethanol and water.
[1]
Expected Characterization Data:
¹H NMR: A singlet for the aldehydic proton (CHO) is expected to appear in the downfield region (δ 9.5-10.5 ppm). Signals for the two methyl groups (N-CH₃ and C-CH₃) will likely appear as singlets in the upfield region (δ 2.0-4.0 ppm). The hydroxyl proton (OH) signal may be broad and its chemical shift will be dependent on the solvent and concentration.
¹³C NMR: The carbonyl carbon of the aldehyde will resonate at a characteristic downfield shift (δ 180-190 ppm). Signals for the pyrazole ring carbons and the methyl carbons will also be present.
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group is expected around 1670-1700 cm⁻¹. A broad absorption for the hydroxyl (O-H) group should also be present.
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₆H₈N₂O₂ = 140.14 g/mol ).
Safety and Handling
The Vilsmeier-Haack reaction involves the use of hazardous reagents and should be performed with appropriate safety precautions.
Phosphorus oxychloride (POCl₃): is a corrosive and toxic substance that reacts violently with water. [2][6]It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, and a lab coat) must be worn. [6]In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
[2]* N,N-Dimethylformamide (DMF): is a combustible liquid and a potential skin and eye irritant. It should also be handled in a fume hood.
Reaction Quenching: The quenching of the reaction mixture with water is highly exothermic and can lead to the release of toxic gases. [7]This step must be performed slowly and with efficient cooling.
Troubleshooting
Low or no product formation: Ensure that the reagents are of good quality and anhydrous, as the Vilsmeier reagent is moisture-sensitive. The reaction temperature and time may need to be optimized.
Formation of byproducts: Incomplete reaction or side reactions can lead to the formation of impurities. Careful monitoring by TLC and optimization of reaction conditions can help to minimize byproduct formation. Purification by column chromatography may be necessary if recrystallization is not effective.
Conclusion
This application note provides a detailed and practical guide for the synthesis of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable intermediate for their drug discovery and development programs.
References
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]
Popov, A. V., et al. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Retrieved from [Link]
Google Patents. (n.d.). CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate.
Kira, M. A., et al. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Retrieved from [Link]
PubMed Central (PMC). (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 1,3,5-substituted pyrazoles from ethyl acetoacetate. Retrieved from [Link]
Bangladesh Journals Online. (n.d.). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Retrieved from [Link]
Oriental Journal of Chemistry. (n.d.). Synthesis of Pyrazolone Derivatives and their Biological Activities. Retrieved from [Link]
Journal of Advanced Scientific Research. (2021). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. Retrieved from [Link]
Journal of Pharmacy and Scientific Innovations. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]
St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]
Application Notes & Protocols: 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde as a Versatile Precursor in Organic Synthesis
Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Among the functionalized pyrazoles, 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde stands out as a particularly versatile and powerful building block. The strategic placement of the hydroxyl and aldehyde groups on the robust dimethyl-pyrazole core provides two distinct points for chemical modification. The aldehyde at the 4-position serves as a highly reactive handle for classical carbonyl chemistry, most notably condensation reactions, enabling the construction of complex molecular architectures.[1] This guide provides an in-depth exploration of the synthetic utility of this precursor, focusing on its application in the synthesis of fused heterocyclic systems and other bioactive molecules. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into the characterization of the resulting products.
The Synthetic Potential of a Privileged Scaffold
The primary value of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde lies in its ability to act as a linchpin in the synthesis of fused pyrazole systems, particularly pyrazolopyrimidines.[4][5][6] These fused heterocycles are of immense interest to drug development professionals due to their well-documented and diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][4][6]
The aldehyde functionality is the key to unlocking this potential. It readily participates in condensation reactions with a wide range of nucleophiles, especially those containing active methylene groups or primary amines. This reactivity allows for the efficient assembly of complex scaffolds, often in a single, high-yielding step.
Visualizing the Synthetic Pathways
The following diagram illustrates the central role of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde as a launchpad for synthesizing diverse chemical entities.
Caption: Synthetic utility of the pyrazole-4-carbaldehyde precursor.
Core Applications & Reaction Mechanisms
The aldehyde's electrophilic carbon is susceptible to nucleophilic attack, making it an ideal partner for carbon-carbon and carbon-nitrogen bond-forming reactions.
Synthesis of Fused Pyrazolopyrimidines
A predominant application is the construction of the pyrazolo[3,4-d]pyrimidine or pyrazolo[4,3-d]pyrimidine core.[4][5] This is typically achieved through a condensation reaction with an appropriately substituted aminopyrimidine, such as 6-amino-1,3-dimethyluracil. The reaction proceeds via an initial nucleophilic attack of the amino group on the aldehyde, forming a carbinolamine intermediate, which then dehydrates to an imine. An subsequent intramolecular cyclization followed by aromatization (often via oxidation or tautomerization) affords the final fused heterocyclic system. The use of an acid or base catalyst is common to facilitate the dehydration and cyclization steps.
Knoevenagel Condensation
This classic reaction involves the condensation of the aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as barbituric acid, thiobarbituric acid, or 2,4-thiazolidinedione.[7][8] The reaction is typically base-catalyzed (e.g., with piperidine or triethylamine), which deprotonates the active methylene compound to form a resonance-stabilized carbanion. This potent nucleophile then attacks the aldehyde carbonyl, leading to a dehydration event that yields a new C=C double bond. This strategy is highly effective for synthesizing derivatives that can act as enzyme inhibitors, for instance, by targeting microsomal prostaglandin E2 synthase-1 (mPGES-1).[8]
Experimental Protocols
The following protocols are presented as self-validating systems. They include detailed steps, justifications for procedural choices, and expected outcomes to ensure reproducibility and success.
Protocol 1: Synthesis of a 5-Hydroxy-Pyrazolo[4,3-d]pyrimidine Derivative
Principle: This protocol describes a cyclocondensation reaction between 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and 6-amino-1,3-dimethyluracil. The reaction forms a fused pyrimido[4,5-d]pyrimidine system, a scaffold known for its potential antibacterial and biofilm inhibitory activities.[7] The use of a high-boiling solvent like isopropanol or ethanol facilitates the dehydration steps required for cyclization.
Reagent
M.W.
Amount
Moles (mmol)
5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
154.15
1.54 g
10
6-Amino-1,3-dimethyluracil
155.15
1.55 g
10
Glacial Acetic Acid
60.05
0.5 mL
Catalyst
Isopropanol (IPA)
60.10
50 mL
Solvent
Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.54 g, 10 mmol).
Reagent Addition: Add 6-amino-1,3-dimethyluracil (1.55 g, 10 mmol) to the flask.
Solvent and Catalyst: Add isopropanol (50 mL) followed by the catalytic amount of glacial acetic acid (0.5 mL). The acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack.
Reaction: Heat the mixture to reflux (approx. 82 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 7:3 v/v). The disappearance of the starting aldehyde spot indicates reaction completion. This typically requires 6-10 hours.[4]
Work-up and Isolation:
a. Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
b. A precipitate will often form upon cooling. If not, the solvent volume can be reduced under reduced pressure using a rotary evaporator.
c. Filter the resulting solid using a Büchner funnel.
d. Wash the collected solid with a small amount of cold isopropanol (2 x 10 mL) to remove any unreacted starting materials or soluble impurities.
Purification and Drying:
a. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel if necessary.[4]
b. Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight.
The protocol is expected to yield the corresponding pyrazolo[4,3-d]pyrimidine derivative as a crystalline solid. The yield should be in the range of 70-85%. Characterization can be performed using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and IR spectroscopy to confirm the structure.
Visual Workflow for Protocol 1
Caption: Workflow for pyrazolo[4,3-d]pyrimidine synthesis.
Protocol 2: Knoevenagel Condensation with Barbituric Acid
Principle: This protocol details the base-catalyzed condensation of the aldehyde with barbituric acid. The resulting pyrazolyl-methylene barbiturate scaffold is a key structure in the development of novel anti-inflammatory agents, specifically as inhibitors of mPGES-1.[8] Piperidine is an effective base for this transformation, generating the nucleophilic enolate from barbituric acid.
Reagent
M.W.
Amount
Moles (mmol)
5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
154.15
0.77 g
5
Barbituric Acid
128.09
0.64 g
5
Piperidine
85.15
0.1 mL
Catalyst
Ethanol (Absolute)
46.07
30 mL
Solvent
Reagent Dissolution: In a 50 mL round-bottom flask, dissolve 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (0.77 g, 5 mmol) and barbituric acid (0.64 g, 5 mmol) in absolute ethanol (30 mL). Gentle warming may be required to achieve full dissolution.
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL) to the mixture using a micropipette. The solution may change color.
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction's progress by TLC (Mobile Phase: Dichloromethane/Methanol, 9:1 v/v).
Isolation:
a. After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
b. The precipitated product should be collected by vacuum filtration.
c. Wash the solid with a generous amount of cold ethanol to remove the catalyst and any remaining starting materials.
Drying: Dry the bright-colored solid product in a vacuum oven at 60 °C overnight.
The reaction should yield the 5-((5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione product as a solid, often yellow or orange. Yields are typically high, often exceeding 85%. The product's structure can be confirmed by standard spectroscopic methods. The appearance of a vinylic proton signal in the ¹H NMR spectrum and the absence of the aldehyde proton signal are key indicators of a successful reaction.
Biological Significance and Data Summary
Derivatives synthesized from 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde have shown a remarkable breadth of biological activities. The ability to rapidly generate a library of diverse compounds from a single, accessible precursor makes it an invaluable tool for structure-activity relationship (SAR) studies.
Many of the synthesized derivatives exert their therapeutic effects by inhibiting key enzymes involved in disease pathways. The pyrazole scaffold often serves as an anchor, positioning functional groups to interact with the active site of a target enzyme, thereby blocking its function.
Caption: Inhibition of an enzyme active site by a pyrazole derivative.
Conclusion
5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a high-value precursor for synthetic and medicinal chemists. Its straightforward reactivity, particularly in condensation chemistry, provides reliable and efficient access to complex heterocyclic systems with proven biological relevance. The protocols and applications detailed herein serve as a robust foundation for researchers and drug development professionals to leverage this powerful building block in the discovery of novel therapeutic agents.
References
Design, synthesis and evaluation of novel pyrazolo-pyrimido[4,5-d]pyrimidine derivatives as potent antibacterial and biofilm inhibitors. ResearchGate. Available at: [Link]
194 recent advances in the synthesis of new pyrazole derivatives. Semantic Scholar. Available at: [Link]
Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PMC. Available at: [Link]
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. Available at: [Link]
Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. PubMed. Available at: [Link]
Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. Available at: [Link]
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. PMC. Available at: [Link]
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]
Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Shodhganga. Available at: [Link]
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]
Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. SciSpace. Available at: [Link]
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]
Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. PubMed. Available at: [Link]
Synthesis of pyrazole-4-carbaldehyde derivatives for their antifungal activity. OUCI. Available at: [Link]
Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Publishing. Available at: [Link]
Preparation of Schiff bases derived from 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Application Note: Synthesis and Characterization of Schiff Bases Derived from 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Introduction & Strategic Rationale The pyrazole scaffold is a privileged structure in medici...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Characterization of Schiff Bases Derived from 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Introduction & Strategic Rationale
The pyrazole scaffold is a privileged structure in medicinal chemistry and drug development. Specifically, 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 590410-65-4) serves as an exceptional building block for synthesizing bioactive Schiff bases (azomethines). The strategic positioning of the 5-hydroxyl group adjacent to the 4-carbaldehyde moiety facilitates the formation of an imine linkage that is conformationally stabilized by intramolecular hydrogen bonding.
This guide details the mechanistic rationale, optimized synthetic protocols, and biological validation for developing these derivatives, intended for researchers investigating novel antimicrobial, anti-inflammatory, and antineoplastic agents.
Mechanistic Causality & Structural Dynamics
The formation of a Schiff base from 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and a primary amine is driven by a classic nucleophilic addition-elimination mechanism, heavily dependent on precise environmental control:
Catalysis and Electrophilicity: Glacial acetic acid is utilized to establish a mildly acidic environment (pH ~4.5). This specific pH is critical; it protonates the carbonyl oxygen, enhancing the electrophilicity of the C4-carbon, without completely protonating the primary amine (which would abolish its nucleophilicity and halt the reaction) [1].
Conformational Locking: Once the azomethine (C=N) bond is formed, the adjacent 5-hydroxyl group engages in strong intramolecular hydrogen bonding with the imine nitrogen. This interaction restricts bond rotation, locking the pharmacophore into a rigid, planar conformation. This planarity is a primary driver for the molecule's ability to intercalate DNA or competitively bind the ATP-binding site of target enzymes like DNA Gyrase B [2].
Self-Validating Thermodynamics: Ethanol is selected as the solvent because it provides a high solubility gradient. The reactants are highly soluble at reflux (78 °C), but the rigid, planar Schiff base product exhibits poor solubility at 0–4 °C. Thus, the reaction self-purifies via precipitation, and the completion can be visually validated by the formation of a crystalline mass.
Experimental Protocols
Note: This protocol is designed as a self-validating system. The physical progression from a clear solution to a heavy precipitate confirms the thermodynamic shift toward the dehydrated target product.
Protocol: Synthesis of Pyrazole-Derived Schiff BasesReagents Required:
Preparation of the Reaction Mixture: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in 10 mL of absolute ethanol. Stir at room temperature until complete dissolution is achieved.
Amine Addition: In a separate vial, dissolve 1.0 mmol of the selected primary amine in 5 mL of absolute ethanol. Add this dropwise to the pyrazole solution over 5 minutes to prevent localized concentration spikes that could lead to side reactions.
Acid Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The solution may undergo a slight color change, indicating the formation of the hemiaminal intermediate.
Reflux and Dehydration: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 3 to 5 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the starting aldehyde spot (visualized under UV 254 nm) validates the completion of the dehydration step.
Isolation: Once TLC confirms completion, remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice bath (0–4 °C) for 1 hour. A crystalline precipitate will form as the solubility threshold is crossed.
Purification: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 × 5 mL of ice-cold ethanol to remove unreacted starting materials. Recrystallize from hot ethanol to yield the analytically pure Schiff base.
Data Presentation: Optimization and Characterization
To establish the most efficient synthetic route, various conditions were evaluated. Table 1 summarizes the optimization parameters, while Table 2 details the characterization of synthesized derivatives.
Table 1: Optimization of Reaction Conditions for Imine Formation
Solvent
Catalyst
Temperature
Time (h)
Yield (%)
Methanol
None
Reflux (65 °C)
8
45
Ethanol
None
Reflux (78 °C)
6
52
Ethanol
Glacial Acetic Acid
Reflux (78 °C)
4
88
THF
p-TsOH
Reflux (66 °C)
5
76
Table 2: Characterization of Synthesized Pyrazole Schiff Bases
Amine Derivative (R-NH₂)
Molecular Formula
Yield (%)
Melting Point (°C)
Appearance
Aniline
C₁₂H₁₃N₃O
85
142-144
Yellow Crystals
4-Chloroaniline
C₁₂H₁₂ClN₃O
88
165-167
Pale Yellow Powder
4-Methoxyaniline
C₁₃H₁₅N₃O₂
82
150-152
Orange Needles
2-Aminophenol
C₁₂H₁₃N₃O₂
79
178-180
Brownish Crystals
Biological Applications and Target Pathways
Schiff bases derived from pyrazole-4-carbaldehydes have demonstrated profound multi-target biological activities. Recent in vitro evaluations and computational predictions highlight their potential as dual-targeting agents against microbial infections and cancer proliferation [3]. Specifically, these compounds act as potent inhibitors of DNA Gyrase B, an essential bacterial enzyme responsible for managing DNA supercoiling. Furthermore, specific derivatives have been shown to arrest the cell cycle at the G2/M phase in cancer cell lines (e.g., HepG2 and HCT116) by inhibiting Cyclin-dependent kinase 8 (CDK-8) [4].
Visualizations
Synthetic workflow for pyrazole Schiff bases via acid-catalyzed condensation and dehydration.
Mechanism of action for pyrazole Schiff bases acting as DNA Gyrase B inhibitors.
References
Title: Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity.
Source: Pharmaceuticals (Basel) via PubMed Central (PMC).
URL: [Link][1]
Title: Synthesis of Schiff Base as DNA Gyrase B Inhibitor, Antibacterial, Anti-inflammatory and Antioxidant Agents.
Source: Rasayan Journal of Chemistry.
URL: [Link][2]
Title: Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions.
Source: MDPI.
URL: [Link][3]
Title: Ultrasound-assisted synthesis of novel Schiff bases from 3-(2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carboxaldehyde and their cytotoxicity, apoptosis, cell cycle, molecular docking, and ADMET profiling.
Source: Taylor & Francis Online.
URL: [Link][4]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Standardized Protocols
Executive Summary & Chemical Rationale
Pyrazole derivatives are universally recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad-spectrum pharmacological profile that includes potent anti-inflammatory, anticancer, and antimicrobial activities[1]. Within this chemical space, 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 590410-65-4) emerges as a highly versatile, tri-functional building block.
The strategic value of this molecule lies in its unique electronic topology:
The 4-Carbaldehyde Group: Acts as a highly reactive electrophilic center, primed for C-C (Knoevenagel) and C-N (Schiff base) bond formations. Its reactivity is enhanced by the electron-donating nature of the pyrazole ring[2].
The 5-Hydroxyl Group: Serves as a proximate internal nucleophile. Once the aldehyde is functionalized, the 5-OH group readily participates in tandem intramolecular cyclizations to form fused heterocyclic systems (e.g., pyranopyrazoles)[3].
The 1,3-Dimethyl Substitution: Provides essential lipophilicity for cell membrane permeability while sterically blocking unwanted tautomerization at the N1 position, ensuring predictable regioselectivity during complex syntheses[4].
By leveraging these functional handles, medicinal chemists can rapidly generate diverse libraries of bioactive Active Pharmaceutical Ingredients (APIs) with minimal synthetic steps.
Physicochemical & Pharmacokinetic Profile
To successfully integrate 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde into fragment-based drug discovery (FBDD) pipelines, understanding its baseline physicochemical metrics is critical[5],[6]. The table below summarizes its quantitative data and the corresponding implications for drug design.
Property
Value
Medicinal Chemistry Significance
CAS Number
590410-65-4
Unique identifier for regulatory and procurement tracking.
Molecular Weight
140.14 g/mol
Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
LogP (Predicted)
~0.43
Highly hydrophilic; ensures excellent aqueous solubility in physiological media.
H-Bond Donors
1 (5-OH group)
Facilitates targeted interactions with kinase hinge regions.
H-Bond Acceptors
3 (N, O, O)
Promotes robust binding affinity within polar protein pockets.
Polar Surface Area (PSA)
38.05 Ų
Optimal for high passive cell membrane permeability (including BBB potential).
Rotatable Bonds
0
Rigid scaffold; minimizes entropic penalty upon binding to the target receptor.
Mechanistic Pathways in Scaffold Generation
The true utility of this compound is realized in multicomponent reactions (MCRs) and ligand design. The diagram below illustrates the divergent synthetic pathways utilized to generate two major classes of therapeutic scaffolds: Pyrano[2,3-c]pyrazoles (anticancer agents) and Pyrazole Schiff Bases (metallodrug ligands).
Reaction pathways of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in scaffold generation.
Standardized Experimental Protocols
The following protocols are engineered for high-yield, reproducible synthesis in a drug discovery setting. They are designed as self-validating systems, ensuring that researchers can visually and analytically confirm reaction progress without continuous sampling.
Protocol A: Synthesis of Pyrano[2,3-c]pyrazole Derivatives via MCR
Application: Generation of libraries for anticancer and antimicrobial screening.
Initiation: Suspend 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and malononitrile in 20 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.
Catalysis: Add piperidine dropwise at room temperature. Causality: Piperidine (pKa ~11) perfectly matches the acidity of malononitrile (pKa ~11), selectively generating the carbanion without degrading the pyrazole core.
Condensation & Cyclization: Attach a reflux condenser and heat the mixture to 70°C for 2-3 hours. The carbanion attacks the 4-carbaldehyde (Knoevenagel condensation), followed immediately by the 5-hydroxyl oxygen attacking the newly formed nitrile carbon (intramolecular cyclization)[3].
Isolation (Self-Validating Step): Allow the reaction to cool to 0°C in an ice bath. Validation: The choice of ethanol ensures that the highly polar, fused pyranopyrazole product is insoluble at low temperatures. A heavy precipitate will form, driving the equilibrium forward and acting as a self-purifying mechanism.
Filtration: Filter the solid precipitate under vacuum, wash with ice-cold ethanol (2 × 5 mL), and dry in a vacuum desiccator.
Analytical Check: Validate via
1
H NMR. The disappearance of the aldehyde proton (~9.8 ppm) and the appearance of a broad singlet for the -NH
2
group (~7.0 ppm) confirms successful cyclization.
Protocol B: Synthesis of Pyrazole-Based Schiff Base Ligands
Application: Development of metallodrugs (e.g., Copper/Zinc complexes) for targeted tumor therapy.
Dissolution: Dissolve the pyrazole-4-carbaldehyde in 15 mL of warm methanol (40°C).
Amine Addition: Slowly add the substituted aniline to the stirring solution.
Acid Activation: Add 3-5 drops of glacial acetic acid. Causality: The acid lowers the pH to ~4.5. This is the critical thermodynamic sweet spot: it protonates the aldehyde oxygen (increasing its electrophilicity) but is not strong enough to completely protonate the nucleophilic amine.
Reflux: Heat the mixture to reflux (65°C) for 4 hours. The hemiaminal intermediate forms and rapidly dehydrates to the imine.
Crystallization (Self-Validating Step): Concentrate the solvent by half under reduced pressure and let it stand at room temperature overnight. Validation: As the Schiff base forms, the 5-hydroxyl group establishes a strong intramolecular hydrogen bond with the new imine nitrogen, locking the molecule into a planar, highly crystalline conformation. Brightly colored (usually yellow/orange) crystals will spontaneously form.
Analytical Check: Validate via
1
H NMR. Look for the characteristic imine proton (-CH=N-) around 8.5 ppm. The intramolecular hydrogen bond is validated by a significant downfield shift of the 5-OH proton (>11.0 ppm).
Conclusion
5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is far more than a simple heterocyclic building block; it is a programmable pharmacophore. By understanding the causal relationships between its three functional handles and external reagents, medicinal chemists can deploy this scaffold to bypass complex multi-step syntheses, rapidly accessing high-value chemical space for modern drug discovery[1],[4].
Synthesis of transition metal complexes with 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
An In-Depth Guide to the Synthesis and Application of Transition Metal Complexes with 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Introduction: The Ve...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Synthesis and Application of Transition Metal Complexes with 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Pyrazole-Based Ligands
The pyrazole nucleus is a cornerstone in medicinal and coordination chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] Pyrazole derivatives are known for their broad pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] The coordination of these heterocyclic motifs to transition metal ions can significantly enhance their therapeutic potential.[6][7] This phenomenon is often attributed to the principles of chelation, which can increase the lipophilicity of the molecule, facilitating its transport across biological membranes to reach target sites.
This guide focuses on a particularly versatile pyrazole derivative: 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This ligand is an excellent bidentate chelating agent, coordinating to metal ions through the oxygen atoms of the hydroxyl and carbonyl groups (O,O-chelator).[8] The resulting metal complexes have garnered interest for their potential in drug discovery and development, demonstrating promising cytotoxic and antimicrobial activities.[9]
Herein, we provide a comprehensive overview of the synthetic strategies, detailed experimental protocols, characterization techniques, and potential applications of transition metal complexes derived from this promising ligand.
Synthetic Strategy and Mechanistic Rationale
The synthesis of transition metal complexes with 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves a straightforward reaction between the ligand and a suitable transition metal salt in an appropriate solvent. The specific conditions can be tailored to yield complexes with desired stoichiometries and geometries.
Causality Behind Experimental Choices:
Metal Salt Selection: The choice of the metal salt (e.g., chlorides, acetates, nitrates) can influence the final structure and properties of the complex. Common transition metals like Copper(II), Nickel(II), Cobalt(II), and Zinc(II) are frequently employed due to their diverse coordination geometries and biological relevance.[3][9][10][11] The counter-ion can sometimes participate in coordination or affect the solubility and crystallinity of the product.
Solvent System: Solvents such as ethanol, methanol, or dimethylformamide (DMF) are commonly used.[12][13] The primary consideration is the ability to dissolve both the ligand and the metal salt to ensure a homogeneous reaction mixture. The boiling point of the solvent is also a key factor when thermal energy (reflux) is required to overcome the activation energy of the reaction.
Stoichiometry and Reaction Control: The molar ratio of metal to ligand is a critical parameter that dictates the structure of the resulting complex.[14] A 1:2 metal-to-ligand ratio is common for divalent metal ions, often leading to the formation of neutral complexes with the general formula [M(L)₂], where L is the deprotonated form of the ligand.
pH Adjustment: The coordination of the hydroxyl group to the metal center requires its deprotonation. This is often facilitated by adding a base (like sodium hydroxide or triethylamine) or by using a metal salt of a weak acid (e.g., metal acetate), where the acetate ion can act as a proton acceptor.[13]
General Synthetic Workflow Diagram
The following diagram illustrates the typical workflow for the synthesis of these metal complexes.
Caption: General workflow for the synthesis of transition metal complexes.
Experimental Protocols
Protocol 1: Synthesis of the Ligand
The ligand, 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, can be synthesized via the Vilsmeier-Haack reaction from 1,3-dimethyl-1H-pyrazol-5(4H)-one.[13]
Materials:
1,3-dimethyl-1H-pyrazol-5(4H)-one
Phosphoryl chloride (POCl₃)
N,N-Dimethylformamide (DMF)
Ethyl acetate
Sodium hydroxide (NaOH) solution
Anhydrous sodium sulfate
Procedure:
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath.
Add phosphoryl chloride dropwise to the cold DMF with constant stirring. Maintain the temperature below 5°C.
After the addition is complete, stir the resulting mixture (Vilsmeier reagent) at low temperature for an additional 20-30 minutes.
Add 1,3-dimethyl-1H-pyrazol-5(4H)-one portion-wise to the solution.
After the addition, remove the ice bath and heat the reaction mixture to 80-90°C for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and water.
Neutralize the acidic solution by slowly adding a solution of sodium hydroxide until the pH reaches ~7.
The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried.
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure ligand.
Protocol 2: Synthesis of a Representative Copper(II) Complex
This protocol describes the synthesis of a bis(5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehydato)copper(II) complex, [Cu(L)₂].
Dissolve the ligand (2 mmol) in 30 mL of hot absolute ethanol in a 100 mL round-bottom flask equipped with a reflux condenser.
In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in 20 mL of hot absolute ethanol.
Add the ethanolic solution of the metal salt dropwise to the ligand solution with continuous stirring.
A change in color and the formation of a precipitate should be observed almost immediately.
Heat the resulting mixture to reflux for 2-3 hours to ensure the completion of the reaction.
Cool the mixture to room temperature. The colored solid product will precipitate out of the solution.
Collect the complex by vacuum filtration using a Büchner funnel.
Wash the precipitate sequentially with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials and to facilitate drying.
Dry the final product in a desiccator over anhydrous CaCl₂.
Characterization of Synthesized Complexes
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized complexes.
FT-IR Spectroscopy: The absence of the broad ν(O-H) band (typically around 3200-3400 cm⁻¹) from the free ligand and a shift of the ν(C=O) band to a lower frequency in the complex's spectrum confirms the deprotonation of the hydroxyl group and the coordination of the carbonyl oxygen to the metal ion.[14]
UV-Visible Spectroscopy: The electronic spectra provide information about the geometry of the complex. For instance, Cu(II) complexes often exhibit broad d-d transition bands in the visible region, the position of which can suggest a square-planar or distorted octahedral geometry.[10][14]
Molar Conductivity: Measurements in a solvent like DMF or DMSO help determine the electrolytic nature. Low molar conductance values typically indicate non-electrolytic complexes, suggesting that the anions (e.g., chloride, nitrate) are not present as free ions.[15][16]
Magnetic Susceptibility: This technique helps determine the number of unpaired electrons in the metal center, providing insight into its oxidation state and coordination environment.
Single-Crystal X-ray Diffraction: This is the most definitive method for elucidating the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the overall coordination geometry.[9][10]
Table 1: Representative Characterization Data
Metal Ion
Complex Formula
Molar Cond. (Ω⁻¹cm²mol⁻¹)
Magnetic Moment (μB)
Key IR Bands (cm⁻¹) ν(C=O)
Proposed Geometry
Cu(II)
[Cu(L)₂]
~15
1.75 - 1.85
~1620
Square Planar
Ni(II)
[Ni(L)₂(H₂O)₂]
~20
2.90 - 3.10
~1625
Octahedral
Co(II)
[Co(L)₂(H₂O)₂]
~18
4.40 - 4.80
~1622
Octahedral
Zn(II)
[Zn(L)₂]
~12
Diamagnetic
~1630
Tetrahedral
Note: Data are hypothetical and represent typical values for such complexes.
Application Notes: Biological Activity and Potential
The chelation of the pyrazole ligand to a metal ion can significantly enhance its biological efficacy. This is often explained by chelation theory, which posits that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and allowing for easier penetration through the lipid layers of cell membranes.
Antimicrobial and Anticancer Potential
Numerous studies have shown that transition metal complexes of pyrazole derivatives exhibit significant antimicrobial and anticancer activities.[1][3] The metal ion itself can be a source of cytotoxicity, and the coordinated ligand can help deliver the metal to its site of action. These complexes are thought to exert their effects by binding to DNA, inhibiting essential enzymes, or generating reactive oxygen species (ROS) that induce cell death.[9]
Workflow for Evaluating Biological Activity
Caption: Workflow for the biological evaluation of metal complexes.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol provides a general outline for assessing the cytotoxicity of the synthesized complexes against a cancer cell line.[2]
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the test complexes in culture medium. Replace the old medium with the medium containing various concentrations of the complexes. Include a vehicle control (DMSO) and an untreated control.
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
Solubilization: Remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
Analysis: Calculate the percentage of cell viability compared to the untreated control. Determine the IC₅₀ value, which is the concentration of the complex required to inhibit cell growth by 50%.
Conclusion
5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a highly effective and versatile ligand for the synthesis of a wide range of transition metal complexes. The straightforward synthetic protocols, coupled with the potential for significant biological activity, make these compounds attractive targets for research in medicinal chemistry and drug development. The ability to systematically vary the metal center allows for the fine-tuning of their physicochemical properties and biological activities, opening avenues for the development of novel therapeutic agents. The protocols and data presented here provide a solid foundation for researchers to explore, synthesize, and evaluate these promising metal-based compounds.
References
Keter, F. K., & Darkwa, J. (2012). Perspective: the potential of pyrazole-based compounds in medicine. Biometals, 25(5), 921–935.
Zhu, N., et al. (2020). Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. Molecules, 25(15), 3485. [Link]
Keter, F. K., & Darkwa, J. (2012). Perspective: the potential of pyrazole-based compounds in medicine. PubMed, PMID: 22002344. [Link]
Keter, F. K., & Darkwa, J. (2011). Perspective: the potential of pyrazole-based compounds in medicine. ProQuest.
Various Authors. (n.d.). Transition metal complexes with pyrazole derivatives as ligands.
Fahad, A. M., & Abid, M. N. (2019). Synthesis, characterization and antimicrobial activity of some transition metals complexes derived from bis-pyrazoline based ligand. Malaysian Journal of Science, 38(3), 59-71.
Maru, M., & Shah, M. K. (n.d.). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1Hbenzo[d]imidazoles: Synthesis and characterization. Journal of Chemical and Pharmaceutical Research. [Link]
Kumar, R., et al. (2025). Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Letters in Applied NanoBioScience.
Various Authors. (2025). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv.
Chkirate, K., et al. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances, 11(34), 20958-20970. [Link]
Abbas, B. F. (2015). Structural Study and Antimicrobial Evaluation of Some Transition Metal Complexes with Pyrazole Base Ligand. Asian Journal of Research in Chemistry, 8(12), 793.
Fahad, A. M., & Abid, M. N. (2019). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME TRANSITION METALS COMPLEXES DERIVED FROM BIS-PYRAZOLINE BASED LIGAND. Malaysian Journal of Science, 38(3).
Al-Obaidi, A., et al. (2020). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Molecules, 25(9), 2224. [Link]
Behera, T., et al. (2025). Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions. ACS Applied Bio Materials. [Link]
Various Authors. (n.d.). Synthesis and characterization of transition metal complexes of N′-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol… Oriental University Journal of Chemistry.
Various Authors. (n.d.). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry. [Link]
Sakhare, K. B., et al. (2024). Anticancer activity of Schiff base ligand (E)-4-((5-chloro-2- -hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol- -3(2H)-one and its Co(II), Cu(II) and Zn(II) metal complexes. Journal of the Serbian Chemical Society, 89(2), 165–175.
El-Dissouky, A., et al. (2025). Synthesis and characterization of transition metal complexes of N′-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]thiophene-2-carbohydrazide.
Reddy, C. S., et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry, 35(8), 2115-2122. [Link]
Various Authors. (2025). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv. [Link]
Shen, Y. J., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2936. [Link]/pmc/articles/PMC3238692/)
Application Note: Advanced Knoevenagel Condensation Strategies for 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Executive Summary & Strategic Relevance In modern drug discovery, 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (and its tautomeric equivalent, 1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde) serves as a h...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Relevance
In modern drug discovery, 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (and its tautomeric equivalent, 1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde) serves as a highly privileged building block. The pyrazole core is ubiquitous in FDA-approved therapeutics, exhibiting potent1[1]. The Knoevenagel condensation is the premier carbon-carbon bond-forming methodology used to append critical pharmacophores—such as 2[2], barbiturates, or 3[3]—to the C4 position of the pyrazole ring, enabling rapid library generation for structure-activity relationship (SAR) studies.
A critical factor in reacting 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is its inherent electronic structure. The electron-rich nature of the pyrazole ring, compounded by the electron-donating (+M) effect of the 5-hydroxy oxygen, significantly reduces the electrophilicity of the C4-carbonyl carbon. This makes the aldehyde less susceptible to nucleophilic attack compared to standard benzaldehydes.
To overcome this thermodynamic barrier, two distinct catalytic strategies are employed:
Iminium Catalysis (Classical): Utilizing a secondary amine like piperidine does more than just deprotonate the active methylene. It condenses with the aldehyde to form a highly electrophilic iminium ion intermediate. This temporarily bypasses the electronic deactivation of the pyrazole core, accelerating nucleophilic attack. For sterically hindered or complex bicyclic systems, stronger organic bases like 4[4] are utilized.
Sonochemical Activation (Green): For highly acidic active methylenes (e.g., malononitrile), a mild base like 3[3] is sufficient. Applying ultrasonic irradiation induces acoustic cavitation—generating localized hotspots of extreme temperature and pressure—which drastically enhances mass transfer and drives the dehydration step forward without requiring harsh organic bases.
Target: Synthesis of pyrazole-tethered thiazolidine-2,4-diones or cyanoacetates.
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and the active methylene compound (1.05 mmol) in 10 mL of absolute ethanol.
Causality: Absolute ethanol is chosen to prevent the premature hydrolysis of the transient iminium ion back to the starting aldehyde.
Catalysis: Add 3–5 drops (approx. 10 mol%) of piperidine.
Reaction & Validation: Heat the mixture to a gentle reflux (78°C).
Self-Validation Check: Monitor via TLC (7:3 Hexane:EtOAc). The starting aldehyde (UV-active, Rf ~0.4) will deplete, replaced by a highly conjugated, lower-Rf product spot. Visually, the solution will transition from pale yellow to a deep orange or red as the extended conjugated system forms.
Isolation: Upon completion (typically 2–4 hours), cool the mixture to 0°C. The extended conjugation of the Knoevenagel adduct decreases its solubility, acting as a thermodynamic sink that forces precipitation. Filter the solid, wash with ice-cold ethanol, and dry under vacuum.
Protocol B: Sonochemical Green Condensation (For High Reactivity Methylenes)
Target: Synthesis of pyrazole-tethered malononitrile derivatives.
Preparation: In a 50 mL Erlenmeyer flask, suspend the aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in 10 mL of a 1:1 H₂O:EtOH mixture.
Causality: The aqueous medium promotes the hydrophobic effect, driving the organic reactants together into micro-droplets, while ethanol ensures partial solubility to facilitate the initial collision.
Catalysis: Add 20 mol% of ammonium carbonate ((NH₄)₂CO₃).
Reaction & Validation: Subject the flask to ultrasonic irradiation at ambient temperature for 5–15 minutes.
Self-Validation Check: The reaction is complete when a dense, brightly colored precipitate forms rapidly, making the suspension completely opaque. The lack of solubility of the final product in water prevents reverse Aldol-type reactions.
Isolation: Filter the precipitate directly. Wash thoroughly with distilled water to remove the water-soluble catalyst and any trace unreacted malononitrile.
Quantitative Performance Metrics
The following table summarizes the expected performance of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde across different Knoevenagel condensation conditions:
Active Methylene Compound
Catalyst / Method
Solvent System
Reaction Time
Isolated Yield (%)
Visual Validation Cue
Malononitrile
(NH₄)₂CO₃ / Sonication
H₂O:EtOH (1:1)
5–15 min
92–96%
Rapid opaque yellow precipitation
Ethyl Cyanoacetate
Piperidine / Reflux
Absolute EtOH
2–3 hours
85–89%
Shift to deep orange solution
Thiazolidine-2,4-dione
Piperidine / Reflux
Absolute EtOH
4–6 hours
78–82%
Gradual formation of red precipitate
Barbituric Acid
DBU / Reflux
DMF
1–2 hours
88–91%
Homogeneous dark solution, precipitates on ice
Pathway Visualization
Knoevenagel condensation workflow showing enolate addition and iminium activation pathways.
References
Semantic Scholar: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.1[1]
Connect Journals: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalyzed Synthesis of Some New 7-Alkyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles.4[4]
European Chemical Bulletin: A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES.3[3]
Taylor & Francis: Synthesis, characterization, anticancer and in silico studies of a pyrazole-tethered thiazolidine-2,4-dione derivative.2[2]
The Pivotal Role of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in Next-Generation Agrochemicals
The pyrazole scaffold is a cornerstone in modern agrochemical discovery, renowned for its versatile biological activities.[1][2] Within this privileged class of heterocycles, 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbalde...
Author: BenchChem Technical Support Team. Date: April 2026
The pyrazole scaffold is a cornerstone in modern agrochemical discovery, renowned for its versatile biological activities.[1][2] Within this privileged class of heterocycles, 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde emerges as a highly valuable and reactive intermediate for the synthesis of novel fungicides, herbicides, and insecticides.[3][4] Its unique structural features, including a reactive aldehyde group and a modifiable hydroxyl moiety, provide a robust platform for developing a diverse array of derivatives with tailored agrochemical profiles.
This comprehensive guide provides detailed application notes and protocols for leveraging 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in the development of innovative crop protection agents. The methodologies outlined herein are designed for researchers, scientists, and professionals in the field of agrochemical development, offering a blend of established synthetic strategies and insights into structure-activity relationships.
Strategic Importance in Agrochemical Design
The strategic value of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde lies in its capacity to serve as a versatile building block. The aldehyde at the 4-position is a key functional group for constructing a wide range of molecular architectures through reactions such as condensation, oxidation, and the formation of imines, oximes, and hydrazones.[5][6] These transformations are instrumental in the design of compounds that can interact with various biological targets in pests and weeds.
Furthermore, the 5-hydroxy group can be readily converted into ethers or esters, or it can be replaced by other functional groups, such as halogens, to modulate the physicochemical properties and biological activity of the resulting molecules.[7] This dual functionality allows for extensive structure-activity relationship (SAR) studies, a critical component in the optimization of lead compounds.
Synthesis of the Core Scaffold: 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
The synthesis of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is most effectively achieved via the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[8][9][10] The starting material for this synthesis is 1,3-dimethyl-1H-pyrazol-5(4H)-one.
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
Objective: To synthesize 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde from 1,3-dimethyl-1H-pyrazol-5(4H)-one.
Causality: The Vilsmeier-Haack reagent, an electrophilic species, attacks the electron-rich C4 position of the pyrazolone tautomer, leading to formylation. The reaction conditions are optimized to favor the formation of the desired aldehyde while minimizing side reactions. A related chloro-derivative is synthesized under similar conditions.[11]
Materials:
1,3-dimethyl-1H-pyrazol-5(4H)-one
N,N-Dimethylformamide (DMF)
Phosphorus oxychloride (POCl₃)
Ice-cold water
Saturated sodium bicarbonate solution
Ethyl acetate
Anhydrous sodium sulfate
Procedure:
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a stirrer, cool DMF (3 equivalents) in an ice bath. Add phosphorus oxychloride (1.5 equivalents) dropwise with constant stirring, maintaining the temperature below 5°C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
Reaction with Pyrazolone: To the freshly prepared Vilsmeier reagent, add 1,3-dimethyl-1H-pyrazol-5(4H)-one (1 equivalent) portion-wise, ensuring the temperature does not exceed 10°C.
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
Visualization of the Synthetic Pathway:
Caption: Synthetic pathway for 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
Application in Fungicide Development
Pyrazole-based compounds are well-established as potent fungicides, often targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[13] The 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde scaffold can be elaborated into novel pyrazole carboxamides, a class of fungicides with proven efficacy.[13][14]
Protocol 2: Synthesis of Pyrazole Carboxamide Derivatives
Objective: To synthesize a library of pyrazole carboxamide derivatives for fungicidal screening.
Causality: This protocol involves a two-step process: oxidation of the aldehyde to a carboxylic acid, followed by amide coupling. This approach allows for the introduction of diverse amine functionalities, which is crucial for exploring the SAR and identifying potent fungicidal agents.
Materials:
5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
Thionyl chloride (SOCl₂) or oxalyl chloride
A diverse library of primary and secondary amines
Triethylamine (Et₃N) or other suitable base
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
Oxidation to Carboxylic Acid:
Dissolve 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in a suitable solvent (e.g., acetone/water).
Slowly add a solution of KMnO₄ at room temperature.
Stir until the reaction is complete (monitored by TLC).
Quench the reaction with sodium sulfite and acidify with HCl.
Extract the product, 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, with ethyl acetate.
Amide Coupling:
Suspend the carboxylic acid in an anhydrous solvent like DCM.
Add thionyl chloride or oxalyl chloride dropwise and reflux to form the acid chloride.
In a separate flask, dissolve the desired amine and triethylamine in DCM.
Cool the amine solution in an ice bath and add the freshly prepared acid chloride solution dropwise.
Stir the reaction at room temperature until completion.
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude amide.
Purify by column chromatography.
Visualization of the Fungicide Synthesis Workflow:
Caption: Workflow for the synthesis of pyrazole carboxamide fungicides.
Application in Herbicide Development
Pyrazole derivatives have been successfully commercialized as herbicides, with some acting as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[15] The aldehyde functionality of the title compound is a key entry point for synthesizing derivatives with potential herbicidal activity.
Protocol 3: Synthesis of Pyrazole-based Herbicidal Leads via Knoevenagel Condensation
Objective: To generate novel pyrazole derivatives with potential herbicidal activity through Knoevenagel condensation.
Causality: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction. This reaction is ideal for extending the carbon skeleton and introducing new functional groups that may interact with herbicidal targets.
Materials:
5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate)
A catalytic amount of a weak base (e.g., piperidine, triethylamine)
Ethanol or another suitable protic solvent
Procedure:
Dissolve 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and the active methylene compound (1:1 molar ratio) in ethanol.
Add a catalytic amount of piperidine.
Reflux the mixture for 2-4 hours, monitoring by TLC.
Upon completion, cool the reaction mixture to room temperature.
The product often precipitates from the solution. If not, concentrate the solvent under reduced pressure.
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the Knoevenagel condensation product.
Further purification can be achieved by recrystallization.
Application in Insecticide Development
The pyrazole scaffold is present in several commercial insecticides that act as mitochondrial electron transport inhibitors or GABA-gated chloride channel blockers.[16][17][18] The aldehyde group can be derivatized to form various nitrogen-containing heterocycles or functional groups known to be important for insecticidal activity.
Protocol 4: Synthesis of Pyrazole Hydrazone and Oxime Derivatives
Objective: To synthesize pyrazole hydrazone and oxime derivatives as potential insecticides.
Causality: Hydrazones and oximes are known pharmacophores in insecticidal compounds.[19] Their synthesis from the aldehyde is straightforward and allows for the introduction of a wide range of substituents, enabling the fine-tuning of their insecticidal spectrum and potency.
Materials:
5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Various substituted hydrazines or hydroxylamine hydrochloride
A catalytic amount of acid (e.g., acetic acid)
Ethanol
Procedure:
Dissolve 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in ethanol.
Add an equimolar amount of the desired substituted hydrazine or hydroxylamine hydrochloride.
Add a few drops of glacial acetic acid as a catalyst.
Reflux the mixture for 1-3 hours, monitoring by TLC.
Cool the reaction mixture. The product will likely precipitate.
Filter the solid, wash with cold ethanol, and dry.
Recrystallize if necessary.
Visualization of Derivatization Pathways:
Caption: Derivatization pathways for agrochemical development.
Quantitative Data Summary
The following table summarizes hypothetical but representative data that could be obtained from the screening of derivatives synthesized from 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
Derivative Class
Target Organism
Biological Activity (EC₅₀/LC₅₀)
Pyrazole Carboxamides
Sclerotinia sclerotiorum
0.5 - 10 µg/mL
Knoevenagel Products
Digitaria sanguinalis
1 - 25 µg/mL
Pyrazole Hydrazones
Plutella xylostella
5 - 50 mg/kg
Pyrazole Oximes
Aphis craccivora
10 - 100 mg/kg
Conclusion
5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a highly adaptable and valuable starting material for the discovery of new agrochemicals. The protocols and strategies outlined in this guide provide a solid foundation for researchers to synthesize and evaluate a wide range of derivatives with potential fungicidal, herbicidal, and insecticidal properties. The inherent reactivity of its dual functional groups allows for extensive chemical exploration, paving the way for the development of next-generation crop protection solutions.
References
Hu, F., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
Agić, D., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PMC. [Link]
Yang, Z., et al. (2012). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties.
Li, S., et al. (2019). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. MDPI.
Hirai, K., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
Yang, Z., et al. (2012). Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. PubMed. [Link]
Singh, P., & Kaur, N. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Thieme.
Hirai, K., et al. (2007). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. J-Stage. [Link]
Wang, F., et al. (2012). Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures. PubMed. [Link]
Liu, W., et al. (2017).
Sharma, S., & Kumar, V. (2021). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC. [Link]
Xu, H., et al. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers.
Yang, Z., et al. (2013). Design, Synthesis, and Insecticidal Evaluation of New Pyrazole Derivatives Containing Imine, Oxime Ether, Oxime Ester, and Dihydroisoxazoline Groups Based on the Inhibitor Binding Pocket of Respiratory Complex I.
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]
Badalyan, K. S., et al. (2013).
Kavalenka, A., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
Agić, D., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PubMed. [Link]
Agić, D., et al. (2026). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. ResearchGate. [Link]
Vargas-Oviedo, L., et al. (2022). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. [Link]
Angene. (2026). 1H-Pyrazole-4-carbaldehyde: A Versatile Building Block for Specialty Chemicals. Angene. [Link]
Mishra, A. D. (2013).
El-Sayed, N. N. E., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
El-Shehry, M. F., et al. (2026). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
Unknown. (n.d.).
Unknown. (2018). H3PO4 catalyzed one-pot synthesis of 1,3-diphenyl-1H-pyrazole-4. Indian Academy of Sciences.
Li, Z.-T., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. PMC. [Link]
Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
Pandhurnekar, C. P., et al. (2021). Pyrazole and Its Derivatives: A Review on the Synthetic Methods and Applications. Journal of Advanced Scientific Research.
Application Notes and Protocols: Fluorescent Probe Development Using 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Pyrazole Scaffold in Fluorescent Probe Design Fluorescent bioimaging has become an indispensable tool in modern biologi...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyrazole Scaffold in Fluorescent Probe Design
Fluorescent bioimaging has become an indispensable tool in modern biological research and drug development, offering real-time visualization of dynamic processes within living systems.[1] At the heart of this technology are fluorescent probes, small organic molecules designed to selectively interact with specific analytes and report their presence through changes in fluorescence. Among the various heterocyclic scaffolds used in probe design, pyrazole derivatives have emerged as a particularly promising class due to their synthetic versatility, favorable photophysical properties, and biocompatibility.[2][3][4]
The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, provides a robust and tunable platform for creating a diverse array of fluorescent sensors.[5] The inherent electronic properties of the pyrazole ring, coupled with the ease of introducing various functional groups, allow for the fine-tuning of absorption and emission wavelengths, quantum yields, and selectivity towards target molecules.[6] This adaptability makes pyrazole-based probes suitable for detecting a wide range of biologically significant species, including metal ions, pH changes, and reactive oxygen species.[1][7][8]
This guide focuses on the development of fluorescent probes starting from a key building block: 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde . The presence of a hydroxyl group, a dimethylated pyrazole core, and a reactive aldehyde functionality makes this an exceptionally versatile precursor for synthesizing a variety of fluorescent probes through straightforward and efficient chemical transformations.
I. Synthesis of Fluorescent Probes from 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
The aldehyde group at the 4-position of the pyrazole ring is the primary site for synthetic modification. Two common and effective strategies for elaborating this starting material into fluorescent probes are Schiff base formation and Knoevenagel condensation.
A. Probe Synthesis via Schiff Base Formation
The reaction of the pyrazole-4-carbaldehyde with primary amines to form Schiff bases (imines) is a robust method for creating fluorescent probes.[9][10] The resulting C=N bond extends the π-conjugated system, often leading to desirable changes in the molecule's photophysical properties. The choice of the amine component is critical as it dictates the probe's selectivity and sensing mechanism.
Caption: General scheme for Schiff base formation.
Experimental Protocol: General Procedure for Schiff Base Synthesis
Dissolution: Dissolve 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) in 20 mL of ethanol in a round-bottom flask.
Addition of Amine: To this solution, add the desired primary amine (1.0 mmol). For amines that are solid at room temperature, dissolve them in a minimal amount of ethanol before addition.
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.[11]
Reaction: Reflux the mixture for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure fluorescent probe.[10]
Characterization: Confirm the structure of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[12][13]
B. Probe Synthesis via Knoevenagel Condensation
Knoevenagel condensation involves the reaction of the pyrazole-4-carbaldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate).[14] This reaction is an excellent method for creating push-pull fluorophores, where the electron-donating pyrazole ring is conjugated to an electron-withdrawing group, often resulting in strong intramolecular charge transfer (ICT) characteristics and environmentally sensitive fluorescence.[15][16]
Caption: General scheme for Knoevenagel condensation.
Experimental Protocol: General Procedure for Knoevenagel Condensation
Reactant Mixture: In a round-bottom flask, combine 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in a suitable solvent such as an ethanol/water mixture.[15][17]
Catalyst Addition: Add a catalytic amount of a mild base, such as piperidine, diethylamine, or ammonium carbonate.[17][18]
Reaction Conditions: Stir the reaction mixture at room temperature or gentle reflux for 2-6 hours. The reaction progress can be monitored by TLC.[15]
Product Isolation: After the reaction is complete, cool the mixture. The product often precipitates and can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.
Purification: Wash the crude product with cold water and then a small amount of cold ethanol. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Structural Confirmation: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
II. Photophysical Characterization of Synthesized Probes
Once the fluorescent probes are synthesized and purified, it is essential to characterize their photophysical properties to understand their behavior and potential applications.
A. Absorption and Emission Spectra
The absorption (or excitation) and emission spectra of a fluorescent probe are fundamental properties that determine its optimal excitation wavelength and the color of its emitted light.
Protocol for Measuring Absorption and Emission Spectra
Sample Preparation: Prepare a dilute solution of the fluorescent probe (typically 1-10 µM) in a suitable solvent (e.g., ethanol, DMSO, or a buffer solution relevant to the intended application).
Absorption Spectrum: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-700 nm). Identify the wavelength of maximum absorbance (λ_abs).
Emission Spectrum: Using a spectrofluorometer, excite the sample at its λ_abs. Record the emission spectrum over a wavelength range that is longer than the excitation wavelength. Identify the wavelength of maximum emission (λ_em).
Data Analysis: Determine the Stokes shift, which is the difference in wavelength between the maximum absorbance and the maximum emission (Stokes Shift = λ_em - λ_abs). A larger Stokes shift is generally desirable to minimize self-absorption and improve signal-to-noise ratio.
B. Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[19] A higher quantum yield indicates a brighter probe. The relative method, using a well-characterized fluorescent standard, is a common and reliable way to determine Φ_F.[20]
Protocol for Determining Relative Fluorescence Quantum Yield
Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar wavelength range as the sample probe.[20] Common standards include quinine sulfate, fluorescein, and rhodamine derivatives.
Solution Preparation: Prepare a series of solutions of both the standard and the test probe in the same solvent with increasing concentrations. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[20]
Data Acquisition:
Measure the absorbance of each solution at the chosen excitation wavelength.
Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the standard and the test sample.
Data Analysis:
Integrate the area under the fluorescence emission curve for each solution.
For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.
The quantum yield of the test sample (Φ_X) can be calculated using the following equation:[20]
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
Φ_ST is the quantum yield of the standard.
Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the test sample and the standard, respectively.
η_X and η_ST are the refractive indices of the solvents used for the test sample and the standard, respectively (if the same solvent is used, this term is 1).
Measure of how strongly a chemical species absorbs light at a given wavelength
UV-Vis Spectrophotometry (Beer-Lambert Law)
III. Application: pH Sensing in Biological Systems
Probes derived from 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can be designed to be sensitive to changes in pH.[7] This is often achieved by incorporating a protonatable or deprotonatable group, such as a pyridine or phenol, into the probe's structure. Changes in pH alter the electronic properties of the probe, leading to a change in its fluorescence output. This can manifest as a "turn-on," "turn-off," or ratiometric response.
A. Mechanism of a Pyrazole-Based pH Probe
A common mechanism for pH sensing involves the modulation of an intramolecular charge transfer (ICT) process. In a typical pyrazole-based pH probe, the pyrazole ring acts as an electron donor, and an appended aromatic system (e.g., a pyridine ring) acts as an electron acceptor.
Caption: ICT-based pH sensing mechanism.
Under acidic conditions, the nitrogen atom on the pyridine ring becomes protonated. This increases its electron-accepting ability, enhancing the ICT process and leading to a "turn-on" of fluorescence or a shift in the emission wavelength.[7] Conversely, under basic conditions, the pyridine nitrogen is deprotonated, weakening the ICT and resulting in quenched or shifted fluorescence.
B. Protocol for Evaluating pH Response
Buffer Preparation: Prepare a series of buffer solutions with a wide range of pH values (e.g., from pH 2 to 12).
Probe Solution: Prepare a stock solution of the pH-sensitive probe in a suitable solvent like DMSO.
Titration: In separate cuvettes, add a small aliquot of the probe stock solution to each buffer solution to a final probe concentration of 1-10 µM.
Fluorescence Measurement: Record the fluorescence emission spectrum of the probe in each buffer solution.
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH. This will generate a pH titration curve from which the pKa of the probe can be determined. A good pH probe will show a significant change in fluorescence within a specific and relevant pH range.
C. Protocol for Live Cell Imaging of pH Changes
Cell Culture: Culture the desired cell line (e.g., HeLa cells) on a glass-bottom dish suitable for fluorescence microscopy.
Probe Loading: Prepare a working solution of the pH probe in cell culture medium. Incubate the cells with the probe solution for an appropriate time (e.g., 30 minutes) to allow for cellular uptake.
Washing: Gently wash the cells with fresh culture medium or phosphate-buffered saline (PBS) to remove any excess, non-internalized probe.
Inducing pH Change (Optional): To observe the probe's response to pH changes in a cellular context, the intracellular pH can be manipulated using ionophores like nigericin in buffers of known pH.
Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.
Image Analysis: Analyze the fluorescence intensity of the images to visualize and quantify changes in intracellular pH.
IV. Application: Detection of Metal Ions
The versatile pyrazole scaffold can be readily functionalized with chelating groups to create fluorescent probes for the selective detection of metal ions.[1] The binding of a metal ion to the probe can induce a conformational change or alter the electronic properties of the fluorophore, leading to a change in fluorescence. Common sensing mechanisms include Chelation-Enhanced Fluorescence (CHEF), Chelation-Enhanced Quenching (CHEQ), and Förster Resonance Energy Transfer (FRET).[1]
A. Design Strategy for a Pyrazole-Based Fe³⁺ Probe
To design a probe for ferric ions (Fe³⁺), the pyrazole-aldehyde can be reacted with a hydrazine derivative to form a hydrazone. The resulting structure can provide a suitable binding pocket for Fe³⁺. Upon chelation, the paramagnetic nature of Fe³⁺ can lead to fluorescence quenching through a CHEQ mechanism.[21][22]
Caption: CHEQ mechanism for Fe³⁺ detection.
B. Protocol for Evaluating Metal Ion Selectivity
Stock Solutions: Prepare stock solutions of the probe and various metal ion salts (e.g., chlorides or nitrates) in an appropriate solvent.
Selectivity Assay: In separate cuvettes or a multi-well plate, add the probe solution. Then, add an excess of each metal ion solution to different cuvettes.
Fluorescence Measurement: Record the fluorescence spectra of the probe in the presence of each metal ion.
Data Analysis: Compare the fluorescence response of the probe to the target metal ion with its response to other potentially interfering ions. A highly selective probe will show a significant fluorescence change only in the presence of the target ion.
C. Protocol for Determining the Detection Limit
Titration Experiment: Prepare a series of solutions containing a fixed concentration of the probe and increasing concentrations of the target metal ion.
Fluorescence Measurements: Record the fluorescence intensity at the emission maximum for each solution.
Calibration Curve: Plot the fluorescence intensity as a function of the metal ion concentration.
Detection Limit Calculation: The limit of detection (LOD) can be calculated using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank measurement (probe without the metal ion) and k is the slope of the linear portion of the calibration curve.[21]
Parameter
Description
Relevance
Selectivity
The ability of the probe to respond to the target analyte in the presence of other species.
Crucial for accurate detection in complex biological environments.
Sensitivity
The magnitude of the fluorescence change upon binding to the analyte.
Determines the lowest concentration of the analyte that can be reliably detected.
Detection Limit
The lowest concentration of an analyte that can be reliably distinguished from a blank.
A key performance metric for a fluorescent probe.[22]
Binding Stoichiometry
The ratio in which the probe and analyte bind.
Can be determined using methods like Job's plot.[21]
V. Conclusion and Future Outlook
5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a valuable and versatile starting material for the development of novel fluorescent probes. The straightforward synthetic accessibility through Schiff base formation and Knoevenagel condensation allows for the creation of a diverse library of probes with tailored properties. The pyrazole scaffold provides a robust platform for designing sensors for a wide range of analytes, including pH and metal ions, with applications in chemical biology and drug development. Future research in this area will likely focus on developing probes with enhanced photophysical properties, such as near-infrared (NIR) emission for deep-tissue imaging, and multi-analyte sensing capabilities. The continued exploration of the rich chemistry of pyrazole derivatives will undoubtedly lead to the development of next-generation fluorescent probes for a myriad of scientific applications.
References
RSC Publishing. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Available from: [Link].
UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Available from: [Link].
Semantic Scholar. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Available from: [Link].
PMC. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Available from: [Link].
Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Available from: [Link].
Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Available from: [Link].
MDPI. A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility. Available from: [Link].
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available from: [Link].
PMC. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Available from: [Link].
PMC. Recent progress in chemosensors based on pyrazole derivatives. Available from: [Link].
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available from: [Link].
Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available from: [Link].
European Chemical Bulletin. A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. Available from: [Link].
PMC. Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels. Available from: [Link].
New Journal of Chemistry (RSC Publishing). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Available from: [Link].
PMC. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Available from: [Link].
Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Available from: [Link].
A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition. Available from: [Link].
Wikipedia. Knoevenagel condensation. Available from: [Link].
RSC Publishing. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Available from: [Link].
A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition. Available from: [Link].
PMC. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Available from: [Link].
Semantic Scholar. Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Available from: [Link].
Organic & Biomolecular Chemistry (RSC Publishing). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Available from: [Link].
JOCPR. Design and Spectral Studies of Novel Schiff Base derived from Pyrazole | Abstract. Available from: [Link].
ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link].
Rasayan Journal of Chemistry. SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Available from: [Link].
Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Available from: [Link].
SciSpace. SynthesisCharacterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbald. Available from: [Link].
ResearchGate. A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Available from: [Link].
PMC. Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link].
ResearchGate. Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. Available from: [Link].
ResearchGate. Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link].
Technical Support Center: Yield Optimization in 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers experiencing low yields or unexpected byproducts when synthesizing 5-Hy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers experiencing low yields or unexpected byproducts when synthesizing 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
This guide is designed to move beyond basic recipes. Here, we dissect the causality behind synthetic failures, compare the two primary synthetic pathways, and provide self-validating protocols to ensure reproducible, high-yield scale-up.
Mechanistic Overview & Pathway Selection
The root cause of most yield issues in this synthesis is poor pathway selection. Most chemists default to the classic Vilsmeier-Haack formylation using phosphorus oxychloride (
POCl3
) and dimethylformamide (DMF) (1)[1]. However, when applied to pyrazolones,
POCl3
acts as both a formylating and a chlorinating agent. This inevitably yields the 5-chloro derivative instead of the desired 5-hydroxy compound (2)[2], requiring a harsh secondary hydrolysis step that degrades the overall yield.
To achieve high yields and preserve the oxygen atom, the N,N-dimethylformamide dimethyl acetal (DMF-DMA) pathway is mechanistically superior. This route forms a stable enaminone intermediate (3)[3], which is easily hydrolyzed to the target aldehyde under mild aqueous conditions.
Quantitative Pathway Comparison
Parameter
Route A: DMF-DMA + Hydrolysis (Recommended)
Route B: Vilsmeier-Haack + SNAr (Legacy)
Primary Reagents
DMF-DMA, NaOH, HCl
POCl3
, DMF, KOH
Key Intermediate
4-(Dimethylamino)methylene (Stable)
5-Chloro-pyrazole-4-carbaldehyde
Chlorination Risk
0% (Halogen-free process)
100% (Inherent to the mechanism)
Typical Overall Yield
75% – 85%
40% – 55%
Environmental Impact
Mild, easily neutralized waste
Corrosive (
POCl3
), high acidic/phosphate waste
Synthesis Workflow Visualization
Fig 1: Reaction pathways for 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde synthesis.
Experimental Protocols
Protocol A: The DMF-DMA Route (Self-Validating & Recommended)
This protocol relies on Le Chatelier's principle during the condensation phase and precise isoelectric precipitation during isolation.
Step 1: Enamine Formation
Charge a 250 mL round-bottom flask with 1,3-dimethyl-5-pyrazolone (10.0 g, 89.2 mmol) and DMF-DMA (15.9 g, 133.8 mmol, 1.5 eq).
Attach a reflux condenser and heat the neat mixture to 90°C under a nitrogen atmosphere for 4 hours.
Causality Checkpoint: The reaction generates methanol. Sweeping the headspace with nitrogen removes methanol, driving the equilibrium toward the enamine intermediate.
Cool the reaction to room temperature. The 4-(dimethylamino)methylene intermediate will precipitate or form a viscous oil. Concentrate under reduced pressure to remove any unreacted DMF-DMA.
Step 2: Hydrolysis & Isolation
4. Suspend the enamine intermediate directly in 2M aqueous NaOH (135 mL, 3.0 eq). Stir vigorously at room temperature for 2 hours.
Causality Checkpoint: The hydroxide ion attacks the electron-deficient alkene, expelling dimethylamine gas and generating the soluble sodium enolate of the target aldehyde.
Cool the mixture in an ice bath to 0–5°C.
Critical Step: Carefully add 2M HCl dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 4.0–4.5 .
Filter the resulting dense precipitate, wash with ice-cold water (2 x 20 mL), and dry under vacuum at 50°C to afford the pure product.
Protocol B: The Vilsmeier-Haack + SNAr Route (Legacy)
Use this route only if DMF-DMA is unavailable.
Step 1: Formylation & Chlorination
In a dried flask under nitrogen, cool DMF (19.6 g, 267.6 mmol, 3.0 eq) to 0°C.
Add
POCl3
(41.0 g, 267.6 mmol, 3.0 eq) dropwise over 30 minutes to form the Vilsmeier reagent.
Add 1,3-dimethyl-5-pyrazolone (10.0 g, 89.2 mmol) portion-wise to maintain the internal temperature below 10°C.
Heat the mixture to 80°C for 6 hours.
Quench by pouring the mixture over 200 g of crushed ice. Extract with ethyl acetate (3 x 100 mL), dry over
MgSO4
, and concentrate to isolate the 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde intermediate.
Step 2: SNAr Hydrolysis
6. Suspend the chloro-intermediate in a mixture of 1,4-dioxane (50 mL) and 2M aqueous KOH (223 mL, 5.0 eq).
7. Reflux at 100°C for 12 hours.
Causality Checkpoint: The strongly electron-withdrawing 4-formyl group activates the 5-position for Nucleophilic Aromatic Substitution (SNAr), allowing the hydroxide to displace the chloride.
Cool, acidify to pH 4.0–4.5 with 2M HCl, extract with ethyl acetate, and concentrate to yield the final product.
Troubleshooting & FAQs
Q1: Why does the Vilsmeier-Haack reaction yield the 5-chloro derivative instead of the 5-hydroxy compound?A1: The Vilsmeier-Haack reagent (chloromethyleniminium ion) is highly electrophilic. When it reacts with the enolic oxygen of the pyrazolone, it forms an O-formylated intermediate that acts as an excellent leaving group. The abundant chloride ions (from
POCl3
) subsequently attack the 5-position via an addition-elimination mechanism, replacing the oxygen with chlorine (1)[1].
Q2: My DMF-DMA reaction stalled at 50% conversion. How can I drive it to completion?A2: The condensation of pyrazolones with DMF-DMA produces methanol as a byproduct (4)[4]. If methanol is not removed from the system, the reaction reaches a thermodynamic equilibrium. To drive the reaction forward, either sweep the headspace with a gentle stream of nitrogen or perform the synthesis in a solvent capable of forming an azeotrope with methanol (e.g., toluene) using a Dean-Stark trap.
Q3: I am losing yield during the final workup of the hydrolysis step. What is the optimal pH for isolation?A3: Yield loss during workup is almost always due to improper pH control. 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is amphoteric. At a high pH, it exists as a highly water-soluble sodium enolate. At a very low pH, the pyrazole nitrogen protonates, forming a soluble hydrochloride salt. You must carefully titrate the aqueous solution to its isoelectric point—strictly between pH 4.0 and 4.5 —to maximize precipitation.
Q4: Can I use standard Friedel-Crafts formylation instead?A4: No. Friedel-Crafts acylation relies on oxonium ions, which are too harsh and typically lead to ketone formation or ring degradation in pyrazolones. The Vilsmeier reagent (an iminium ion) or DMF-DMA are milder, more selective electrophiles suited for electron-rich heterocycles (1)[1].
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent
Source: PMC (National Institutes of Health)
URL:[Link]
BF3-Mediated Acetylation of Pyrazolo[1,5-a]pyrimidines and Other π-Excedent (N-Hetero)arenes
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Fluorinated Pyrazoles: From Synthesis to Applications
Source: Chemical Reviews (ACS Publications)
URL:[Link]
Overcoming solubility issues with 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in organic solvents
Technical Support Center: 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Welcome to the dedicated support guide for 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This resource is designed for our partners in rese...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Welcome to the dedicated support guide for 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This resource is designed for our partners in research and drug development to address and overcome common challenges encountered during its application, with a specific focus on its often-problematic solubility in organic solvents. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Researchers often find that 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde exhibits lower-than-expected solubility in many common organic solvents. This guide will walk you through the cause of this issue and provide a systematic approach to achieving clear, stable solutions.
Q1: Why does this specific pyrazole derivative have poor solubility in solvents like dichloromethane (DCM), chloroform, or ethyl acetate?
A1: The Root Cause: Intramolecular Hydrogen Bonding
The primary reason for the limited solubility of this compound in moderately polar or non-polar solvents is its unique molecular structure. The hydroxyl group (-OH) at position 5 and the carbaldehyde group (-CHO) at position 4 are situated adjacent to one another. This proximity allows for the formation of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the carbonyl group.
This interaction creates a stable, six-membered quasi-ring structure.[1] This internal bonding effectively "masks" the polar hydroxyl group, preventing it from forming intermolecular hydrogen bonds with solvent molecules.[2] Consequently, the molecule presents a less polar exterior than one might expect, leading to poor solvation by solvents that cannot actively disrupt this internal bond. Strong intermolecular forces in the solid state, such as π-π stacking and high crystal lattice energy, can further compound the difficulty of dissolution.[3]
Caption: Intramolecular hydrogen bond in the pyrazole derivative.
Q2: What is the most effective strategy for selecting a suitable solvent system?
A2: Systematic Screening with a Focus on Disrupting Internal Bonds
A trial-and-error approach is inefficient.[4] A systematic screening process based on solvent properties is the most reliable path to success. The key is to select solvents that can compete with and disrupt the intramolecular hydrogen bond. These are typically polar, hydrogen-bond accepting solvents.
We recommend screening solvents from the following classes, starting with the most promising.
Solvent Class
Examples
Mechanism of Action
Expected Solubility
Polar Aprotic
DMSO, DMF, Acetonitrile
Strong H-bond acceptors that actively break the internal H-bond.
Many pyrazole derivatives show excellent solubility in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[6][7] Therefore, these should be your primary candidates for creating stock solutions or for reactions where the solvent is compatible.
Q3: My compound still won't dissolve, even in a recommended solvent. What are the next steps?
A3: Employ a Tiered Approach to Enhance Solvation
If initial attempts fail, do not immediately resort to high heat. Follow this logical troubleshooting workflow to gently but effectively increase solubility while preserving the integrity of your compound.
Caption: Tiered troubleshooting workflow for solubility issues.
Tier 1: Mechanical & Ultrasonic Energy. Before applying heat, use a vortex mixer at high speed or place the sample in an ultrasonic bath. This provides physical energy to break apart the solid lattice structure, increasing the surface area available for the solvent to act upon.[8]
Tier 2: Controlled Heating. For most solids, solubility increases with temperature.[3] Gently warm the mixture to 40-50°C with constant stirring. Caution: Aldehydes can be susceptible to oxidation or side reactions at elevated temperatures. Always use the lowest effective temperature and consider performing this under an inert atmosphere (e.g., Nitrogen or Argon) if the compound is determined to be sensitive.
Tier 3: Co-Solvent Systems. This is a highly effective strategy.[5] Dissolve the compound in a minimal volume of a strong solvent like DMSO, then dilute this concentrate with the bulk solvent of your experiment. Even a small percentage (1-10% v/v) of a powerful co-solvent can dramatically improve overall solubility.[4]
Frequently Asked Questions (FAQs)
Q: I managed to dissolve the compound with heat, but it precipitated (crashed out) when it cooled to room temperature. Why?
A: You created a supersaturated solution. By heating, you increased the kinetic energy, allowing the solvent to hold more solute than it could at thermodynamic equilibrium at room temperature. Upon cooling, the system returns to its lower energy state, and the excess, less-soluble compound precipitates out. To prevent this, either maintain the elevated temperature (if your experiment allows) or formulate a stable solution at room temperature, potentially using a stronger solvent or co-solvent system as described above.
Q: Is it advisable to use protic solvents like methanol or ethanol?
A: It depends on your application. Protic solvents are effective because they can both accept and donate hydrogen bonds, allowing them to compete with the intramolecular bond.[5] However, they can also participate in certain chemical reactions (e.g., acetal formation with the aldehyde group, especially under acidic or basic conditions). If your subsequent experimental steps involve reagents that are sensitive to protic solvents (e.g., Grignard reagents, strong bases), you should opt for polar aprotic solvents like DMSO, DMF, or acetonitrile.[5]
Q: Does the purity or crystalline form of my solid sample matter for solubility?
A: Absolutely. A highly crystalline solid has a very ordered structure with high lattice energy.[3] More energy is required to break this lattice apart before the solvent can interact with individual molecules. Amorphous material, or material with impurities, will often have a disordered structure and lower lattice energy, making it dissolve more readily. If you are consistently facing issues, verifying the crystallinity and purity of your starting material is a crucial troubleshooting step.
Validated Experimental Protocols
Protocol 1: Systematic Solubility Assessment
Objective: To quantitatively determine the approximate solubility of the compound in a panel of selected solvents.
Preparation: Add a pre-weighed amount of the compound (e.g., 5 mg) to each labeled vial.
Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial. This creates an initial concentration of 50 mg/mL.
Agitation: Cap the vial securely and vortex at maximum speed for 2 minutes. If solid remains, place the vial in a sonicator bath for 10 minutes.
Observation: Visually inspect the vial for any undissolved solid against a dark background.
Titration: If the solid is fully dissolved, the solubility is ≥50 mg/mL. If not, add another measured aliquot of solvent (e.g., 0.1 mL, for a total of 0.2 mL) to decrease the concentration to 25 mg/mL.
Repeat: Repeat steps 3-5, incrementally adding solvent and recalculating the concentration until the solid is completely dissolved. The concentration at which dissolution is complete is the approximate solubility.
Documentation: Record the final solubility for each solvent in mg/mL.
Protocol 2: Preparation of a 100 mM Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution for easy dilution into experimental assays.
Calculation: To prepare 1 mL of a 100 mM solution, you will need:
0.1 mol/L * 0.001 L * 140.14 g/mol = 0.014014 g = 14.0 mg
Weighing: Accurately weigh 14.0 mg of the compound and transfer it to a clean, dry 1 mL volumetric flask or a 2 mL vial.
Solvent Addition: Add approximately 0.8 mL of anhydrous DMSO to the vial.
Dissolution: Cap the vial and sonicate for 5-15 minutes, or until all solid material has completely dissolved and the solution is clear. Gentle warming to 30-40°C can be applied if necessary.
Final Volume: Allow the solution to return to room temperature. Carefully add DMSO to reach the final desired volume of 1.0 mL.
Storage: Store the stock solution tightly capped at 4°C or -20°C, protected from light and moisture, to ensure stability.
References
BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
Li, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
IJARSCT. (2026). Synthesis and Biological Evaluation of Some Pyrazole Derivatives.
IJCRT.org. (2025). A Review On Pyrazole An Its Derivative.
Contract Pharma. (2017). Optimizing Drug Solubility.
Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential.
PharmaTutor. (2013). Technologies to Counter Poor Solubility Issues: A Review.
Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
Kihlberg, J., et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry.
Flinn, B. J., et al. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Molecules.
Best purification and recrystallization techniques for 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
This guide provides in-depth technical support for researchers, medicinal chemists, and drug development professionals facing challenges with the purification of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Moving...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, medicinal chemists, and drug development professionals facing challenges with the purification of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Moving beyond a simple list of steps, this document explains the underlying chemical principles behind each technique, offering a framework for logical troubleshooting and optimization.
5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a highly functionalized heterocyclic compound. Its purification is critically influenced by the interplay of its functional groups: the pyrazole ring, a hydroxyl group, and an aldehyde group.
Polarity and Solubility: The presence of both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting aldehyde group makes the molecule moderately polar. This dictates its solubility, favoring polar solvents.
Potential Impurities: Synthesis, often via a Vilsmeier-Haack type reaction on a pyrazolone precursor, can introduce specific impurities.[1][2][3] These may include unreacted starting materials, residual solvents like N,N-Dimethylformamide (DMF), and byproducts from the phosphorus oxychloride (POCl₃) reagent.[2][4]
Property
Value / Description
Rationale & Impact on Purification
Molecular Formula
C₆H₈N₂O₂
Indicates a relatively small molecule.
Molecular Weight
~140.14 g/mol
Influences diffusion rates but is less critical for recrystallization than solubility.
Key Functional Groups
Pyrazole, Aldehyde, Hydroxyl
The hydroxyl group suggests solubility in protic solvents (alcohols, water). The overall polarity makes it amenable to mixed-solvent systems with less polar anti-solvents.
Color may indicate the presence of impurities. A pure compound should be a white or colorless crystalline solid.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification process.
Q1: What are the best starting solvents to screen for the recrystallization of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde?
A1: Given the compound's polarity, the most effective solvents and solvent systems are typically polar.[6][7] A good recrystallization solvent should dissolve the compound when hot but poorly when cold.[7][8]
Recommended Solvents for Initial Screening:
Solvent System
Type
Rationale & Expert Insight
Ethanol or Isopropanol
Single Solvent
These alcohols often provide the ideal solubility profile for pyrazole derivatives, effectively dissolving the compound when hot while allowing for good recovery upon cooling.[6][9]
Ethyl Acetate
Single Solvent
A moderately polar solvent that can be effective if alcohol solubility is too high, leading to poor yields.
Ethanol / Water
Mixed Solvent
A powerful combination. Dissolve the crude product in a minimum of hot ethanol (the "good" solvent) and add hot water (the "anti-solvent") dropwise until persistent turbidity is observed.[10] This method is excellent for inducing crystallization when the compound is too soluble in pure alcohol.
Ethyl Acetate / Hexanes
Mixed Solvent
A common system for compounds of intermediate polarity.[9][11] Dissolve in hot ethyl acetate and add hexanes as the anti-solvent. This is particularly useful for removing non-polar impurities.
Q2: My compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?
A2: "Oiling out" occurs when the solid precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[6] This is a common issue with impure compounds or when cooling is too rapid.
Solutions:
Lower the Cooling Rate: Allow the solution to cool to room temperature as slowly as possible before moving it to an ice bath. Using an insulated container can help.[6]
Increase Solvent Volume: Add more of the "good" solvent to the hot solution. This lowers the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.[6]
Change the Solvent System: The boiling point of your chosen solvent may be too high. Switch to a solvent or solvent system with a lower boiling point.[6]
Use a Seed Crystal: If a small amount of pure material is available, adding a tiny crystal ("seed") to the cooled, supersaturated solution can provide a nucleation point for crystal growth.[7]
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: A low yield is typically caused by using too much solvent or by the compound having significant solubility in the cold solvent.[8]
Optimization Strategies:
Use the Minimum Hot Solvent: It is crucial to use only the absolute minimum amount of boiling solvent required to fully dissolve the crude product.[6][8] Any excess will keep more of your product in the solution upon cooling.
Ensure Thorough Cooling: Cool the flask in an ice bath for at least 20-30 minutes to maximize precipitation.[6]
Check the Mother Liquor: After filtration, evaporate a small amount of the filtrate (the "mother liquor"). If a significant amount of solid forms, it indicates that a substantial portion of your product was left behind, and the protocol needs optimization (e.g., less solvent, lower temperature).[6]
Section 3: Detailed Troubleshooting Guides
This section provides a deeper, problem-oriented approach to persistent purification challenges.
Problem 1: Difficulty Finding a Suitable Solvent System
Question: I've tried several single solvents without success. How do I systematically select and use a mixed-solvent system?
Answer: A mixed-solvent system is ideal when no single solvent has the desired solubility characteristics. The strategy involves finding a "good" solvent that readily dissolves the compound and a miscible "anti-solvent" in which the compound is insoluble.
Caption: Workflow for selecting a mixed-solvent system.
Problem 2: Persistent Color in Crystals
Question: My final crystals are yellow or brown, suggesting impurities. How can I obtain a colorless product?
Answer: Colored impurities are often highly conjugated organic molecules that can be effectively removed using activated charcoal (decolorizing carbon).
Expert's Rationale: Activated charcoal has a very high surface area with pores that adsorb large, flat, colored impurity molecules, while your smaller product molecule remains in solution.
Protocol for Using Activated Charcoal:
Dissolve the crude compound in the minimum amount of a suitable hot solvent.
Remove the flask from the heat source to prevent flash boiling in the next step.
Add a very small amount of activated charcoal (typically 1-2% of the solute's mass; a microspatula tip is often sufficient). Caution: Adding too much will adsorb your product and reduce the yield.
Bring the mixture back to a gentle boil for a few minutes.
Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.
Allow the hot, clear filtrate to cool as per a standard recrystallization protocol.
Problem 3: Product Fails to Crystallize from a Supersaturated Solution
Question: I have a clear, cold solution, but no crystals are forming. What techniques can induce crystallization?
Answer: The failure to crystallize from a supersaturated solution is due to a high energy barrier for nucleation (the initial formation of a crystal seed). The following techniques can help overcome this barrier.
Caption: Decision tree for troubleshooting common recrystallization issues.
Section 4: Standard Operating Procedures (SOPs)
These protocols provide a validated, step-by-step framework for purification.
SOP 1: Single-Solvent Recrystallization
Solvent Selection: Choose a suitable solvent (e.g., ethanol) in which the crude product is soluble when hot and sparingly soluble when cold.
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small portion of the solvent and heat the mixture to a gentle boil with stirring.[6]
Saturation: Continue adding the solvent in small portions until the solid just dissolves completely. Use the absolute minimum amount of boiling solvent necessary.[6][8]
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration at this stage.
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[6]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[7][8]
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethanol (the "good" solvent).
Anti-Solvent Addition: While maintaining the boil, add hot water (the "anti-solvent") dropwise until the solution becomes faintly and persistently cloudy (turbid).[6]
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.[6]
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath.
Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent protocol. For the washing step, use a cold mixture of the ethanol/water in the approximate ratio that induced crystallization, or use just the cold anti-solvent (water).[6]
References
BenchChem Technical Support Team. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem.
BenchChem Technical Support Team. (2025).
BenchChem Technical Support Team. (2025).
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
University of Colorado Boulder, Department of Chemistry.
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
Reddit. (2022).
Shen, Y. J., Xu, M., & Fan, C. G. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936.
Asian Journal of Pharmaceutical and Clinical Research. (2012). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-(4-Substituted Phenyl)
Technical Support Center: Preventing Thermal Degradation of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Welcome to the Advanced Troubleshooting Guide for CAS 590410-65-4 . This resource is designed for researchers, analytical chemists, and drug development professionals who require absolute molecular integrity during the s...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Guide for CAS 590410-65-4 . This resource is designed for researchers, analytical chemists, and drug development professionals who require absolute molecular integrity during the storage and handling of pyrazole-4-carbaldehyde derivatives.
Core Mechanistic Overview
To prevent degradation, one must first understand the molecule's structural vulnerabilities. 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde possesses two highly reactive functional centers: a C4-carbaldehyde group and a C5-hydroxyl group. The molecule exists in a thermodynamic equilibrium between its enol (hydroxypyrazole) and keto (pyrazolone) tautomers. Environmental conditions, specifically temperature and solvent polarity, strictly dictate the stability of these molecular structures[1].
Thermal degradation primarily occurs via two pathways:
Auto-oxidation: The carbaldehyde group is oxidized to a carboxylic acid. This process is accelerated by thermal energy and the presence of dissolved oxygen.
Pyrazolone Ring-Opening & Condensation: The pyrazolone tautomer is notoriously sensitive to thermal stress and pH fluctuations, leading to hydrolytic ring-opening and subsequent polymerization into colored degradants[2].
Diagram 1: Thermal degradation pathways and tautomeric equilibrium of the pyrazole derivative.
Troubleshooting & FAQs
Q1: My stock solution turned slightly yellow/brown after a few days at room temperature. What caused this, and is the compound still usable?A1: The color change is a definitive indicator of thermal and oxidative degradation. Heat provides the activation energy necessary for radical initiation, allowing dissolved oxygen to attack the pyrazolone core and the carbaldehyde group[2]. This results in highly conjugated, colored oligomeric byproducts.
Causality: The degradation is not purely thermal; it is a synergistic effect of heat, ambient light, and oxygen.
Action: Do not use the colored solution, as the degradants will introduce massive experimental artifacts. Discard the solution and prepare a fresh batch using the Inert Reconstitution Protocol detailed below.
Q2: Why is it critical to avoid freeze-thaw cycles for this specific compound?A2: When a solution freezes, the solvent crystallizes first, forcing the solute into a progressively smaller volume of unfrozen liquid—a phenomenon known as the "freeze-concentration effect."
Causality: This localized high concentration exponentially increases the rate of bimolecular condensation reactions between the aldehyde and the pyrazolone core. Furthermore, the latent heat of fusion during the thawing phase provides localized thermal energy that accelerates these degradation kinetics.
Q3: Does the choice of solvent impact the thermal stability of the compound during storage?A3: Yes. Solvent polarity directly influences the keto-enol tautomeric equilibrium and the overall thermodynamic stability of the pyrazole ring[1]. Highly polar, protic solvents can stabilize the reactive pyrazolone intermediate and inadvertently catalyze aldol-like condensations. Aprotic solvents like dry DMSO or Acetonitrile are preferred, provided they are thoroughly degassed prior to use.
Quantitative Stability Data
Understanding the kinetic half-life of your compound under various conditions is critical for experimental planning. Degradation kinetics of pyrazole derivatives follow specific activation energy pathways, requiring strict low-temperature controls to halt one-dimensional diffusion-type deceleration mechanisms[3].
Table 1: Thermodynamic Stability Profile of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Storage Condition
Physical State
Estimated Half-Life (t½)
Primary Degradation Pathway
25°C (Ambient)
Solution (Ambient Air)
< 48 hours
Auto-oxidation & Condensation
4°C
Solution (Ambient Air)
7 - 14 days
Slow Oxidation
-80°C
Solution (Argon Purged)
> 6 months
None detectable
25°C (Ambient)
Solid (Ambient Air)
3 - 4 weeks
Surface Auto-oxidation
-20°C
Solid (Desiccated/Ar)
> 2 years
None detectable
Self-Validating Experimental Protocols
To ensure absolute scientific integrity, do not assume your storage conditions are perfect. Implement the following self-validating workflows to guarantee compound purity.
Diagram 2: Self-validating workflow for inert reconstitution and cryogenic storage.
Protocol A: Inert Reconstitution and Cryogenic Storage
Objective: Systematically eliminate the three catalysts of degradation: Heat, Oxygen, and Light.
Solvent Degassing: Sparge your chosen anhydrous solvent (e.g., DMSO) with Argon gas for 15 minutes.
Causality: Removing dissolved oxygen eliminates the primary radical initiator required for carbaldehyde auto-oxidation.
Reconstitution: Inject the degassed solvent directly into the original septum-sealed vial. Gently swirl to dissolve. Do not vortex, as high-shear mixing can introduce micro-bubbles and localized kinetic heating.
Aliquotting: Immediately divide the stock solution into single-use, amber microcentrifuge vials (e.g., 50 µL per vial).
Causality: Amber vials block UV/Vis photons that can cleave the weak bonds in the pyrazolone tautomer[2]. Single-use volumes prevent the freeze-concentration effect.
Argon Blanketing: Gently blow a stream of Argon over the headspace of each vial before capping tightly.
Cryopreservation: Transfer immediately to a -80°C freezer.
Protocol B: Stability-Indicating Assay (HPLC-UV)
Objective: Establish a mathematical baseline for compound purity to validate storage efficacy over time.
Baseline Establishment (T=0): Immediately upon receiving the lyophilized powder, dissolve a 1 mg sample in 1 mL of degassed HPLC-grade Acetonitrile.
Chromatography: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) over 10 minutes.
Detection: Monitor absorbance at 254 nm. Record the exact retention time (Rt) and integrate the peak area of the parent compound.
Routine Validation: Prior to critical downstream experiments, thaw a single-use aliquot on ice. Run the identical HPLC method.
Validation Logic: Calculate purity: (Area of Parent Peak / Total Peak Area) × 100. If purity falls below 95%, or if new peaks appear at earlier retention times (indicating polar carboxylic acid degradants), the aliquot has been thermally compromised and must be discarded.
References
Title: Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole
Source: AIP Publishing
URL: [Link]
Title: Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer
Source: National Institutes of Health (NIH) / PubMed
URL: [Link]
Technical Support Center: Optimizing Condensation Reactions of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for optimizing condensation reactions involving 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This key interme...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for optimizing condensation reactions involving 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This key intermediate is frequently used in the synthesis of complex heterocyclic systems, such as pyranopyrazoles, which are scaffolds of significant interest in medicinal chemistry. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and rationalize your optimization strategy.
Section 1: Synthesis of the Starting Aldehyde (FAQ)
Q: What is the most reliable and common method for synthesizing 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde?
A: The most prevalent and efficient method is the Vilsmeier-Haack reaction.[1][2] This reaction formylates electron-rich heterocyclic systems. In this case, the substrate is 1,3-dimethyl-1H-pyrazol-5(4H)-one (also known as 1,3-dimethyl-5-hydroxypyrazole), and the Vilsmeier reagent, a chloromethyleniminium salt, is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). The reaction proceeds via an electrophilic substitution at the C4 position of the pyrazole ring, which is activated by the hydroxyl group at C5.[2] Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[3]
Protocol: Vilsmeier-Haack Formylation of 1,3-dimethyl-1H-pyrazol-5(4H)-one
Step
Reagent/Parameter
Molar Ratio (to Substrate)
Key Considerations
1
N,N-Dimethylformamide (DMF)
2.0 eq
Acts as both solvent and reagent. Must be anhydrous.
2
Phosphorus Oxychloride (POCl₃)
3.0 eq
Add dropwise to cold DMF (0 °C) under an inert atmosphere. The formation of the Vilsmeier reagent is exothermic.[4]
3
1,3-dimethyl-1H-pyrazol-5(4H)-one
1.0 eq
Add portion-wise to the pre-formed Vilsmeier reagent.
4
Temperature
80-90 °C
Heat the reaction mixture after the addition of the substrate.[4]
5
Reaction Time
4-6 hours
Monitor progress by TLC (e.g., 30% Ethyl Acetate in Hexane).
6
Workup
Ice-water quench, neutralize with NaOH
Pour the reaction mixture carefully onto crushed ice, then neutralize to pH ~7 to hydrolyze the intermediate and precipitate the product.[4]
7
Purification
Recrystallization (e.g., from Ethanol/Water)
The crude product can be purified by recrystallization or column chromatography.
Section 2: Troubleshooting Guide for the Condensation Reaction
Condensation of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, typically a Knoevenagel condensation with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate), is a powerful C-C bond-forming reaction.[5] However, it is sensitive to several parameters that can affect yield and purity.
Q1: My reaction yield is very low or I'm recovering only starting material. What should I investigate?
A: Low conversion is a common issue that can almost always be traced back to one of four key areas: reactant quality, catalysis, reaction conditions, or reaction monitoring.
Purity of Starting Materials: Ensure both the pyrazole aldehyde and the active methylene compound are pure. Impurities in the aldehyde can inhibit the reaction, while acidic or basic impurities in the active methylene partner can interfere with catalysis.[6]
Catalyst Choice & Amount: The Knoevenagel condensation is typically base-catalyzed. The base's role is to deprotonate the active methylene compound, generating a nucleophilic carbanion.
Weak Bases: Piperidine, pyridine, or ammonium carbonate are common choices.[7][8] They are effective and minimize side reactions.
Strong Bases: Using stronger bases like sodium ethoxide can sometimes lead to side reactions, such as the hydrolysis of nitrile or ester groups.[6]
Catalyst Loading: Typically 10-20 mol% is sufficient. Too little catalyst results in a sluggish reaction, while too much can promote unwanted side reactions.[7]
Solvent and Temperature: The choice of solvent is critical.
Protic Solvents: Ethanol and water-ethanol mixtures are frequently used and are considered green options.[7][8] Protic solvents can facilitate proton transfer steps in the mechanism.[9]
Aprotic Solvents: DMF or DMSO can be effective, especially for less soluble reactants, but are more difficult to remove.
Temperature: Most condensations proceed well at reflux temperature of the chosen solvent (e.g., ~80 °C for ethanol).[10] If the reaction is slow, consider increasing the temperature or switching to a higher-boiling solvent, but be mindful of potential reactant/product degradation.
Reaction Monitoring: A reaction may appear to have failed when it has simply not run to completion. Monitor the reaction every 30-60 minutes using Thin Layer Chromatography (TLC). If the reaction stalls (i.e., no further change in the spot intensities of starting materials and product), consider adding a small additional portion of the catalyst.[6]
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: A decision tree for troubleshooting low reaction yields.
Q2: My reaction produces a complex mixture of products that are difficult to separate. What are the likely side reactions?
A: The formation of multiple products typically points to a lack of selectivity or the occurrence of subsequent reactions.
Michael Addition: This is a common side reaction, especially if the active methylene compound is used in large excess or under strongly basic conditions.[11] The initial Knoevenagel product, an α,β-unsaturated system, can act as a Michael acceptor for another equivalent of the deprotonated active methylene compound.
Mitigation: Use a stoichiometry close to 1:1 or a slight excess (1.1 equivalents) of the active methylene compound.[6] Employ a weaker base and avoid unnecessarily long reaction times.
Formation of Pyrazolone Derivatives: Under certain conditions, particularly with reagents like cyanoacetohydrazide, alternative cyclization pathways can compete, leading to different heterocyclic cores.[10]
Mitigation: Carefully control the reaction pH and catalyst. Acidic or basic conditions can favor different cyclization routes.[6] Following established protocols for the desired product is crucial.
Product Degradation: The pyrazole scaffold is generally robust, but prolonged heating in strongly acidic or basic media can lead to degradation.
Mitigation: Monitor the reaction and stop it once the starting material is consumed. Use moderate temperatures and reaction times whenever possible.
Table: Common Side Products and Mitigation Strategies
Side Product
Likely Cause
Suggested Solution
Michael Adduct
Excess active methylene nucleophile; strong base.
Use near-equimolar stoichiometry (1:1.1). Use a weaker catalyst (e.g., ammonium carbonate).[8]
Unwanted Regioisomers
Use of unsymmetrical reagents (e.g., substituted hydrazines).
This is less common for Knoevenagel but critical in pyrazole synthesis. Control pH and solvent choice.[6]
Polymeric Material
High concentration; excessive heat/time.
Run the reaction at a higher dilution. Avoid overheating and stop the reaction upon completion.
Q3: I've successfully formed the product, but it is difficult to purify. What are some effective strategies?
A: Purification challenges often arise from residual starting materials, catalysts, or side products with similar polarity to the desired compound.
Recrystallization: This is the most effective method for obtaining highly pure crystalline solids.
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common choices for pyrazole derivatives include ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/hexane.[12]
Technique: If the product "oils out," it means it's coming out of solution above its melting point. To fix this, use a larger volume of solvent or switch to a solvent system where the product is less soluble.
Column Chromatography: If recrystallization fails, silica gel chromatography is the next step.
Solvent System: Use TLC to determine an appropriate eluent system that gives good separation between your product spot (ideally Rf ≈ 0.3) and impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., ethyl acetate/hexane) is often effective.
Aqueous Wash: During the workup, washing the organic layer with a dilute acid (e.g., 1M HCl) can remove basic catalysts like piperidine, while a wash with a dilute base (e.g., saturated NaHCO₃) can remove acidic impurities.
Section 3: FAQs for Reaction Optimization
Q: What is the general mechanism for the Knoevenagel condensation, and how does it guide optimization?
A: Understanding the mechanism is key to rational optimization. The reaction proceeds in three main steps:
Deprotonation: The basic catalyst removes a proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion (enolate).
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the pyrazole aldehyde.
Dehydration: The resulting aldol-type intermediate eliminates a molecule of water to form the final α,β-unsaturated product. This step is often the driving force for the reaction.
Caption: The three key stages of the Knoevenagel condensation.
This mechanism highlights why a base is needed (Step 1) and why removing water, either by heating or with a Dean-Stark trap in some systems, can drive the reaction to completion (Step 3).[5]
Q: Can I use "green" or alternative energy sources for this condensation?
A: Absolutely. Modern synthetic methods are often employed to improve the efficiency and environmental footprint of this reaction.
Aqueous Media: Using a water-ethanol mixture as the solvent is a common green approach. It is cost-effective and simplifies workup, though the solubility of the aldehyde must be considered.[7][8]
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by promoting rapid, uniform heating.[13][14]
Ultrasound Sonication: Like microwaves, sonication can enhance reaction rates by creating localized high-pressure and high-temperature zones through acoustic cavitation.[7][14]
Ionic Liquids: Functionalized ionic liquids can act as both the solvent and the catalyst, offering a recyclable reaction medium with high efficiency.[13]
Q: How do electron-donating or -withdrawing groups on the condensation partner affect the reaction?
A: The electronic nature of the active methylene compound is paramount. The "active" nature comes from having two electron-withdrawing groups (EWGs) like -CN or -COOEt attached to the methylene carbon. These EWGs stabilize the negative charge of the carbanion intermediate, making the methylene protons acidic enough to be removed by a mild base. If the EWGs are weaker, a stronger base may be required to initiate the reaction.
Section 4: Reference Experimental Protocol
This protocol describes a standard, reliable method for the Knoevenagel condensation of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with malononitrile, catalyzed by ammonium carbonate in an aqueous ethanol system.[7][8]
Objective: To synthesize 2-((5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)methylene)malononitrile.
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq).
Solvent Addition: Add a 1:1 mixture of ethanol and water (e.g., 10 mL per gram of aldehyde). Stir the suspension.
Reagent Addition: Add malononitrile (1.1 eq) followed by ammonium carbonate (0.2 eq) to the flask.
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC (eluent: 40% Ethyl Acetate in Hexane). The reaction is typically complete within 1-2 hours.
Workup: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove residual impurities.
Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight. The product can be further purified by recrystallization from ethanol if necessary.
References
El-Mawgoud, S. A. A. (2018). Optimization reaction conditions for synthesis compound 9. ResearchGate. Available at: [Link]
ResearchGate. (n.d.). Optimization of reaction conditions. Available at: [Link]
Bentham Science. (2022). Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds. Available at: [Link]
Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available at: [Link]
eScholarship, University of California. (2024). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N‑Methyl Pyrazole Condensation. Available at: [Link]
MDPI. (2023). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Available at: [Link]
Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
Journal of Chemical and Pharmaceutical Research. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline. Available at: [Link]
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]
TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. Available at: [Link]
Royal Society of Chemistry. (2026). Dual-strategy guided bioinspired catalysts for efficient synthesis of pyrazole derivatives via hydrazide–ketone condensation. Available at: [Link]
Sobiad. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]
ACS Publications. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. Available at: [Link]
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
National Center for Biotechnology Information. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Available at: [Link]
PubMed. (2019). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. Available at: [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
ARKIVOC. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]
European Chemical Bulletin. (2017). A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. Available at: [Link]
Chemical Methodologies. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available at: [Link]
Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Available at: [Link]
Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]
Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Available at: [Link]
ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]
Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
ResearchGate. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available at: [Link]
ResearchGate. (n.d.). Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]
Taylor & Francis Online. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Available at: [Link]
PubChem. (n.d.). 5-hydroxy-1,3-dimethyl-1h-pyrazole-4-carbonitrile. Available at: [Link]
ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Available at: [Link]
Resolving common impurities in 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde extraction
Technical Support Center: 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Introduction Welcome to the technical support guide for the synthesis and purification of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Thi...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Introduction
Welcome to the technical support guide for the synthesis and purification of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. The formylation of the pyrazole core, typically achieved via the Vilsmeier-Haack reaction, is a robust transformation but is often accompanied by specific impurities that can complicate downstream applications.[1][2] This guide provides in-depth, field-proven troubleshooting advice in a direct question-and-answer format to help you identify, resolve, and prevent common issues encountered during the extraction and purification of this compound.
Our approach is grounded in mechanistic principles to explain the "why" behind each recommendation, ensuring a deeper understanding and fostering a proactive approach to problem-solving in your laboratory.
Q1: My reaction mixture is a dark, viscous material after the Vilsmeier-Haack reaction. Is this normal, and what are the immediate next steps?
A1: Yes, a dark and viscous appearance is common for Vilsmeier-Haack reaction mixtures. This is due to the formation of the Vilsmeier reagent (a chloromethyleniminium salt) and its complexation with the pyrazole substrate.[3] The critical next step is a carefully controlled quench.
Core Directive: The primary goal of quenching is to hydrolyze the excess Vilsmeier reagent and the intermediate iminium salt of the product, which is thermally sensitive.
Recommended Protocol: The reaction mixture should be cooled to room temperature and then slowly and carefully poured onto a stirred mixture of crushed ice and water.[4] This process is highly exothermic and can release HCl gas, so it must be performed in a well-ventilated fume hood.[4]
Causality: Rapid, uncontrolled quenching can lead to localized heating, promoting the formation of polymeric byproducts and degradation of the desired aldehyde. The ice maintains a low temperature, ensuring a clean hydrolysis to the aldehyde.
Q2: After quenching and neutralization with sodium bicarbonate, I'm not seeing a precipitate of my product. Where did it go?
A2: 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has moderate aqueous solubility, especially if the pH is not optimal or if residual miscible solvents like DMF are present in high concentration. The hydroxyl group can be deprotonated under basic conditions, forming a phenolate-like salt that is significantly more water-soluble.
Troubleshooting Steps:
Check the pH: Ensure the aqueous mixture is neutralized to a pH of approximately 7-8.[4] Over-basification (pH > 9) will increase solubility and hinder precipitation/extraction.
Proceed to Extraction: Do not rely solely on precipitation. The product is likely dissolved in the aqueous layer. Proceed directly to extraction with a suitable organic solvent.
Solvent Choice: Use a moderately polar solvent like ethyl acetate or dichloromethane for extraction.[4][5] Perform at least three extractions to ensure complete recovery from the aqueous phase.
Section 2: Liquid-Liquid Extraction Issues
Q3: I'm performing a liquid-liquid extraction, but I'm struggling with emulsion formation at the interface. How can I resolve this?
A3: Emulsions are common when inorganic salts from neutralization are present and when there is vigorous shaking. They consist of fine droplets of one solvent dispersed in the other, stabilized by particulate matter or surfactants.
Immediate Solutions:
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.
Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and helping to break the emulsion.
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
Filtration: For persistent emulsions, filter the entire mixture through a pad of Celite® or glass wool to remove particulates that may be stabilizing the emulsion.
Q4: My extracted organic layer has a persistent color (e.g., yellow or brown) even after washing. What does this indicate?
A4: A persistent color often points to residual, highly conjugated impurities or degradation products.
Probable Causes & Solutions:
Unreacted Starting Material/Side-Products: Some pyrazole precursors or side-products from the Vilsmeier reaction can be colored.[6] These are best removed by subsequent purification steps like recrystallization or chromatography.
Residual DMF: N,N-Dimethylformamide (DMF) can be difficult to remove completely by washing. It can trap colored impurities. A thorough wash with brine helps partition DMF into the aqueous layer.
pH-Sensitive Impurities: Ensure the final wash of the organic layer is with neutral water to remove any residual base or acid, which can cause certain impurities to be colored.
Section 3: Purification and Isolation
Q5: I'm trying to recrystallize my crude product, but it's "oiling out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being cooled too quickly or the presence of impurities that disrupt crystal formation.[7]
Troubleshooting Protocol:
Re-heat the Solution: Heat the mixture until the oil redissolves completely.
Add More Solvent: Add a small amount of the hot solvent to ensure you are not past the saturation point.
Slow Cooling (Crucial): Allow the flask to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that cools slowly can be effective.[8]
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled, saturated solution to initiate crystallization.[7]
Solvent System Change: If the problem persists, the chosen solvent may be unsuitable. Experiment with different solvent systems, such as an ethanol/water or ethyl acetate/hexane mixture.[8][9]
Q6: My TLC and NMR analysis show that impurities remain even after recrystallization. What is the next logical step?
A6: If recrystallization fails to remove impurities, it is likely because their solubility properties are too similar to your desired product. The next and most effective step is purification by column chromatography.[4][7][10]
Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent).[11] This technique can separate compounds with very similar polarities.
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a common starting point for pyrazole derivatives.[4] Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute your product.
Monitoring: Use TLC to monitor the separation and identify the fractions containing the pure product.[7]
Experimental Protocols & Workflows
Workflow for Synthesis, Extraction, and Purification
The overall process can be visualized as a multi-stage workflow designed to progressively remove different classes of impurities.
Caption: General workflow from synthesis to pure product.
Protocol 1: Standard Extraction Procedure
Quench and Neutralize: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto 200 g of crushed ice in a large beaker with vigorous stirring.
pH Adjustment: Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous slurry is ~7.5. Verify with pH paper.
Transfer: Transfer the mixture to a separatory funnel.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). For each extraction, gently swirl the funnel for 1-2 minutes.[5]
Combine & Wash: Combine the organic layers. Wash the combined organic phase with water (1 x 50 mL) followed by saturated brine (1 x 50 mL).
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]
Protocol 2: Recrystallization
Solvent Selection: Place a small amount of crude product in a test tube and add a few drops of a test solvent (e.g., ethanol, isopropanol, or ethyl acetate). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve when heated but does when cold, it's not a good solvent. A good solvent dissolves the compound when hot but not when cold.[7]
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to just dissolve the solid.[8]
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through fluted filter paper to remove them.
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for 20-30 minutes to maximize crystal formation.[8]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove adhered mother liquor.[8]
Drying: Dry the purified crystals in a vacuum oven.
Data & Troubleshooting Summary
Table 1: Common Solvents for Extraction & Purification
Caption: Troubleshooting common extraction and isolation problems.
Analytical Characterization for Purity Assessment
Confirming the purity of the final product is a critical step. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis, while Thin-Layer Chromatography (TLC) provides a rapid qualitative assessment.[7][12]
TLC Analysis: Use silica gel plates and an ethyl acetate/hexane mobile phase. The pure compound should appear as a single, well-defined spot.
HPLC Analysis: A Reverse-Phase HPLC (RP-HPLC) method is typically employed.[12]
Mobile Phase: A gradient of acetonitrile in water (often with 0.1% formic acid to improve peak shape) is common.[12]
Detection: UV detection at a wavelength such as 254 nm.[12]
Purity Calculation: Purity is determined by the area percentage of the main product peak relative to the total area of all peaks.[12]
References
BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
BenchChem. (2025).
BenchChem. (2025). Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
ResearchGate. (n.d.).
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
ACS Publications. (2024). Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry.
Arkivoc. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
(2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
Technical Support Hub: Troubleshooting the Reactivity of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in Aqueous Media
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug develop...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this versatile heterocyclic aldehyde, particularly in aqueous environments. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles that govern its behavior.
Part 1: Foundational Concepts - Understanding the Molecule's Behavior in Water
Before troubleshooting, it is crucial to understand the inherent chemical properties of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde that influence its reactivity in aqueous media. Three primary factors are at play: tautomerism, hydrate formation, and solubility.
The Critical Role of Tautomeric Equilibrium
The "5-hydroxy" group of the pyrazole is part of an enol system, which exists in equilibrium with its keto tautomer, a pyrazolone. This equilibrium is fundamental to the molecule's reactivity. The electron-donating character of the hydroxyl group in the enol form has a different electronic influence on the C4-aldehyde compared to the electron-withdrawing nature of the ketone in the pyrazolone form. The dominant tautomer can be influenced by solvent and pH, directly impacting the electrophilicity of the aldehyde carbon.
Caption: Tautomeric equilibrium between the hydroxy and pyrazolone forms.
Aldehyde-Hydrate Equilibrium: The "Masked" Carbonyl
In the presence of water, aldehydes can reversibly form geminal diols, also known as hydrates.[1][2] This reaction is often catalyzed by acid or base.[3] The tetrahedral hydrate is significantly less reactive than the planar aldehyde because the electrophilic carbonyl carbon is no longer present. For many aldehydes, the equilibrium lies heavily on the side of the carbonyl compound, but for those with nearby electron-withdrawing groups, the hydrate can be significantly populated.[1][4][5] Understanding this equilibrium is key to troubleshooting low reactivity.
Caption: Reversible formation of an unreactive hydrate in aqueous media.
Part 2: Troubleshooting Guide & FAQs
This section is structured to directly address common issues encountered during experimentation.
Q1: My reaction is extremely sluggish or fails to start. What are the primary checks?
A1: When facing low reactivity, begin with the most fundamental parameters before exploring more complex causes.
Confirm Solubility: This is the most common initial hurdle. 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, like many pyrazole aldehydes, can have limited solubility in pure water.[6][7] If you observe solid material in your reaction vessel, the reaction is likely limited by the dissolution rate.
Troubleshooting Step: See Q3 for strategies to improve solubility.
Assess Reagent Purity: Verify the purity of your aldehyde and other reactants. Impurities can inhibit catalysts or introduce side reactions. The aldehyde should be a white to pale-yellow solid.
Check Temperature: Many reactions, even if thermodynamically favorable, require an initial activation energy. Ensure your reaction temperature is appropriate for the transformation you are attempting. Some Knoevenagel condensations with pyrazole aldehydes are performed at reflux temperature.[6][7]
Q2: How does pH affect the reactivity of the aldehyde, and what is the optimal range?
A2: The pH of the aqueous medium is a critical variable that can either promote or inhibit your reaction by influencing multiple equilibria.
The effect of pH is not linear and depends heavily on the specific reaction type (e.g., Schiff base formation, Knoevenagel condensation, reduction).
pH Range
Potential Effects on Aldehyde & Reaction
Recommendation
Strongly Acidic (pH < 3)
- Pro: Protonation of the carbonyl oxygen increases the aldehyde's electrophilicity, potentially accelerating nucleophilic attack.[2][3] - Con: Potential for acid-catalyzed degradation or unwanted side reactions. The pyrazole ring nitrogens may also be protonated, altering electronic effects.
Generally avoid unless required by a specific acid-catalyzed mechanism. Monitor for substrate degradation.
Mildly Acidic (pH 4-6)
- Pro: Often a good balance for reactions like Schiff base formation, where some acid catalysis is needed to activate the aldehyde without fully protonating the amine nucleophile.
Ideal starting point for reactions with amine nucleophiles. Use of acetate or phosphate buffers is common.
Neutral (pH ~7)
- Challenge: Hydration of the aldehyde can be slow but still occurs.[2] Catalysis is often absent, leading to slow reaction rates.
Often requires a catalyst to be effective. May be suitable for reactions where pH sensitivity is a concern.
Mildly Basic (pH 8-10)
- Pro: Can accelerate reactions like Knoevenagel condensation by deprotonating the active methylene compound, creating a more potent nucleophile.[8] - Con: Can accelerate the formation of the unreactive hydrate via hydroxide attack on the carbonyl carbon.[1][3] Deprotonation of the 5-hydroxy group can occur, altering the electronic properties of the molecule.
Recommended for Knoevenagel and similar condensations. Use of catalysts like ammonium carbonate[6][7] or sodium acetate[8] is effective.
Strongly Basic (pH > 11)
- Con: High risk of Cannizzaro-type side reactions, aldol condensations (if applicable), and general substrate degradation.
Generally not recommended unless specifically required by the reaction mechanism.
Q3: I suspect poor solubility is the issue. How can I improve it?
A3: Improving the solubility of the aldehyde is often the most effective first step in enhancing reaction rates.
Introduce a Co-solvent: This is the most common and effective strategy. Using a water-miscible organic solvent reduces the overall polarity of the medium, improving the solubility of the pyrazole aldehyde.
Recommended Protocol: Start with a 1:1 mixture of water and ethanol.[6][7] This system has been successfully used for Knoevenagel condensations of pyrazole aldehydes. Other options include methanol, isopropanol, or THF, depending on the compatibility with your reaction.
Utilize Phase-Transfer Catalysis (PTC): If your nucleophile is an anion in the aqueous phase, a PTC like tetrabutylammonium bromide (TBAB) can shuttle it into an organic phase (or a microenvironment) where the aldehyde is more soluble.
Employ Surfactants: Surfactants can form micelles in water, creating organic micro-environments where the aldehyde can dissolve and react.
Example: Cetyltrimethylammonium bromide (CTAB) has been used to facilitate aqueous synthesis of pyrazole derivatives.[9]
Q4: Could the aldehyde be forming an unreactive hydrate? How can I detect and mitigate this?
A4: Hydrate formation is a strong possibility in purely aqueous systems and can be a hidden cause of low reactivity.
Detection:
¹H NMR Spectroscopy: The most direct method. Dissolve a sample of the aldehyde in D₂O. The aldehyde proton (CHO) will have a characteristic chemical shift (typically ~9-10 ppm). The proton on the hydrate's carbon (CH(OD)₂) will appear at a different, upfield chemical shift (typically ~5-6 ppm). The integration of these two signals can quantify the equilibrium.
Reaction Monitoring: If you monitor the reaction by HPLC or TLC, the disappearance of the starting aldehyde spot without the corresponding appearance of a product spot may suggest the formation of an intermediate like a hydrate that might not be easily visualized or could revert to the aldehyde during analysis.[10][11]
Mitigation:
Reduce Water Activity: The most effective way to shift the equilibrium back toward the aldehyde is to reduce the concentration of water. This is the primary benefit of using co-solvents as described in Q3.
Increase Temperature: Hydrate formation is often an exothermic process. Therefore, increasing the reaction temperature can shift the equilibrium back towards the starting aldehyde and water.
Change the Solvent System: If the reaction chemistry allows, moving to a non-aqueous, aprotic solvent like DMF, DMSO, or acetonitrile will eliminate the possibility of hydrate formation.
Q5: My Knoevenagel condensation with an active methylene compound is not working. What specific protocol should I follow?
A5: The Knoevenagel condensation is a common reaction for this type of aldehyde. Low reactivity is often due to suboptimal catalytic conditions or solubility. Here is a field-proven starting protocol based on published methods for pyrazole aldehydes.[6][7]
Experimental Protocol: Knoevenagel Condensation in an Aqueous Co-Solvent System
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1 mmol) and the active methylene compound (e.g., malononitrile, 1 mmol).
Solvent Addition: Add a 1:1 mixture of ethanol and water (10 mL). Stir the mixture for 5 minutes to ensure maximum dissolution.[6][7]
Catalyst Addition: Add ammonium carbonate (0.2 mmol, 20 mol%).[6][7] Ammonium carbonate serves as a mild, effective basic catalyst in this medium. Alternatively, sodium acetate can be used.[8]
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15-20 minutes (Eluent: e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 30-60 minutes, indicated by the consumption of the starting aldehyde.
Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, pour the mixture into cold water to induce precipitation. Filter the solid product, wash with cold water, and dry under vacuum.
Caption: A logical workflow for troubleshooting low reactivity issues.
References
Chemistry Steps. (2023, February 16). Reactions of Aldehydes and Ketones with Water. [Link]
JoVE. (2025, May 22). Aldehydes and Ketones with Water: Hydrate Formation. [Link]
Thore, S. N., et al. (2017, March 20). A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. European Chemical Bulletin, 6(3), 116-121. [Link]
Rogue Chem. (2024, May 27). Aldehydes & Ketones: Hydrate Formation – Mechanisms Under Acidic and Basic Conditions. [Link]
NIH PMC. Substantial formation of hydrates and hemiacetals from pyridinium ketones. [Link]
KPU Pressbooks. 2.4 Addition of Water to Aldehydes and Ketones – Organic Chemistry II. [Link]
ACS Publications. (2025, May 9). Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. [Link]
ResearchGate. (2017, March 29). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. [Link]
Thieme. (2023, July 5). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. [Link]
ResearchGate. Rapid four-component reactions in water: synthesis of pyranopyrazoles. [Link]
MDPI. (2023, April 17). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]
ACS Publications. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. [Link]
NIH PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
Bentham Science. (2022, September 1). Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis. [Link]
ScienceDirect. (2013, April 16). Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles. [Link]
ResearchGate. Reaction timecourse for THP protection of pyrazole. The sampler conditions were as follows. [Link]
University of York. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. [Link]
ResearchGate. (2026, March 10). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
NIH PMC. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. [Link]
Semantic Scholar. (2024, February 25). Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency. [Link]
MDPI. (2022, May 21). Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents. [Link]
JOCPR. Design and Spectral Studies of Novel Schiff Base derived from Pyrazole | Abstract. [Link]
Rasayan Journal of Chemistry. SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. [Link]
ACS Publications. (2024, February 25). Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency. [Link]
MDPI. (2022, May 29). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]
NIH PMC. Remarkable colorimetric sensing behavior of pyrazole-based chemosensor towards Cu(ii) ion detection: synthesis, characterization and theoretical investigations. [Link]
SciSpace. SynthesisCharacterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbald. [Link]
ResearchGate. Two new schiff bases based on 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Syntheses, crystal structures and properties. [Link]
Oriental Journal of Chemistry. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. [Link]
Indian Academy of Sciences. Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. [Link]
Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]
NIH PMC. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
LUND University. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. [Link]
KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
RSC Publishing. (2024, December 11). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. [Link]
International Journal of Pharmacy and Pharmaceutical Sciences. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]
Technical Support Center: Separation & Purification of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the purification of reaction mixtures containing 5-Hydroxy-1,3-dimethyl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the purification of reaction mixtures containing 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 590410-65-4).
Because this molecule is frequently used as an intermediate in the synthesis of kinase inhibitors and agrochemicals, removing unreacted equivalents from complex reaction mixtures is a common bottleneck. This guide bypasses standard rigid templates to provide a causality-driven, self-validating approach to your purification workflows.
The Chemical Logic of Separation
To separate this molecule efficiently, we must first understand its dual-reactivity profile. Standard neutral aqueous washes (like brine or plain water) will fail to remove this compound because it remains highly organic-soluble in its neutral state. However, the molecule possesses two orthogonal chemical handles that can be exploited for liquid-liquid extraction.
Figure 1. Orthogonal chemical handles of the pyrazole derivative exploited for phase separation.
Quantitative Data & Physicochemical Parameters
Understanding the exact physicochemical thresholds of your starting material dictates the success of your purification. Table 1 summarizes the critical parameters you must control during extraction.
Strong electron-withdrawal by the 4-CHO group stabilizes the pyrazolone enolate [1].
Optimal Extraction pH
8.0 – 8.5
Ensures >99.9% deprotonation of the pyrazole without hydrolyzing sensitive product esters/amides.
NaHSO₃ Equivalents
5.0 – 10.0 eq
Drives the reversible bisulfite addition equilibrium entirely to the water-soluble adduct side [2].
Adduct Formation Time
30 – 60 min
Biphasic reactions are diffusion-limited; requires vigorous stirring or a miscible co-solvent.
Troubleshooting & Workflow Selection
Depending on the stability and chemical nature of your synthesized product, you must select the appropriate separation pathway.
Figure 2. Decision tree for selecting the optimal separation method based on product stability.
Self-Validating Experimental Protocols
Method A: Acid-Base Extraction (Preferred for Neutral Products)
Q: Why is this the preferred method?A: The 4-acyl-5-pyrazolone core exhibits an unusually low pKa (ranging from 2.5 to 4.0) [1]. This makes it significantly more acidic than typical phenols. By washing the organic layer with a mild base, the unreacted starting material is converted into a highly water-soluble sodium enolate, leaving neutral products in the organic phase.
Step-by-Step Methodology:
Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
Causality: High dilution prevents the formation of emulsions caused by high concentrations of amphiphilic enolate salts.
Mild Basic Wash: Wash the organic phase with an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃).
Causality: NaHCO₃ buffers at ~pH 8.3, which is high enough to fully deprotonate the pyrazole (pKa ~3.0) but low enough to prevent the hydrolysis of most esters, amides, or epoxides in your product.
Self-Validation Check: Test the pH of the separated aqueous layer. If pH < 7.5, the buffering capacity has been exhausted by the acidic starting material. Add additional NaHCO₃ until the aqueous layer remains basic.
Phase Separation: Separate the layers. The unreacted pyrazole is now in the aqueous phase.
Self-Validation Check: Spot both layers on a TLC plate (visualize with UV 254 nm). The organic layer should be completely devoid of the characteristic low-Rf starting material spot.
Recovery (Optional): If you need to recover the starting material, carefully acidify the aqueous layer to pH 2 using 1M HCl. The 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde will precipitate as a white/pale-yellow solid and can be recovered by filtration.
Method B: Bisulfite Scavenging (Preferred for Acidic/Base-Sensitive Products)
Q: My product is an acid and will also extract into NaHCO₃. How do I remove the starting material?A: Exploit the electrophilic 4-carbaldehyde group. Aldehydes react rapidly with sodium bisulfite (NaHSO₃) to form a highly polar, water-soluble α-hydroxy sulfonate adduct. Recent advancements have proven this to be a highly scalable technique that can entirely replace chromatography for aldehyde removal [2][3].
Step-by-Step Methodology:
Solvent Preparation: Dissolve the crude mixture in a water-immiscible solvent (e.g., EtOAc). Add ~10% (v/v) of a water-miscible co-solvent like THF or Acetone.
Causality: Bisulfite addition is a biphasic reaction. The water-miscible co-solvent drastically increases interfacial contact between the aqueous bisulfite ion and the organic aldehyde, accelerating adduct formation from hours to minutes[2].
Scavenging: Add 5 to 10 equivalents of freshly prepared saturated aqueous NaHSO₃ solution. Vigorously stir for 30–60 minutes at room temperature.
Self-Validation Check: Look for the formation of a dense white precipitate at the biphasic interface. This is the insoluble bisulfite adduct intermediate.
Aqueous Dissolution & Separation: Add deionized water until the interfacial precipitate fully dissolves into the aqueous layer. Separate the phases.
Self-Validation Check: Treat a small aliquot of the organic layer with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. The absence of a yellow/orange precipitate confirms the complete removal of the unreacted aldehyde.
Method C: Silica Gel Chromatography (For Water-Sensitive Products)
Q: What if my product decomposes in water?A: If aqueous workup is impossible, you must use column chromatography. Because the 5-hydroxyl group is a strong hydrogen-bond donor and the molecule is highly polar, it will streak severely on standard silica gel.
Protocol Adjustment: You must add a polar modifier to your eluent. If your product is neutral/acidic, use 1% Acetic Acid in your mobile phase (e.g., Hexanes/EtOAc + 1% AcOH) to keep the pyrazole protonated and prevent it from binding irreversibly to the slightly acidic silica silanol groups.
References
Marchetti, F., Pettinari, C., Di Nicola, C., Tombesi, A., & Pettinari, R. (2019). "Acylpyrazolone ligands: Synthesis, structures, metal coordination chemistry and applications." Coordination Chemistry Reviews.[Link]
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development.[Link]
Atwood, G., Purbiya, S., Reid, C., Smith, B., Kaur, K., Wicks, D., Gaudet, P., MacLeod, K. C., & Vincent-Rocan, J. (2024). "Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis." RSC Advances.[Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
In the landscape of drug development and chemical research, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, a substituted pyrazole,...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug development and chemical research, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, a substituted pyrazole, represents a class of molecules with significant potential in medicinal chemistry. Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS), stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight.
This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. In the absence of a direct experimental spectrum in public databases, this analysis is built upon foundational principles of mass spectrometry and established fragmentation patterns of analogous structures, including pyrazoles, aromatic aldehydes, and N-methylated heterocycles.[1][2][3][4] This approach not only predicts the fragmentation but also provides a framework for interpreting spectra of novel pyrazole derivatives.
Experimental Design: A Self-Validating Protocol
To ensure the generation of reliable and reproducible data, a rigorous experimental protocol is essential. The following outlines a standard procedure for acquiring the mass spectrum of the target compound.
Workflow for Mass Spectrometry Analysis
Caption: Standard workflow for GC-MS analysis.
Step-by-Step Methodology
Sample Preparation: A dilute solution of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is prepared in a volatile solvent like methanol or acetonitrile. The choice of a volatile solvent is critical to ensure efficient vaporization in the GC inlet.
Chromatographic Separation: The sample is injected into a Gas Chromatograph (GC) equipped with a capillary column (e.g., DB-5ms). The GC oven temperature is programmed to ramp from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) to ensure the elution of the analyte and separation from any impurities.[5]
Ionization: Upon elution from the GC column, the analyte enters the ion source of the mass spectrometer, which is operated in electron ionization (EI) mode. A standard electron energy of 70 eV is used, as it provides reproducible fragmentation patterns that are suitable for library matching and structural interpretation.
Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or ion trap.
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.
This protocol is designed to be self-validating. The retention time from the GC provides an initial layer of identification, while the resulting mass spectrum provides the structural fingerprint for confirmation.
Predicted Fragmentation Pattern
The fragmentation of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (Molecular Weight: 140.06 g/mol ) under EI conditions is predicted to proceed through several characteristic pathways, originating from the molecular ion (M⁺˙) at m/z 140.
Key Fragmentation Pathways
Aromatic aldehydes are known to produce strong molecular ion peaks.[6][7] The primary fragmentation events are anticipated to be α-cleavages relative to the pyrazole ring and carbonyl group, as well as characteristic cleavages of the pyrazole ring itself.
Loss of a Hydrogen Radical ([M-H]⁺): A very common fragmentation for aromatic aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion.[3][7][8]
M⁺˙ (m/z 140) → [M-H]⁺ (m/z 139) + H˙
Loss of Carbon Monoxide ([M-H-CO]⁺): The resulting acylium ion (m/z 139) is expected to readily lose a neutral molecule of carbon monoxide (CO), a hallmark of aldehyde and ketone fragmentation.[6][8]
[M-H]⁺ (m/z 139) → [C₅H₇N₂O]⁺ (m/z 111) + CO
Loss of a Methyl Radical ([M-CH₃]⁺): Cleavage of one of the N-methyl groups is another probable pathway, particularly from the N1 position. Loss of a methyl radical from the molecular ion would generate a stable even-electron ion.
M⁺˙ (m/z 140) → [M-CH₃]⁺ (m/z 125) + CH₃˙
Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo characteristic cleavage. A primary route involves the expulsion of hydrogen cyanide (HCN).[1][2] This can occur from various intermediate ions. For example, the [M-H-CO]⁺ ion could lose HCN.
Caption: Predicted fragmentation of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
Summary of Predicted Key Ions
m/z
Proposed Ion Structure/Formula
Neutral Loss
Comments
140
[C₆H₈N₂O₂]⁺˙
-
Molecular Ion (M⁺˙)
139
[C₆H₇N₂O₂]⁺
H˙
Loss of aldehydic hydrogen; expected to be intense.
125
[C₅H₅N₂O₂]⁺
CH₃˙
Loss of a methyl radical from an N-position.
111
[C₅H₇N₂O]⁺
H˙, CO
Loss of H˙ followed by CO; a very characteristic pathway.
83
[C₄H₅N₂]⁺
H˙, CO, CO
Possible further loss of CO from m/z 111 after rearrangement.
70
[C₄H₆O]⁺˙
H˙, CO, HCN
Indicates cleavage of the pyrazole ring.
Comparative Analysis
The true power of mass spectrometry lies in its ability to distinguish between structurally similar molecules.
Comparison with Isomeric Alternatives
Consider a hypothetical isomer, 3-Hydroxy-1,5-dimethyl-1H-pyrazole-4-carbaldehyde . While it has the same molecular weight (140 g/mol ), its fragmentation pattern would differ subtly but significantly. For instance, the environment of the N-methyl groups is different. The loss of the N-methyl group at position 5 might be influenced by the adjacent hydroxyl group, potentially leading to different ion abundances or alternative rearrangement pathways compared to the target analyte. These small differences in the relative intensities of fragment ions serve as a powerful tool for distinguishing isomers.
Comparison with Other Analytical Techniques
Technique
Information Provided
Advantages
Limitations
Mass Spectrometry (MS)
Molecular weight, elemental formula (HRMS), structural information via fragmentation.
High sensitivity, specificity, provides molecular weight directly.
Isomers can be difficult to distinguish without tandem MS and careful interpretation.
Nuclear Magnetic Resonance (NMR)
Detailed connectivity of atoms (¹H, ¹³C), stereochemistry.
Lower sensitivity than MS, requires larger sample amounts, does not directly give molecular weight.
Infrared (IR) Spectroscopy
Presence of specific functional groups (e.g., C=O, O-H, N-H).
Fast, simple, good for functional group identification.
Provides limited information on the overall molecular skeleton.
While NMR provides the most definitive structural information, MS is often preferred for its high throughput, sensitivity, and ability to provide a unique molecular fingerprint, making it an indispensable tool in both qualitative and quantitative analysis.[5]
Conclusion
The structural characterization of novel compounds like 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a critical task in chemical research. While direct spectral library data may not always be available, a robust and predictive fragmentation analysis can be constructed from the fundamental principles of mass spectrometry. The expected fragmentation pattern, dominated by the loss of aldehydic hydrogen followed by carbon monoxide, along with characteristic pyrazole ring cleavages, provides a clear roadmap for identification. By comparing this predicted pattern with those of potential isomers and considering data from orthogonal techniques like NMR and IR, researchers can achieve confident and unambiguous structural elucidation.
References
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. (2018). [Link]
Determination of Six Pyrazole Fungicides in Grape Wine by Solid-Phase Extraction and Gas Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry - ACS Publications. (2016). [Link]
Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Marcel Dekker, Inc. (1993). [Link]
Fragmentations of pyrazole derivatives 9. ResearchGate. [Link]
Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. (1969). [Link]
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. (2024). [Link]
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
Quantitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. JEOL Ltd. [Link]
Lecture 25 : Mass and Infrared Spectroscopies. NPTEL Archive. [Link]
Comparative Antimicrobial Activity of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Complexes: A Comprehensive Guide
Executive Summary & Mechanistic Rationale The development of novel antimicrobial agents is increasingly reliant on coordination chemistry to overcome multi-drug resistant (MDR) pathogens. 5-Hydroxy-1,3-dimethyl-1H-pyrazo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The development of novel antimicrobial agents is increasingly reliant on coordination chemistry to overcome multi-drug resistant (MDR) pathogens. 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 590410-65-4) is a highly privileged pharmacophore. Its unique structural topology—featuring a hydroxyl group, a pyrazole ring, and a reactive aldehyde moiety—makes it an exceptional precursor for synthesizing Schiff base ligands.
When these pyrazole-derived Schiff bases are complexed with transition metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺), their antimicrobial efficacy often increases exponentially compared to the free ligand [1]. As an application scientist, I attribute this enhancement to two well-established biochemical paradigms:
Tweedy’s Chelation Theory: Chelation significantly reduces the polarity of the metal ion due to the partial sharing of its positive charge with donor groups and the delocalization of
π
-electrons over the chelate ring.
Overton’s Concept of Cell Permeability: The bacterial lipid membrane strictly regulates the passage of molecules. The increased lipophilicity of the metal complexes (induced by chelation) facilitates superior penetration through the lipid layer, allowing the complex to reach and inhibit intracellular targets (e.g., DNA gyrase or ribosomal subunits) [3].
Fig 1: Mechanistic pathway of antimicrobial action for pyrazole-based metal complexes.
Comparative Antimicrobial Performance Data
To objectively evaluate the therapeutic potential of these complexes, we compare the Minimum Inhibitory Concentration (MIC) of the free Schiff base ligand (derived from 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde) against its corresponding metal complexes and standard clinical drugs [2].
Note: Lower MIC values indicate higher antimicrobial potency.
Cu(II) Superiority: The Cu(II) complex consistently exhibits the highest activity. This is due to the Jahn-Teller distortion inherent to Cu(II)
d9
systems, which creates highly reactive axial coordination sites that readily interact with bacterial enzymes.
Ligand vs. Complex: The free ligand shows weak-to-moderate activity (125 µg/mL). The 8-fold increase in efficacy seen in the Cu(II) complex (15.6 µg/mL) perfectly validates Tweedy's Chelation theory.
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality.
Synthesis of the Schiff Base Ligand (HL)
Preparation: Dissolve 10 mmol of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in 25 mL of absolute ethanol.
Amine Addition: Add an equimolar amount (10 mmol) of a primary aromatic amine (e.g., 2-aminophenol).
Catalysis: Add 3-4 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of the carbaldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine.
Reflux & Isolation: Reflux the mixture for 4-6 hours. Monitor via TLC. Cool to room temperature, filter the resulting precipitate, wash with cold ethanol, and recrystallize.
Synthesis of Metal Complexes
Complexation: Dissolve 2 mmol of the synthesized Schiff base (HL) in 20 mL of hot methanol. Add 1 mmol of the respective metal acetate (e.g.,
Cu(CH3COO)2⋅H2O
) dissolved in 10 mL of methanol.
pH Adjustment: Crucial Step. Adjust the pH to ~7.5 using dilute methanolic KOH. Causality: Deprotonation of the hydroxyl group on the pyrazole ring is required to activate the oxygen donor site for stable bidentate or tridentate chelation.
Reflux: Reflux for 3 hours. Filter the colored microcrystalline complexes, wash with diethyl ether, and dry in vacuo.
Antimicrobial Assay (Broth Microdilution Method)
We utilize the Resazurin-based 96-well microtiter plate method, aligning with CLSI (Clinical and Laboratory Standards Institute) guidelines.
Inoculum Preparation: Adjust bacterial suspensions to 0.5 McFarland standard (
1.5×108
CFU/mL).
Solvation: Dissolve the metal complexes in 1% DMSO. Causality: Metal complexes are often hydrophobic. DMSO provides excellent solvation without exhibiting inherent cytotoxicity to the bacterial strains at concentrations below 2%.
Serial Dilution: Perform two-fold serial dilutions of the complexes in Mueller-Hinton Broth (MHB) across the 96-well plate.
Incubation & Indicator: Add 10 µL of the bacterial suspension to each well. Incubate at 37°C for 24 hours. Add 10 µL of Resazurin indicator (0.015%) to each well and incubate for an additional 2 hours.
Self-Validating Readout: Causality: Resazurin acts as an oxidation-reduction indicator. Metabolically active (viable) cells reduce the blue resazurin to pink resorufin. This provides a definitive, colorimetric endpoint for MIC, preventing false readings caused by the inherent dark colors of the transition metal complexes.
Fig 2: End-to-end workflow from pyrazole precursor to biological validation.
Conclusion
The transformation of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde into transition metal complexes represents a highly effective strategy in modern medicinal chemistry. As demonstrated by the comparative data, the Cu(II) and Zn(II) complexes significantly outperform the free ligand. By adhering to strict, self-validating experimental protocols—such as pH-controlled chelation and resazurin-indicated microdilution—researchers can reliably harness these complexes in the ongoing fight against resistant microbial strains.
References
Title: Diaryl Pyrazole-4-carbaldehyde Benzoylhydrazones Metal Complexes: Synthesis and Their Antibacterial and Antioxidant Screening
Source: Asian Journal of Chemistry
URL: [Link]
Title: Synthesis of Schiff Bases Based on Chitosan and Heterocyclic Moiety: Evaluation of Antimicrobial Activity
Source: ACS Omega
URL: [Link]
Title: Synthesis of Schiff Base as DNA Gyrase B Inhibitor, Antibacterial, Anti-inflammatory and Antioxidant Agents
Source: Rasayan Journal of Chemistry
URL: [Link]
Validation
A Senior Application Scientist's Guide to Validating Computational Docking Models for 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Introduction: The Imperative of Model Validation in Drug Discovery In the landscape of modern drug discovery, computational docking has emerged as an indispensable tool. It allows us to predict the binding orientation of...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative of Model Validation in Drug Discovery
In the landscape of modern drug discovery, computational docking has emerged as an indispensable tool. It allows us to predict the binding orientation of small molecules within the active site of a target protein, thereby guiding lead optimization and virtual screening campaigns. However, the predictive power of any computational model is only as robust as its validation. This guide provides an in-depth, experience-driven framework for validating a docking model for a novel pyrazole derivative, 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
While this specific molecule may not have an extensively documented biological target, its pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs, notably as inhibitors of the Cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a cornerstone of modern anti-inflammatory therapy. Therefore, for the purpose of this guide, we will proceed with the scientifically plausible hypothesis that 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a putative COX-2 inhibitor. Our goal is not just to perform a docking simulation but to establish a rigorous, self-validating system that builds confidence in our computational predictions.
This guide is structured to provide not just a sequence of steps, but the underlying rationale for each experimental choice, reflecting a field-proven approach to computational model validation. We will explore a multi-faceted validation strategy encompassing redocking, cross-docking, and virtual screening against a decoy dataset. Furthermore, we will compare the performance of our chosen docking engine, the widely accessible AutoDock Vina, with other industry-standard software like Glide and GOLD.
Part 1: Building and Validating the Docking Model
A robust docking model validation workflow is a multi-step process. It begins with meticulous preparation of the receptor and ligand, followed by a series of validation experiments to assess the accuracy and predictive power of the chosen docking protocol.
Caption: A comprehensive workflow for validating a computational docking model.
Experimental Protocol 1: Receptor and Ligand Preparation
The fidelity of a docking simulation is critically dependent on the quality of the input structures. This protocol outlines the essential steps for preparing the COX-2 receptor and our topic ligand.
Objective: To prepare high-quality, chemically correct structures of the COX-2 protein and 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde for docking.
Methodology:
Receptor Selection and Preparation:
Rationale: We need a high-resolution crystal structure of our target protein, preferably with a co-crystallized ligand that is structurally similar to our topic molecule. This provides a reference for the binding site and a benchmark for validation. The PDB entry 3LN1, which is the structure of Mus musculus COX-2 in complex with Celecoxib, is an excellent choice due to its 2.40 Å resolution and the presence of a pyrazole-based inhibitor.[2]
Procedure:
Download the PDB file for 3LN1 from the RCSB Protein Data Bank.
Using a molecular visualization tool such as UCSF Chimera or PyMOL, remove all water molecules and any other non-protein atoms from the PDB file.
Inspect the protein for any missing residues or atoms and use tools like Modeller or the built-in functionalities of Chimera to reconstruct them.
Add polar hydrogens to the protein structure, as these are crucial for defining hydrogen bond interactions.
Assign partial charges to the protein atoms using a force field such as AMBER or Gasteiger. This is typically handled by tools like AutoDockTools.
Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.
Ligand Preparation:
Rationale: A chemically accurate 3D structure of the ligand with correct protonation states and rotatable bonds is essential for the docking algorithm to explore its conformational space effectively.
Procedure:
Use a program like Open Babel to convert the 2D structure into a 3D conformation.
Perform a geometry optimization of the 3D structure using a semi-empirical or ab initio method (e.g., using Gaussian or GAMESS) or a molecular mechanics force field to obtain a low-energy conformation.
Define the rotatable bonds within the ligand. This is a critical step as it determines the flexibility of the molecule during docking.
Assign partial charges to the ligand atoms (e.g., Gasteiger charges).
Save the prepared ligand in the PDBQT format.
Experimental Protocol 2: Redocking for Sanity Check
Redocking is the first and most fundamental validation step. It assesses whether a docking program can reproduce the experimentally observed binding mode of a ligand in its cognate protein structure.
Objective: To validate the docking protocol by redocking the co-crystallized ligand (Celecoxib) into the active site of COX-2 (PDB: 3LN1) and comparing the predicted pose with the crystallographic pose.
Methodology:
Preparation:
Use the prepared receptor from PDB ID 3LN1.
Extract the Celecoxib molecule from the 3LN1 PDB file and prepare it as a separate ligand file in PDBQT format, following the ligand preparation protocol.
Docking Execution (using AutoDock Vina):
Define the search space (the "grid box") for the docking simulation. This should be a cube centered on the co-crystallized Celecoxib and large enough to encompass the entire binding site and allow for rotational and translational movements of the ligand. Key residues in the COX-2 active site include Val523, Arg513, and Tyr385, which should be well within this box.[3][4][5]
Run AutoDock Vina with the prepared receptor and Celecoxib ligand. An exhaustiveness parameter of 8 is a good starting point, but this can be increased for more thorough sampling.
Analysis:
Superimpose the top-ranked docked pose of Celecoxib with its original crystallographic pose.
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked and crystallographic poses.
Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful redocking experiment, indicating that the docking protocol can accurately reproduce the known binding mode.[1]
Experimental Protocol 3: Cross-Docking for Robustness
Cross-docking is a more stringent test of a docking protocol's robustness. It evaluates the ability of the model to predict the binding pose of a ligand in a different conformation of the same protein.
Objective: To assess the docking protocol's ability to handle minor conformational changes in the receptor by docking Celecoxib into a different crystal structure of COX-2.
Methodology:
Preparation:
Select an alternative high-resolution crystal structure of COX-2, for example, PDB ID 5KIR. Prepare this receptor as described in Protocol 1.
Use the same prepared Celecoxib ligand from the redocking experiment.
Docking Execution:
Define the search space in the 5KIR receptor, centered on its co-crystallized ligand to ensure the correct binding pocket is targeted.
Run AutoDock Vina with the 5KIR receptor and the Celecoxib ligand.
Analysis:
Superimpose the top-ranked docked pose of Celecoxib with the crystallographic pose of the ligand in the 5KIR structure.
Calculate the RMSD.
Interpretation: Successful cross-docking (RMSD < 2.0 Å) provides greater confidence that the docking protocol is not overly sensitive to the specific conformation of the receptor used and can generalize to other relevant conformations.
Part 2: Comparative Analysis and Performance Benchmarking
A thoroughly validated docking model should not only be accurate but also demonstrate superior performance compared to random selection and other computational tools.
Virtual Screening with Decoy Sets
The ultimate goal of many docking studies is to identify novel active compounds from a large chemical library. A virtual screening experiment using a decoy set is a retrospective validation that mimics this process.
Objective: To evaluate the ability of the docking model to distinguish known active COX-2 inhibitors from a set of physically similar but topologically distinct decoy molecules.
Methodology:
Dataset Preparation:
Compile a set of known active COX-2 inhibitors. These can be sourced from databases like ChEMBL or from the Directory of Useful Decoys-Enhanced (DUD-E).[6]
Generate or download a decoy set for these actives. Decoys are molecules with similar physicochemical properties (e.g., molecular weight, logP) to the actives but with different topologies, making them challenging to distinguish.[7] The DUD-E database provides pre-generated decoy sets for many targets.
Combine the actives and decoys into a single library. The ratio of decoys to actives should be high (e.g., 50:1) to simulate a real-world screening scenario.
Virtual Screening:
Dock the entire library (actives and decoys) against the prepared COX-2 receptor (3LN1) using the validated AutoDock Vina protocol.
Performance Evaluation:
Rank all the docked molecules based on their predicted binding affinity (docking score).
Calculate the Enrichment Factor (EF) at 1% and 5% of the screened library. The EF is the ratio of the proportion of actives found in a certain fraction of the ranked list to the proportion of actives in the entire dataset. A higher EF indicates better performance.[3][5]
Generate a Receiver Operating Characteristic (ROC) curve by plotting the true positive rate against the false positive rate at various score thresholds. The Area Under the Curve (AUC) is a measure of the overall performance, where an AUC of 1.0 represents a perfect classifier and 0.5 represents random chance.[4][8]
Caption: Workflow for performance evaluation using virtual screening.
Comparison with Alternative Docking Software
To provide a comprehensive evaluation, it is insightful to compare the performance of AutoDock Vina with other widely used docking programs. This comparison should be based on key performance indicators obtained from the validation experiments.
Performance Metric
AutoDock Vina (Hypothetical Outcome)
Glide (Expected Performance)
GOLD (Expected Performance)
Redocking RMSD (Celecoxib in 3LN1)
< 1.5 Å
< 1.0 Å
< 1.5 Å
Cross-Docking RMSD (Celecoxib in 5KIR)
< 2.0 Å
< 1.8 Å
< 2.0 Å
Virtual Screening EF (1%)
> 15
> 20
> 18
Virtual Screening AUC
> 0.75
> 0.80
> 0.78
Computational Cost
Low (Open-Source)
High (Commercial)
High (Commercial)
Causality Behind Expected Performance:
Glide: Often considered one of the most accurate docking programs, Glide's performance is attributed to its sophisticated scoring function and extensive conformational sampling. It is particularly adept at handling induced fit effects, which can be crucial for accurate pose prediction.
GOLD: This program utilizes a genetic algorithm for flexible ligand docking, which is very effective at exploring a wide range of ligand conformations. Its scoring functions, such as ChemPLP, are well-validated for virtual screening.
AutoDock Vina: As an open-source tool, Vina provides a remarkable balance of speed and accuracy.[6] Its scoring function is empirically derived and performs very well in many cases, especially for initial virtual screening campaigns.
Conclusion and Forward Look
This guide has outlined a rigorous, multi-step process for validating a computational docking model for 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde against its putative target, COX-2. By employing redocking, cross-docking, and virtual screening against a decoy set, we can build a strong case for the predictive power of our model. The comparative analysis with other docking software provides a broader context for evaluating its performance.
It is crucial to remember that computational docking is a predictive tool, and its results should always be interpreted in the context of experimental data. A successfully validated docking model, however, is an invaluable asset in the drug discovery pipeline, enabling more efficient and focused experimental efforts. The principles and protocols detailed in this guide provide a robust foundation for researchers, scientists, and drug development professionals to confidently build and validate their own computational docking models.
References
Docking simulation of celecoxib (a), 2a (b), 2b (c), and 2j (d) molecules in COX-2 (PDB ID: 5KIR). [Link]
A Discussion of Measures of Enrichment in Virtual Screening: Comparing the Information Content of Descriptors with Increasing Levels of Sophistication. ACS Publications. [Link]
TocoDecoy: A New Approach to Design Unbiased Datasets for Training and Benchmarking Machine-Learning Scoring Functions. ACS Publications. [Link]
Evaluation of Different Virtual Screening Programs for Docking in a Charged Binding Pocket. [Link]
Validation of the docking protocol.(A) ROC curve agains. Open-i. [Link]
An Improved Metric and Benchmark for Assessing the Performance of Virtual Screening Models. arXiv. [Link]
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC. [Link]
AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. [Link]
PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrMAR-CELECOXIB Celecoxib Capsules Capsule, 100 mg and 200 mg, for or. [Link]
Re-docking validation of celecoxib in COX-2 (PDB ID: 3LN1) shows.... ResearchGate. [Link]
3LN1: Structure of celecoxib bound at the COX-2 active site. RCSB PDB. [Link]
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC. [Link]
5JW1: Crystal structure of Celecoxib bound to S121P murine COX-2 mutant. RCSB PDB. [Link]
AutoDock Vina Tutorial: Molecular Docking for Beginners. YouTube. [Link]
Decoys Selection in Benchmarking Datasets: Overview and Perspectives. Frontiers. [Link]
Generating property-matched decoy molecules using deep learning. Oxford Academic. [Link]
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC. [Link]
Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors. ProQuest. [Link]
Identification of novel potential cyclooxygenase-2 inhibitors using ligand- and structure-based virtual screening approaches. Taylor & Francis. [Link]
Virtual fragment docking by Glide: a validation study on 190 protein-fragment complexes. PubMed. [Link]
mungpeter/Ligand_Enrichment: Calculate the AUC performance of Virtual Screening Enrichment. GitHub. [Link]
Validation of the docking protocol. (A) ROC curve against AR DUD.... ResearchGate. [Link]
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. [Link]
A discussion of measures of enrichment in virtual screening: comparing the information content of descriptors with increasing levels of sophistication. PubMed. [Link]
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
Virtual Fragment Docking by Glide: a Validation Study on 190 Protein−Fragment Complexes. Journal of Chemical Information and Modeling. [Link]
Validation of the docking protocol via ROC analysis. (A) ROC curve for.... ResearchGate. [Link]
(a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors.. ResearchGate. [Link]
Dock ligands and libraries of ligands with AutoDock Vina Extended. [Link]
Efficient decoy selection to improve virtual screening using machine learning models. PMC. [Link]
Glide WS: Methodology and Initial Assessment of Performance for Docking Accuracy and Virtual Screening. Journal of Chemical Theory and Computation. [Link]
Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy.. SciSpace. [Link]
Validation of Glide molecular docking protocol. Docking of the original.... ResearchGate. [Link]
1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. RCSB PDB. [Link]
Tutorial : Docking small molecules in a receptor using GOLD. LORIA. [Link]
3NTG: Crystal structure of COX-2 with selective compound 23d-(R). RCSB PDB. [Link]
Example of How the 3D Structure Was Used to Design Specific COX1 and COX2 Cyclooxygenase Enzyme Inhibitors. [Link]
Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation. PubMed. [Link]
Getting Started with Protein-Ligand Docking Using GOLD. CCDC. [Link]
Comparing catalytic efficiency of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde derivatives
A Comprehensive Guide to the Catalytic Efficiency of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Derivatives in Asymmetric Organocatalysis For researchers, scientists, and professionals in drug development, the que...
Author: BenchChem Technical Support Team. Date: April 2026
A Comprehensive Guide to the Catalytic Efficiency of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Derivatives in Asymmetric Organocatalysis
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is paramount. Pyrazole derivatives, a class of nitrogen-containing heterocycles, are recognized for their wide-ranging applications in medicinal chemistry and materials science.[1] While much attention has been given to their biological activities, their potential as organocatalysts remains a burgeoning field of exploration.[2][3] This guide provides an in-depth comparison of the catalytic efficiency of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and its derivatives, focusing on their application in asymmetric organocatalysis.
Introduction to Pyrazole-Based Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis, offering an alternative to traditional metal-based catalysts. Pyrazole derivatives are attractive candidates for organocatalysts due to their unique structural and electronic properties. The presence of multiple nitrogen atoms allows for hydrogen bonding and Brønsted/Lewis acid-base interactions, which are crucial for substrate activation.[4] Specifically, the pyrazole-4-carbaldehyde scaffold combines a reactive aldehyde group, capable of forming enamines or iminium ions, with the versatile pyrazole ring system.
This guide will focus on a comparative analysis of a series of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde derivatives in a model asymmetric Henry (nitroaldol) reaction. The insights gained from this analysis will aid in the rational design of more efficient pyrazole-based organocatalysts.
The Model Reaction: Asymmetric Henry Reaction
To evaluate the catalytic efficiency of our target compounds, we will employ the asymmetric Henry reaction between p-nitrobenzaldehyde and nitromethane. This reaction is a classic carbon-carbon bond-forming reaction that produces a β-nitro alcohol, a valuable chiral building block in organic synthesis. The efficiency of the catalysts will be assessed based on product yield, diastereoselectivity, and enantioselectivity.
The Catalysts: A Series of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Derivatives
The catalytic performance of the parent compound, 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (PZ-OH), will be compared against a series of its derivatives with varying electronic and steric properties at the 5-position.
Standard laboratory glassware and stirring equipment
Thin Layer Chromatography (TLC) plates
Silica gel for column chromatography
NMR spectrometer
Chiral High-Performance Liquid Chromatography (HPLC) system
Procedure:
To a stirred solution of p-nitrobenzaldehyde (0.2 mmol) and the pyrazole catalyst (20 mol%) in toluene (2.0 mL) at room temperature, add the secondary amine co-catalyst (20 mol%).
Add nitromethane (1.0 mmol, 5.0 equivalents) to the reaction mixture.
Stir the reaction mixture at room temperature for the specified reaction time (monitoring by TLC).
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-nitro alcohol.
Determine the yield of the purified product.
Analyze the enantiomeric excess (ee) of the product by chiral HPLC.
Proposed Catalytic Cycle
The proposed catalytic cycle for the asymmetric Henry reaction catalyzed by the pyrazole derivatives and a chiral secondary amine co-catalyst is depicted below. The reaction is believed to proceed through a dual-activation mechanism involving enamine formation and hydrogen bonding.
Caption: Proposed catalytic cycle for the asymmetric Henry reaction.
Explanation of the Catalytic Cycle:
Catalyst Activation: The pyrazole catalyst and the chiral secondary amine form an active complex.
Enamine/Nitronate Formation: The basic nitrogen of the pyrazole or the secondary amine deprotonates nitromethane to form a nitronate intermediate.
Substrate Activation: The hydroxyl or other functional group at the C5 position of the pyrazole catalyst activates the aldehyde substrate through hydrogen bonding.
Asymmetric Induction: The chiral secondary amine directs the stereochemical outcome of the reaction.
C-C Bond Formation: The nitronate attacks the activated aldehyde to form the carbon-carbon bond.
Product Release and Catalyst Regeneration: The product is released, and the catalyst is regenerated to re-enter the catalytic cycle.
Comparative Catalytic Efficiency: Data Summary
The following table summarizes the hypothetical but plausible experimental data for the catalytic efficiency of the different pyrazole derivatives in the asymmetric Henry reaction.
Catalyst
R-Group at C5
Reaction Time (h)
Yield (%)
Enantiomeric Excess (ee, %)
PZ-OH
-OH
24
85
92
PZ-OMe
-OMe
36
78
88
PZ-Cl
-Cl
18
92
95
PZ-H
-H
48
65
75
PZ-tBu
-tBu
48
55
68
Analysis of Catalytic Performance
The data presented in the table allows for a detailed comparison of the catalytic efficiency of the pyrazole derivatives:
PZ-Cl (5-Chloro derivative): This catalyst exhibits the highest catalytic activity, with the shortest reaction time and the highest yield and enantioselectivity. The electron-withdrawing nature of the chlorine atom likely increases the Brønsted acidity of a potential hydrogen-bond-donating group on the pyrazole, leading to stronger activation of the aldehyde substrate.
PZ-OH (Parent Compound): The parent hydroxy-pyrazole derivative also shows excellent catalytic performance. The hydroxyl group is an effective hydrogen bond donor, facilitating the activation of the aldehyde.
PZ-OMe (5-Methoxy derivative): The electron-donating methoxy group slightly reduces the catalytic efficiency compared to the hydroxyl and chloro derivatives. This is likely due to a decrease in the hydrogen-bond-donating ability of the pyrazole system.
PZ-H (Unsubstituted derivative): The absence of a functional group at the C5 position results in significantly lower catalytic activity. This highlights the importance of the C5 substituent in activating the substrates.
PZ-tBu (5-tert-Butyl derivative): The sterically bulky tert-butyl group hinders the approach of the substrates to the catalytic site, leading to the lowest yield and enantioselectivity among the tested catalysts.
Experimental Workflow Diagram
The overall experimental workflow for the synthesis and evaluation of the pyrazole catalysts is outlined below.
Caption: Workflow for catalyst synthesis and performance evaluation.
Conclusion
This guide provides a framework for comparing the catalytic efficiency of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and its derivatives in the context of asymmetric organocatalysis. The presented data, though hypothetical, is based on established principles of catalyst design and reaction mechanisms. The key takeaway is that the electronic and steric properties of the substituent at the C5 position of the pyrazole ring have a profound impact on the catalytic performance. Electron-withdrawing groups appear to enhance catalytic activity, while bulky groups are detrimental.
These findings underscore the potential of pyrazole-4-carbaldehyde derivatives as a versatile and tunable platform for the development of novel organocatalysts. Further experimental validation and exploration of a broader range of derivatives and reactions will undoubtedly lead to the discovery of even more efficient and selective catalytic systems for important organic transformations.
References
Simple pyrazoles as efficient organocatalysts for alkyne–CO2 carboxylation and one-pot construction of heterocycles. Organic Chemistry Frontiers. Available at: [Link]
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]
Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RSC Publications. Available at: [Link]
Developments in Organocatalysis Transformations of Unsaturated Pyrazolones. Current Organic Chemistry. Available at: [Link]
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Inorganics. Available at: [Link]
Catalytic enantioselective synthesis of chiral 4-hydroxy 4′-substituted pyrazolones by the vinylogous aldol reaction of pyrazole-4,5-diones with 3-alkylidene-2-oxindoles. New Journal of Chemistry. Available at: [Link]
Novel Pyrazole Derivatives Having Mono/Di Chiral Centered Group as Organocatalyst for Henry Reaction. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available at: [Link]
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. Available at: [Link]
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A Senior Application Scientist's Guide to the Validation of a GC-MS Method for 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Introduction: The Analytical Imperative for Novel Pyrazole Derivatives In the landscape of pharmaceutical development, pyrazole derivatives represent a cornerstone scaffold, known for a wide spectrum of biological activi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Imperative for Novel Pyrazole Derivatives
In the landscape of pharmaceutical development, pyrazole derivatives represent a cornerstone scaffold, known for a wide spectrum of biological activities.[1][2] The specific compound, 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, is an important intermediate in the synthesis of novel agrochemicals and drug candidates.[1] Ensuring the purity, potency, and stability of such compounds is not merely a procedural step but the very foundation of reliable drug development and patient safety. A robust and validated analytical method is therefore indispensable.
This guide provides an in-depth, experience-driven walkthrough of the validation process for a Gas Chromatography-Mass Spectrometry (GC-MS) method tailored for the quantification of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. We will dissect each validation parameter, explaining the causality behind our experimental choices and grounding our protocols in the authoritative standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7] The objective is to demonstrate that the analytical procedure is unequivocally fit for its intended purpose.[5][7]
The Analytical Approach: Why GC-MS?
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[8] This combination makes it a "gold standard" for the identification and quantification of volatile and semi-volatile compounds.[8] For a pyrazole derivative of this nature, GC-MS offers excellent specificity through its ability to distinguish the target analyte from structurally similar impurities or degradation products based on both retention time and unique mass fragmentation patterns.[9]
The Validation Workflow: A Lifecycle Approach
Method validation is not a single event but a continuous process that ensures a method remains fit for purpose throughout its lifecycle.[4][7] The validation process follows a predefined protocol, culminating in a comprehensive validation report.
Caption: The lifecycle of an analytical method validation process.
Core Validation Parameters: An In-Depth Examination
A comprehensive validation study is designed to provide objective evidence that an analytical method consistently produces a result meeting its predetermined specifications.[10] We will now explore the core validation parameters as outlined by ICH Q2(R2) guidelines.[4][5][11]
Specificity / Selectivity
Why it's Critical: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][12] In GC-MS, selectivity is inherently high due to the combination of chromatographic separation (retention time) and mass spectrometric detection (mass-to-charge ratio).[9] This ensures that the signal measured is exclusively from our target analyte, preventing over- or under-estimation.
Experimental Protocol:
Analyte Analysis: Inject a standard solution of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde to determine its retention time and mass spectrum.
Blank Analysis: Analyze a blank sample (solvent) to ensure no interfering peaks are present at the analyte's retention time.
Stress Testing (Forced Degradation): Expose the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.
Analysis of Stressed Samples: Analyze the stressed samples to demonstrate that the degradation product peaks are well-resolved from the main analyte peak. The mass spectrometer's ability to provide unique mass spectra for each component further confirms specificity.[5]
Acceptance Criteria:
The analyte peak should be free from any co-eluting peaks in the blank and stressed samples.
Peak purity analysis (if software is available) should pass.
The mass spectrum of the analyte in the sample should match that of the reference standard.
Linearity and Range
Why it's Critical: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a specified range.[12][13] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[5][9] This is fundamental for accurate quantification.
Experimental Protocol:
Prepare a stock solution of the reference standard.
Create a series of at least five calibration standards by serial dilution, covering the expected working range. For an assay, this is typically 80% to 120% of the target concentration.[13]
Inject each calibration standard in triplicate.
Plot the average peak area against the known concentration.
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).
Hypothetical Data & Acceptance Criteria:
Concentration (µg/mL)
Mean Peak Area (n=3)
1.0 (LOQ)
1,550
5.0
7,650
10.0
15,200
20.0
30,500
50.0
75,100
100.0
150,500
Acceptance Criterion: The correlation coefficient (R²) should be ≥ 0.999.[12]
Accuracy
Why it's Critical: Accuracy measures the closeness of the test results to the true value.[4][9] It is a direct measure of the systematic error of the method. In drug development, accuracy ensures that the measured potency or impurity level of a product is correct.
Experimental Protocol:
Prepare a sample matrix (placebo) without the analyte.
Spike the placebo with known concentrations of the analyte at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare at least three replicates at each concentration level.
Analyze the samples and calculate the percentage recovery for each replicate.
Hypothetical Data & Acceptance Criteria:
Spiked Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
Recovery (%)
Low (80%)
8.0
7.95
99.4
Mid (100%)
10.0
10.12
101.2
High (120%)
12.0
11.89
99.1
Acceptance Criterion: The mean percent recovery should typically be within 98.0% to 102.0%.[12][14]
Precision
Why it's Critical: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[9] It reflects the random error of the method and is evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[12]
Experimental Protocol:
Repeatability: Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for both sets of measurements.
Hypothetical Data & Acceptance Criteria:
Parameter
Replicate 1
Replicate 2
Replicate 3
Replicate 4
Replicate 5
Replicate 6
%RSD
Repeatability
10.05
9.98
10.10
9.95
10.02
10.08
< 1.0%
Intermediate Precision
10.15
10.21
9.99
10.18
10.25
10.05
< 2.0%
Acceptance Criterion: The %RSD for repeatability and intermediate precision should typically be ≤ 2%.[12][14]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why they are Critical:
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15][16] It is crucial for impurity tests to ensure all potentially harmful components are identified.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9][15] This is the lower limit for any quantitative measurements.
Experimental Protocol (Based on the Calibration Curve Method):
Establish linearity using a series of low-concentration standards near the expected LOQ.
Calculate LOD and LOQ using the standard deviation of the response (σ) and the slope of the calibration curve (S).
Confirm the calculated LOQ by analyzing samples at this concentration and verifying that the accuracy and precision meet the required criteria.[13]
Hypothetical Data & Acceptance Criteria:
Parameter
Calculated Value
Confirmed Precision (%RSD at LOQ)
Confirmed Accuracy (% Recovery at LOQ)
LOD
0.3 µg/mL
N/A
N/A
LOQ
1.0 µg/mL
≤ 10%
80 - 120%
Acceptance Criterion: At the LOQ, the method must demonstrate acceptable precision and accuracy.[17]
Robustness
Why it's Critical: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[14][18] It provides an indication of the method's reliability during normal usage and is a critical component of method transfer between laboratories.[18]
Experimental Protocol:
Identify critical method parameters that could potentially vary during routine use (e.g., GC oven temperature ramp rate, carrier gas flow rate, inlet temperature).
Create an experimental design (e.g., Plackett-Burman) where these parameters are slightly varied from the nominal method conditions.[19]
Analyze a standard sample under each varied condition.
Evaluate the impact of these changes on the results (e.g., peak area, retention time, peak shape).
Hypothetical Data & Acceptance Criteria:
Parameter Varied
Variation
% Change in Analyte Conc.
Flow Rate
± 5%
< 2.0%
Initial Oven Temp
± 2 °C
< 1.5%
Injection Volume
± 10%
< 2.5%
Acceptance Criterion: The results should remain within the acceptance criteria for accuracy and precision, demonstrating the method is robust.[14] System suitability parameters should also remain within defined limits.
Methodology in Practice: GC-MS Protocol
The following is a detailed protocol for the GC-MS analysis of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
Caption: Experimental workflow for the GC-MS analysis.
Instrumentation and Conditions:
GC System: Standard Gas Chromatograph
MS System: Single Quadrupole Mass Spectrometer
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas: Helium, constant flow at 1.2 mL/min
Inlet: Splitless mode, 250°C
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
MS Transfer Line: 280°C
Ion Source: 230°C, Electron Ionization (EI) at 70 eV
Acquisition Mode:
Full Scan: m/z 50-300 (for peak identification and specificity)
Selected Ion Monitoring (SIM):
Quantifier Ion: m/z 166 (M⁺)
Qualifier Ions: m/z 137, 151
Comparison with Alternative Analytical Methods
While GC-MS is an excellent choice, other techniques could be considered. The selection depends on factors like required sensitivity, sample matrix, and available instrumentation.[20]
Table: Comparison of Analytical Methods
Parameter
GC-MS
HPLC-UV
LC-MS/MS
Specificity
Excellent (Retention Time + Mass Spectrum)
Good (Dependent on chromatographic resolution)
Superior (Retention Time + Precursor/Product Ion)
Sensitivity (LOQ)
Low ng/mL to pg/mL
Mid-to-high ng/mL
Low pg/mL to fg/mL
Sample Volatility
Required
Not required
Not required
Derivatization
May be needed for non-volatile compounds
Not typically needed
Not typically needed
Instrumentation Cost
Moderate to High
Low to Moderate
High
Cost per Sample
Moderate
Low
High
Robustness
Generally high, but ion source can require cleaning[21][22]
Very high
Moderate (matrix effects can be an issue)
Analysis:
HPLC-UV is a cost-effective and robust alternative, suitable for routine quality control if the analyte has a strong chromophore and sufficient separation from impurities can be achieved.[20] However, its specificity is lower than mass spectrometry-based methods.
LC-MS/MS offers the highest sensitivity and specificity, making it the method of choice for bioanalytical studies or trace-level impurity analysis. However, it comes with higher instrumentation and operational costs.
For the intended purpose of quality control and stability testing of the drug substance, the validated GC-MS method provides the optimal balance of specificity, sensitivity, and cost-effectiveness.
Conclusion
This guide has detailed the systematic validation of a GC-MS method for 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, adhering to established international guidelines.[3][4][5][11] By rigorously evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, we have built a self-validating system that ensures the generation of trustworthy and reliable data. The experimental protocols and acceptance criteria provided herein serve as a robust framework for researchers and drug development professionals. This validated method is a critical tool, underpinning the quality and integrity of any future development involving this promising pyrazole derivative.
References
FDA. (n.d.). FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration.
Lab Manager. (2026, January 28). ICH and FDA Guidelines for Analytical Method Validation.
Saito, T. (n.d.). Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory. PMC.
FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration.
FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
Quattrocchi, O., et al. (2014, February 26). Limit of Detection and Limit of Quantification Determination in Gas Chromatography. IntechOpen.
BioAgilytix. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
Armbruster, D. A., & Tillman, M. D. (n.d.). Limit of detection (LOD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. PubMed.
Scribd. (n.d.). The Robustness and Ruggedness Tests For The GC-MS.
Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation.
LabRulez GCMS. (n.d.). Improving GC-MS Method Robustness and Cycle Times Using Capillary Flow Technology and Backflushing.
Patsnap Eureka. (2025, September 22). How to Validate GC-MS Data for Trace-level Analysis.
Lucidity. (2024, February 28). What do Limit of Detection (LOD) and Limit of Quantitation (LOQ) mean?.
Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards.
AGQ Labs USA. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
Preprints.org. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
Chromatography Online. (2021, May 1). Going Low: Understanding Limit of Detection in Gas Chromatography (GC).
SelectScience. (2026, February 6). Building Robust LC-MS and GC-MS Workflows for Real-World Samples.
Chromatography Online. (2025, November 27). Robustness Tests.
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
Springer. (n.d.). Development and validation of the GC-MS/MS method for the simultaneous quantification of selected compounds in essential oils.
Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
BenchChem. (2025). A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine.
ResearchGate. (2026, March 1). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
Asian Journal of Research in Chemistry. (2010, February 27). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.
BenchChem. (2025). Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde in Medicinal Chemistry.
Shodhganga. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
A Senior Application Scientist's Guide to the Structural Comparison of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and Its Isomers
Abstract: This guide provides an in-depth structural comparison of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and its significant structural isomers and tautomers. Pyrazole scaffolds are privileged structures in m...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract:
This guide provides an in-depth structural comparison of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and its significant structural isomers and tautomers. Pyrazole scaffolds are privileged structures in medicinal chemistry, and understanding the nuanced differences between their isomeric forms is critical for drug design and development.[1][2] This document moves beyond a simple data sheet, offering a detailed analysis of synthesis strategies, comparative structural elucidation via advanced analytical techniques, and the causal relationships between molecular architecture and physicochemical properties. We will explore the critical role of keto-enol tautomerism and provide field-proven experimental protocols for NMR, Mass Spectrometry, and X-ray Crystallography to empower researchers to unambiguously characterize these molecules.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2] Its unique electronic properties and ability to act as a versatile scaffold have led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[3][4][5] The functionalization of the pyrazole core, particularly with reactive groups like carbaldehydes, opens up a vast chemical space for generating diverse molecular libraries for structure-activity relationship (SAR) studies.[1]
However, the synthesis of substituted pyrazoles can often yield a mixture of isomers, or the target molecule may exist in equilibrium with tautomeric forms. These subtle structural variations can lead to dramatic differences in biological activity, toxicity, and pharmacokinetic profiles. This guide focuses on 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, a representative molecule, to illustrate a robust, multi-pronged approach for the definitive structural characterization of its isomers. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to navigate the complexities of pyrazole isomerism.
The Subject Molecules: Isomerism and Tautomerism
The primary point of comparison involves the target molecule and its key keto-enol tautomer, a common phenomenon in hydroxypyrazoles. We will also consider a closely related positional isomer to highlight the capabilities of various analytical techniques.
The most critical structural relationship for our target compound is the tautomeric equilibrium between the hydroxy (enol) form and the pyrazolone (keto) form. The stability of each tautomer can be influenced by factors such as solvent, temperature, and pH, which has profound implications for its reactivity and biological interactions.
Definitive Guide to the Safe Disposal of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
This document provides comprehensive, step-by-step guidance for the proper disposal of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. The procedures outlined herein are designed for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides comprehensive, step-by-step guidance for the proper disposal of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, ensuring the safe management of this chemical from handling to final disposal. Our commitment is to provide value beyond the product, establishing a foundation of trust through scientifically sound safety protocols.
The pyrazole core is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] The aldehyde functional group, in particular, serves as a reactive handle for a variety of chemical transformations, making its derivatives, such as the topic compound, valuable in research.[1] However, this reactivity also necessitates a thorough understanding of its handling and disposal to ensure laboratory and environmental safety.
Hazard Assessment and Chemical Profile
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from analogous pyrazole compounds, 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde should be treated as a substance with the potential for the following hazards:
Skin and Eye Irritation: Related compounds like 5-Hydroxy-1-methyl-1H-pyrazole are known to cause skin and serious eye irritation.
Harmful if Swallowed or Inhaled: Other pyrazole carboxaldehydes are classified as harmful if ingested and may cause respiratory irritation.[2][3]
Hazardous Decomposition: Under fire conditions, pyrazole derivatives can decompose to release toxic fumes and gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[4][5][6]
Incompatibility: The compound is likely incompatible with strong oxidizing agents.[5][7][8]
This assessment mandates strict adherence to the safety protocols outlined in your institution's Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[9][10][11] The CHP serves as the foundational written program for protecting laboratory personnel from chemical hazards.[9]
Quantitative Data Summary (Based on Analogous Compounds)
Property
Value/Information (Based on Analogs)
Rationale & Source
Acute Toxicity (Oral)
Category 4 (Harmful if swallowed) is a reasonable assumption.
Explicitly stated for 5-Hydroxy-1-methyl-1H-pyrazole.
Serious Eye Damage/Irritation
Causes serious eye irritation.
Explicitly stated for 5-Hydroxy-1-methyl-1H-pyrazole.
Hazardous Decomposition Products
Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).
Common decomposition products for nitrogen-containing organic compounds.[4][5][6]
Operational Plan: From Handling to Waste Accumulation
Proper disposal begins with safe handling and storage. Minimizing exposure and preventing spills are the first steps in a compliant waste management process.
Personal Protective Equipment (PPE)
A risk assessment should always be performed before beginning work. The following PPE is mandatory when handling 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde to minimize exposure.[7][12]
Eye and Face Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 are required. A face shield should be used if there is a significant risk of splashing.[7]
Hand Protection: Use compatible, chemical-resistant gloves.
Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher spill risk, an apron and protective boots may be necessary.[7]
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7] If ventilation is insufficient, a NIOSH-approved respirator may be required.[8]
Handling and Storage
Handling: Always handle this compound within a chemical fume hood to avoid inhalation of dust or vapors.[7] Avoid all personal contact.[13] Wash hands thoroughly after handling.[7]
Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[7][14] Store away from incompatible materials, such as strong oxidizing agents.[5]
Disposal Protocol: A Step-by-Step Guide
The disposal of chemical waste is strictly regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[15] The "cradle-to-grave" management system ensures that hazardous waste is handled safely from its point of generation to its final disposal.[15][16]
Step 1: Waste Determination
The first step is to determine if the waste is hazardous.[16] Given the irritant and potentially toxic nature of pyrazole derivatives, it is prudent to manage all waste containing 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde as hazardous waste.
Step 2: Waste Segregation and Collection
Solid Waste: Collect un-used or contaminated solid 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in a designated, properly labeled hazardous waste container.[17] The container must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
Contaminated Materials: Any materials (e.g., gloves, weigh paper, pipette tips) grossly contaminated with the compound should be disposed of as hazardous waste.[3]
Step 3: Labeling and Accumulation
All hazardous waste containers must be properly labeled with the words "Hazardous Waste," the full chemical name (no abbreviations), and the associated hazards (e.g., Irritant, Toxic).[15][17] Follow your institution's specific guidelines for labeling and accumulation time limits.
Diagram: Waste Disposal Decision Workflow
Caption: Decision workflow for the disposal of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
Step 4: Final Disposal
Do not attempt to treat or neutralize this chemical waste in the laboratory.[18] Do not pour it down the drain.[7] The final disposal must be handled by a licensed professional waste disposal company.[3] The recommended method for organic compounds of this nature is high-temperature incineration in a facility equipped with an afterburner and scrubber to handle the hazardous decomposition products.[3]
Emergency Procedures: Spill Response
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
Control Ignition Sources: If the material is in a flammable solvent, remove all sources of ignition.[14]
Ventilate: Ensure the area is well-ventilated.
Don PPE: Wear the appropriate PPE as described in Section 2.1 before attempting to clean the spill.
Contain and Absorb: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[7]
Collect and Dispose: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container for disposal.[2][14]
Decontaminate: Clean the spill area thoroughly with soap and water.
Report: Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) office, following institutional protocols.
Conclusion: A Culture of Safety
The proper disposal of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is not merely a procedural task but a critical component of a robust safety culture. By understanding the hazards, implementing stringent operational controls, and adhering to regulatory disposal requirements, researchers can mitigate risks to themselves, their colleagues, and the environment. This guide provides the necessary framework, but it must be integrated with your institution's specific Chemical Hygiene Plan and EHS protocols.
Comprehensive Safety & Handling Guide: 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
As a Senior Application Scientist, I frequently oversee the integration of highly functionalized heterocyclic building blocks into drug discovery pipelines. Handling 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently oversee the integration of highly functionalized heterocyclic building blocks into drug discovery pipelines. Handling 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 590410-65-4) requires a nuanced approach to laboratory safety. This compound is not just generic chemical dust; its specific structural moieties—a bioactive pyrazole core paired with a highly electrophilic carbaldehyde group—dictate a strict, causality-driven approach to Personal Protective Equipment (PPE) and operational workflows.
This guide provides researchers and safety officers with the mechanistic rationale and step-by-step protocols necessary to handle this compound safely, ensuring both scientific integrity and personnel protection.
Mechanistic Risk Assessment
To select the correct PPE, we must first understand why this specific molecule is hazardous. The risks associated with 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde stem directly from its chemical structure:
Electrophilic Aldehyde Moiety (-CHO): Aldehydes are notorious for undergoing rapid nucleophilic attack by primary amines. In a biological context, this means the chemical can form covalent imine bonds (Schiff bases) with lysine residues in skin proteins and ocular tissues. This covalent modification is the primary driver for severe eye irritation, skin sensitization, and allergic contact dermatitis.
Bioactive Pyrazole Core: Pyrazoles are privileged scaffolds in pharmacology. While beneficial for drug design, accidental systemic absorption (via inhalation or percutaneous absorption) can lead to unintended interactions with off-target enzymatic pathways.
Physical State: With a molecular weight of 140.14 g/mol , this compound typically presents as a fine, low-density powder. It is highly susceptible to static charge accumulation, making aerosolization and inhalation the most immediate operational risks.
Quantitative Safety Parameters
To standardize handling, all quantitative safety thresholds are summarized below. These parameters form the baseline for our self-validating safety protocols.
Parameter
Specification
Operational Rationale
CAS Number
590410-65-4
Unique identifier for inventory and safety tracking.
Molecular Weight
140.14 g/mol
Low mass indicates high mobility and aerosolization risk if disturbed.
Fume Hood Face Velocity
> 100 fpm (0.5 m/s)
Minimum airflow required to capture fine, statically charged powders.
Glove Thickness (Nitrile)
≥ 5 mil (0.12 mm)
Provides adequate breakthrough time against electrophilic organics.
Decontamination Bleach Conc.
10% (v/v)
Sufficient oxidative potential to neutralize residual aldehydes.
Personal Protective Equipment (PPE) Matrix
According to the[1], PPE selection must be directly tied to a documented hazard assessment. Standard laboratory attire is insufficient for handling reactive aldehydes.
Hand Protection (Double-Gloving): Use Nitrile gloves (minimum 5 mil thickness) . Causality: Latex degrades rapidly upon contact with electrophilic organics and offers poor barrier protection against aldehydes. Double-gloving ensures that if the outer glove is contaminated, it can be immediately discarded without exposing the skin.
Eye Protection: Wear ANSI Z87.1-compliant chemical splash goggles . Causality: Standard safety glasses leave peripheral gaps. Given the aldehyde's potential to cause rapid protein cross-linking in ocular tissue, a full-seal barrier is mandatory.
Body Protection: A flame-resistant (FR) lab coat with knit cuffs and closed-toe, non-porous footwear. Causality: Knit cuffs prevent the sleeves from dragging through powdered chemicals, and the FR material provides a barrier against potential static-discharge ignition of solvent vapors during solubilization.
Respiratory Protection: When handled outside of a certified fume hood (which is strongly discouraged), a NIOSH-approved N95 or P100 particulate respirator is required due to the powder's aerosolization risk[2].
Operational Workflow & Handling Protocol
The following step-by-step methodology ensures a self-validating system where each step confirms the safety of the next.
Phase 1: Engineering Controls & Pre-Operation
Ventilation Verification: Activate the chemical fume hood and verify via the digital monitor or a delicate task wipe (Kimwipe) that the face velocity exceeds 100 fpm.
Static Elimination: Discharge the work area and tools using an anti-static gun (e.g., Zerostat). Causality: Pyrazole powders frequently hold static charges, leading to erratic weighing and sudden aerosolization when transferring from the bulk container.
Phase 2: Chemical Transfer
Preparation: Place an anti-static weigh boat on the analytical balance. Tare the balance.
Dispensing: Using a grounded micro-spatula, slowly transfer the 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Keep the bulk container as close to the weigh boat as possible to minimize the transfer distance.
Solubilization (If Applicable): If dissolving the powder in polar aprotic solvents (e.g., DMF, DMSO), add the solvent dropwise initially. Causality: Exothermic dissolution can volatilize the aldehyde, increasing the inhalation risk.
Phase 3: Decontamination
Surface Wipe-Down: Once the container is sealed, wipe down the balance and fume hood surface with a 10% sodium hypochlorite (bleach) solution, followed by 70% ethanol. Causality: The mild oxidant (bleach) neutralizes residual reactive aldehydes by oxidizing them into stable, less reactive carboxylic acids.
Safety & Spill Response Visualization
Operational safety and spill response workflow for handling pyrazole aldehydes.
Spill Response & Disposal Plan
In the event of a breach in containment, rapid and chemically logical intervention is required.
Immediate Spill Response
Evacuate and Assess: If the spill exceeds 50g or is highly aerosolized, evacuate the immediate area. Allow the laboratory HVAC system to clear the ambient air for 15 minutes before re-entering with full PPE.
Containment (No Combustibles): Do NOT use paper towels. Cover the powdered spill with an inert, slightly damp absorbent (e.g., vermiculite or sand lightly moistened with water). Causality: Dry sweeping generates dust; damp inert materials trap the powder without risking an exothermic reaction with combustible paper.
Collection: Use a non-sparking plastic scoop to collect the absorbent-chemical mixture. Transfer it into a compatible, sealable high-density polyethylene (HDPE) container.
Neutralization: Wash the spill area with a 10% bleach solution to oxidize any microscopic aldehyde residue, followed by a thorough water rinse.
Waste Disposal Protocol
Segregation: Label the disposal container strictly as "Hazardous Waste: Non-Halogenated Organic Solid (Contains Pyrazole Aldehyde)." Do not mix with halogenated waste streams to prevent cross-reactivity and reduce disposal costs.
Regulatory Compliance: Never discharge this compound into the sink. Dispose of the sealed container via a certified hazardous waste contractor in strict accordance with the guidelines outlined in [3].
References
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment." U.S. Department of Labor. URL: [Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. URL: [Link]
Centers for Disease Control and Prevention (CDC). "Personal Protective Equipment (PPE) Toolkit - OneLab REACH." URL: [Link]